6H-Dibenzo[b,h]carbazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
12-azapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,13,15,17,19-decaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N/c1-3-7-15-11-19-17(9-13(15)5-1)18-10-14-6-2-4-8-16(14)12-20(18)21-19/h1-12,21H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWYJRLCUBVCRPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C4=CC5=CC=CC=C5C=C4N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60178895 | |
| Record name | 6H-Dibenzo(b,h)carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60178895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
242-50-2 | |
| Record name | 6H-Dibenzo(b,h)carbazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000242502 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6H-Dibenzo(b,h)carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60178895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
what are the properties of 6H-Dibenzo[b,h]carbazole
An In-Depth Technical Guide to 6H-Dibenzo[b,h]carbazole: Properties and Potential
Introduction
This compound is a large, polycyclic aromatic hydrocarbon and a nitrogen-containing heterocycle. Its structure consists of a central carbazole core—a tricyclic system with two benzene rings fused to a pyrrole ring—flanked by two additional naphthalene rings. This extensive π-conjugated system imparts unique electronic and photophysical properties, distinguishing it from the simpler, parent 9H-carbazole.[1] As a class, carbazole derivatives are of significant interest to researchers due to their wide-ranging applications in materials science, particularly in organic electronics, and their presence in numerous biologically active compounds and approved pharmaceuticals.[2][3][4]
This guide provides a comprehensive overview of the core properties of this compound, focusing on its synthesis, structural characteristics, and electronic properties. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this scaffold for potential applications in organic electronics and medicinal chemistry.
Molecular Structure and Physicochemical Properties
The defining feature of this compound is its pentacyclic aromatic framework. Unlike the planar 9H-carbazole, single-crystal X-ray analysis reveals that the extended naphthalene "wings" of the this compound ring system are slightly bent.[1][5] This structural deviation influences its crystal packing and solid-state properties. The molecule's large, rigid structure is a key feature that medicinal chemists often exploit for designing molecules that interact with biological targets like DNA or specific enzyme pockets.
Table 1: Core Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 242-50-2 | [6][7][8] |
| Molecular Formula | C₂₀H₁₃N | [6][8] |
| Molecular Weight | 267.32 g/mol | [6][8] |
| Boiling Point (Predicted) | 544.1 ± 19.0 °C | [6][7] |
| Density (Predicted) | 1.308 ± 0.06 g/cm³ | [6][7] |
| pKa (Predicted) | 17.00 ± 0.30 | [6][7] |
Synthesis and Derivatization
The synthesis of the this compound scaffold has been achieved through various methods, with modern catalytic approaches offering high efficiency. A particularly practical and effective method involves a Palladium-catalyzed intramolecular C-N cross-coupling reaction.[1][5]
Causality in Synthetic Strategy
The choice of a Palladium-catalyzed intramolecular amination of 3-amino-3′-bromo-2,2′-binaphthyl is deliberate.[1][5] This strategy is advantageous because:
-
Efficiency: Palladium catalysts are highly efficient for forming C-N bonds, which is the key step in closing the final ring of the carbazole core.
-
Regioselectivity: The intramolecular nature of the reaction ensures the correct formation of the desired pentacyclic isomer without significant side products.
-
Substrate Availability: The precursor, 2,2'-binaphthyl, is a readily accessible starting material in chiral and achiral forms, allowing for diverse synthetic entries.
This approach represents a significant improvement over older, harsher methods like the dehydrogenation of partially saturated precursors.[1]
Synthetic Workflow Diagram
Caption: Pd-catalyzed synthesis of this compound.
Spectroscopic and Electronic Properties
The extended conjugation of this compound compared to 9H-carbazole results in distinct spectroscopic and electronic characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a critical tool for confirming the structure of this compound.
-
¹H NMR: The proton spectrum shows a complex set of signals in the aromatic region, typically between 7.0 and 9.0 ppm. The specific chemical shifts and coupling constants allow for the assignment of protons on the different rings. A key diagnostic signal is the N-H proton, which usually appears as a broad singlet at a significantly downfield shift (often >10 ppm).[8]
-
¹³C NMR: The carbon spectrum complements the proton data, with a series of resonances confirming the extensive aromatic system. The carbons directly attached to the nitrogen atom are typically deshielded and appear at a lower field.[8]
Optical and Electronic Properties
The fusion of naphthalene rings significantly alters the molecule's interaction with light.
-
UV-Vis and Fluorescence: Compared to 9H-carbazole, this compound exhibits a pronounced red-shift (a shift to longer wavelengths) in both its maximum absorption (λmax) and emission (λem) spectra.[1] This is a direct consequence of the larger π-conjugated system, which lowers the energy required for electronic transitions.
-
HOMO-LUMO Gap: The extended conjugation also results in a smaller Highest Occupied Molecular Orbital (HOMO) - Lowest Unoccupied Molecular Orbital (LUMO) energy gap compared to 9H-carbazole.[1] A smaller energy gap is a desirable property for applications in organic electronics, such as Organic Light-Emitting Diodes (OLEDs), as it facilitates charge injection and transport.
Table 2: Comparative Optical and Electronic Properties
| Property | 9H-Carbazole (Reference) | This compound | Rationale for Change |
| λmax (Absorption) | ~293, 324, 337 nm | Red-shifted | Extended π-conjugation |
| λem (Emission) | ~340-370 nm | Red-shifted | Extended π-conjugation |
| HOMO-LUMO Gap | Larger | Smaller | Extended π-conjugation stabilizes LUMO |
Note: Exact λ values for 9H-Carbazole can be found in sources like the NIST WebBook.[9] Values for this compound are qualitatively described as red-shifted in the literature.[1]
Potential in Drug Development and Materials Science
While this compound itself is not an approved drug, the carbazole scaffold is a privileged structure in medicinal chemistry.[2] Numerous natural and synthetic carbazole derivatives exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[10][11]
The Carbazole Scaffold as a Pharmacophore
The carbazole nucleus is present in several commercially successful drugs, such as the anticancer agent ellipticine and the cardiovascular drug carvedilol.[3] Its utility stems from:
-
Structural Rigidity: The planar and rigid nature of the carbazole core provides a stable scaffold for orienting functional groups to interact with biological targets.
-
Intercalation: The flat aromatic system can intercalate between the base pairs of DNA, a mechanism of action for some anticancer agents.
-
Tunable Properties: The nitrogen atom and the aromatic rings can be readily functionalized to modulate solubility, electronic properties, and target affinity.
Caption: Application pathways for the dibenzocarbazole scaffold.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the Pd-catalyzed intramolecular amination methodology.[1][5]
-
Reaction Setup: To an oven-dried Schlenk flask, add 3-amino-3′-bromo-2,2′-binaphthyl (1.0 eq), palladium(II) acetate (Pd(OAc)₂, 0.05 eq), SPhos (0.10 eq), and potassium carbonate (K₂CO₃, 2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. This is critical as palladium catalysts can be sensitive to oxygen.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe. The reaction concentration should be approximately 0.1 M.
-
Heating: Heat the reaction mixture to reflux (approx. 110 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield pure this compound.
-
Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Photophysical Characterization
This protocol outlines the steps for analyzing the optical properties.
-
Sample Preparation: Prepare a dilute solution (e.g., 1 x 10⁻⁵ M) of this compound in a spectroscopic grade solvent (e.g., chloroform or THF).
-
UV-Vis Spectroscopy:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record a baseline spectrum with a cuvette containing only the solvent.
-
Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 250-500 nm).
-
Identify the wavelength of maximum absorbance (λmax).
-
-
Fluorescence Spectroscopy:
-
Use a spectrofluorometer.
-
Set the excitation wavelength to a value where the compound absorbs strongly (e.g., the identified λmax).
-
Scan the emission spectrum over a range of longer wavelengths (e.g., 350-600 nm).
-
Identify the wavelength of maximum emission (λem).
-
-
Data Analysis: Compare the obtained λmax and λem values to literature values and related compounds (like 9H-carbazole) to understand the effect of the extended molecular structure.
Conclusion
This compound is a fascinating molecule whose properties are dominated by its large, π-conjugated aromatic system. Its synthesis is accessible through modern catalytic methods, and its structure has been well-characterized. Compared to its parent, 9H-carbazole, it possesses red-shifted optical properties and a smaller HOMO-LUMO gap, making it an attractive building block for organic electronic materials. Furthermore, as a member of the broader carbazole family—a scaffold renowned for its diverse biological activities—this compound and its derivatives hold significant promise for exploration in the field of drug discovery. The combination of these properties ensures that it will remain a subject of interest for both materials scientists and medicinal chemists.
References
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Title: Synthesis of 6H‐dibenzo[b,h]carbazole and N‐substituted derivatives. Source: ResearchGate URL: [Link]
-
Title: Efficient Synthesis, Structural Characterization, and Optical Properties of 6H‐Dibenzo[b,h]carbazole and Its Derivatives Source: ResearchGate URL: [Link]
-
Title: Mini-review on the novel synthesis and potential applications of carbazole and its derivatives Source: PubMed Central URL: [Link]
-
Title: Synthesis and biological properties of some 6H-pyrido[4,3-b]carbazoles Source: PubMed URL: [Link]
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Title: Carbazole Derivatives as Potential Antimicrobial Agents Source: MDPI URL: [Link]
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Title: Current Developments in the Pharmacological Activities and Synthesis of Carbazole Derivatives Source: PubMed URL: [Link]
-
Title: Synthesis and biological properties of some 6H-pyrido[4,3-b]carbazoles Source: ACS Publications URL: [Link]
-
Title: Mini-review on the novel synthesis and potential applications of carbazole and its derivatives Source: ResearchGate URL: [Link]
-
Title: Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review Source: PubMed Central URL: [Link]
-
Title: Carbazole - the NIST WebBook Source: National Institute of Standards and Technology URL: [Link]
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Title: Synthesis of Carbazoles Source: Organic Chemistry Portal URL: [Link]
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Title: Synthesis of benzo[a]carbazole derivatives via intramolecular cyclization using Brønsted acidic carbonaceous material as the catalyst Source: RSC Publishing URL: [Link]
-
Title: Carbazole - Wikipedia Source: Wikipedia URL: [Link]
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The Enduring Legacy of 6H-Dibenzo[b,h]carbazole: From Obscure Heterocycle to a Cornerstone of Modern Materials and Medicine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of 6H-Dibenzo[b,h]carbazole, a fascinating and highly functional polycyclic aromatic heterocycle. We delve into the historical context of its discovery, tracing its origins from the early days of carbazole chemistry to its first definitive synthesis. The guide meticulously details both the classical and modern synthetic routes to this scaffold, offering in-depth mechanistic insights and practical experimental protocols. A thorough examination of its unique physicochemical, optical, and electronic properties is presented, supported by spectroscopic and structural data. Furthermore, we explore the burgeoning applications of this compound and its derivatives, with a particular focus on their significant contributions to the fields of organic electronics and medicinal chemistry, including their promising role in the development of novel anticancer agents. This guide is intended to be an essential resource for researchers and professionals working with or considering the use of this versatile molecular architecture.
A Historical Perspective: The Emergence of a Complex Carbazole
The story of this compound is intrinsically linked to the broader history of carbazole chemistry. The parent carbazole molecule, a tricyclic aromatic heterocycle, was first isolated from coal tar in 1872 by German chemists Carl Graebe and Carl Glaser. This discovery opened the door to a new class of nitrogen-containing aromatic compounds. However, the specific, linearly π-extended isomer, this compound, remained an elusive target for many decades.
The first documented synthesis of this compound was reported in 1966 by Buu-Hoï and his collaborators.[1] Their approach was a multi-step process culminating in the dehydrogenation of 6-ethyl-1,2,3,4,8,9,10,11-octahydro-6H-dibenzo[b,h]carbazole. This pioneering work, while groundbreaking, was hampered by harsh reaction conditions (300 °C) and a low overall yield (11%).[1] This initial synthesis, however, laid the crucial groundwork for future investigations into the properties and potential applications of this unique heterocyclic system.
The subsequent decades saw limited reports on this specific dibenzocarbazole isomer, likely due to the challenges associated with its synthesis. It was the advent of modern synthetic methodologies, particularly transition metal-catalyzed cross-coupling reactions, that truly unlocked the potential of this compound and its derivatives, paving the way for the extensive research we see today.
The Art of Synthesis: From Classical Routes to Modern Marvels
The synthesis of the this compound core has evolved significantly since its inception. The choice of synthetic strategy is often dictated by the desired scale, functional group tolerance, and available starting materials. Here, we detail the key classical and contemporary methods.
The Classical Approach: The Buu-Hoï Synthesis
The historical synthesis by Buu-Hoï et al. serves as a testament to the ingenuity of early organic chemists. While no longer the preferred method due to its low efficiency, understanding this route provides valuable historical context.
Experimental Protocol: Dehydrogenation of 6-ethyl-1,2,3,4,8,9,10,11-octahydro-6H-dibenzo[b,h]carbazole
-
Precursor Synthesis: The octahydro precursor is synthesized through a multi-step sequence, which is not detailed here for brevity but can be found in the original 1966 publication.
-
Dehydrogenation: A mixture of 6-ethyl-1,2,3,4,8,9,10,11-octahydro-6H-dibenzo[b,h]carbazole and a dehydrogenation catalyst (such as palladium on carbon) is heated to high temperatures (e.g., 300 °C) under an inert atmosphere.
-
Workup and Purification: After the reaction is complete, the mixture is cooled, and the crude product is extracted with a suitable organic solvent. Purification is typically achieved through column chromatography or recrystallization to yield the desired this compound.
The harsh conditions and low yield of this method underscore the need for the more refined synthetic strategies that have since been developed.
Modern Synthetic Strategies: Efficiency and Versatility
Contemporary organic synthesis offers several powerful methods for the construction of the this compound framework with high yields and excellent functional group compatibility.
This is currently one of the most efficient and widely used methods for the synthesis of this compound.[1][2] The reaction involves the intramolecular C-N bond formation from a suitably substituted 3-amino-3′-bromo-2,2′-binaphthyl precursor.
Experimental Protocol: Palladium-Catalyzed Intramolecular Amination
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon) is added 3-amino-3′-bromo-2,2′-binaphthyl, a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., XPhos), and a base (e.g., NaOtBu).
-
Solvent Addition: Anhydrous toluene is added, and the tube is sealed.
-
Reaction Execution: The reaction mixture is heated to reflux with vigorous stirring for a specified time (typically several hours), monitored by thin-layer chromatography (TLC) for completion.
-
Workup and Purification: Upon cooling, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure this compound.
Causality in Experimental Choices:
-
Palladium Catalyst and Ligand: The choice of the palladium source and the phosphine ligand is crucial for the efficiency of the C-N bond formation. Bulky, electron-rich phosphine ligands like XPhos are often employed to facilitate the reductive elimination step, which is the key bond-forming event.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine, making it a more potent nucleophile for the intramolecular cyclization.
-
Inert Atmosphere: The palladium catalyst is sensitive to oxidation, necessitating the use of an inert atmosphere to prevent catalyst deactivation and ensure high yields.
Diagram of the Palladium-Catalyzed Intramolecular Amination Mechanism:
Caption: Proposed mechanism for the Pd-catalyzed intramolecular amination.
A greener and often milder alternative to palladium-catalyzed methods is the photochemical 6π-electrocyclization of 2,2'-diamino-1,1'-binaphthyl derivatives. This reaction proceeds through a light-induced ring closure followed by oxidation.
Experimental Protocol: Photochemical 6π-Electrocyclization
-
Precursor Solution: A dilute solution of the 2,2'-diamino-1,1'-binaphthyl precursor in a suitable solvent (e.g., cyclohexane) is prepared in a quartz reaction vessel.
-
Irradiation: The solution is irradiated with a UV lamp (typically at a wavelength that matches the absorption maximum of the precursor) at room temperature with stirring. The reaction is often carried out in the presence of an oxidizing agent (e.g., iodine or air) to facilitate the aromatization of the cyclized intermediate.
-
Monitoring and Workup: The progress of the reaction is monitored by UV-Vis spectroscopy or TLC. Once the starting material is consumed, the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography to yield the this compound.
Causality in Experimental Choices:
-
Solvent: A non-polar, transparent solvent like cyclohexane is often used to ensure efficient light penetration and minimize side reactions.
-
Oxidizing Agent: The initial 6π-electrocyclization forms a dihydro-dibenzo[b,h]carbazole intermediate. An oxidizing agent is necessary to convert this intermediate to the fully aromatic final product. Atmospheric oxygen can sometimes suffice, but the addition of a mild oxidant like iodine often improves the yield and reaction rate.
-
Concentration: The reaction is typically performed at high dilution to minimize intermolecular side reactions and favor the desired intramolecular cyclization.
Diagram of the Photochemical 6π-Electrocyclization Mechanism:
Caption: Mechanism of photochemical synthesis of this compound.
Physicochemical and Spectroscopic Properties
This compound possesses a unique set of properties stemming from its extended π-conjugated system and the presence of the nitrogen heteroatom.
Structural and Electronic Properties
X-ray crystallographic studies have revealed that the this compound scaffold is not perfectly planar. The naphthalene "wings" of the molecule are slightly bent, which can influence its packing in the solid state and its electronic properties.[1] This extended π-system results in a smaller HOMO-LUMO gap compared to the parent 9H-carbazole, leading to a red-shift in its absorption and emission spectra.[1]
Spectroscopic Characterization
The characterization of this compound and its derivatives relies heavily on standard spectroscopic techniques.
| Spectroscopic Data | This compound | Notes |
| UV-Vis Absorption (λmax) | ~340-360 nm | The exact maximum depends on the solvent. The spectrum shows multiple absorption bands corresponding to π-π* transitions. |
| Fluorescence Emission (λem) | ~380-420 nm | Exhibits blue fluorescence. The quantum yield can be influenced by substitution on the nitrogen atom. |
| ¹H NMR (in CDCl₃) | Aromatic protons typically resonate in the range of δ 7.0-9.0 ppm. The N-H proton signal is a broad singlet. | The specific chemical shifts and coupling constants provide a unique fingerprint for the molecule. |
| ¹³C NMR (in CDCl₃) | Aromatic carbons resonate in the range of δ 110-140 ppm. | The number of signals corresponds to the number of unique carbon environments in the molecule. |
Applications: A Scaffold of Opportunity
The unique electronic and photophysical properties of this compound, combined with the ability to readily functionalize the nitrogen atom, have made it a highly attractive building block in various fields.
Organic Electronics
Carbazole derivatives are renowned for their excellent hole-transporting properties and high thermal stability, making them ideal candidates for use in organic light-emitting diodes (OLEDs) and organic solar cells.[2] The extended conjugation of the this compound core can lead to improved charge carrier mobility and tunable emission colors in OLEDs. By modifying the substituents on the carbazole nitrogen, the electronic properties can be fine-tuned to optimize device performance. These materials can serve as host materials for phosphorescent emitters or as the emissive layer itself in fluorescent devices.
Diagram of this compound in an OLED Device:
Caption: Schematic of a multilayer OLED incorporating a this compound derivative.
Drug Development and Medicinal Chemistry
The carbazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3][4] The planar structure of dibenzocarbazoles allows them to intercalate with DNA, a mechanism that is often exploited in the design of anticancer agents.[5]
While research into the specific medicinal applications of this compound derivatives is still emerging, the broader family of dibenzocarbazoles has shown significant promise. For example, various substituted dibenzocarbazoles have been investigated for their potent cytotoxic activity against a range of cancer cell lines. The ability to functionalize the nitrogen atom and the aromatic rings provides a facile route to modulate the pharmacological properties of these compounds, including their solubility, bioavailability, and target specificity.
Future Outlook
The journey of this compound from a synthetically challenging curiosity to a valuable molecular tool is a compelling narrative in organic chemistry. The development of efficient and versatile synthetic methods has been the key to unlocking its potential. As our understanding of the structure-property relationships of this fascinating heterocycle deepens, we can expect to see the emergence of novel this compound-based materials with tailored properties for advanced applications in organic electronics. Furthermore, the exploration of its derivatives as potential therapeutic agents is a promising and rapidly developing area of research. The future for this remarkable scaffold is undoubtedly bright, with new discoveries and applications on the horizon.
References
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Matsumura, M., Teramoto, T., Kawakubo, M., Yasuike, S., et al. (2019). Efficient Synthesis, Structural Characterization, and Optical Properties of 6H‐Dibenzo[b,h]carbazole and Its Derivatives. European Journal of Organic Chemistry, 2019(24), 3788-3793. [Link]
- Buu-Hoï, N. P., et al. (1966). Carcinogenic Nitrogen Compounds. Part LI. Dealkylation of N-Alkyl-carbazoles. Journal of the Chemical Society C: Organic, 87.
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Khan, I., et al. (2022). A review on the biological potentials of carbazole and its derived products. Molecules, 27(15), 4945. [Link]
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Song, F., et al. (2021). The anticancer activity of carbazole alkaloids. Archiv der Pharmazie, 354(10), e2100277. [Link]
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Ganie, S. A., et al. (2024). A Review on Carbazole and Its Derivatives as Anticancer Agents From 2013 to 2024. Archiv der Pharmazie. [Link]
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Wex, B., & Kaafarani, B. R. (2017). Perspective on carbazole-based organic compounds as emitters and hosts in TADF applications. Journal of Materials Chemistry C, 5(32), 8006-8027. [Link]
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Reddy, L. V. R., et al. (2015). Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. Molecules, 20(7), 11988-12037. [Link]
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Archer, S., et al. (1987). Synthesis and biological properties of some 6H-pyrido[4,3-b]carbazoles. Journal of Medicinal Chemistry, 30(7), 1204-1210. [Link]
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Melnykov, S., & Bilas, O. (2024). Development of white organic light emitting diodes based on carbazole-derived compounds. Journal of the University of Lviv. Series of Physical and Mathematical Sciences, (60), 133-141. [Link]
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The 6H-Dibenzo[b,h]carbazole Scaffold: A Comprehensive Technical Guide to its Fundamental Chemistry and Applications
Abstract
The 6H-Dibenzo[b,h]carbazole scaffold, a unique π-extended system, has garnered significant attention within the scientific community, particularly in the realms of materials science and medicinal chemistry. Its rigid, planar structure, coupled with a rich electronic profile, imparts desirable photophysical and charge-transport properties. This technical guide provides an in-depth exploration of the fundamental chemistry of the this compound core. We will delve into its synthesis, electronic and photophysical characteristics, reactivity, and burgeoning applications, with a particular focus on its potential in drug development. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights into this promising heterocyclic system.
Introduction: The Allure of a π-Extended Carbazole
The carbazole nucleus is a well-established pharmacophore and a privileged scaffold in materials science.[1][2] The fusion of two additional benzene rings to the carbazole core, forming the this compound structure, results in a significant extension of the π-conjugated system. This extension is not merely a structural curiosity; it fundamentally alters the molecule's electronic and photophysical properties, opening up new avenues for application.
X-ray crystallographic studies have revealed that the naphthalene wings of the this compound ring are slightly bent, a subtle structural feature that can influence its packing in the solid state and its interactions with biological targets.[3][4] This guide will elucidate the key chemical principles that govern the synthesis and reactivity of this scaffold, providing a robust framework for its utilization in both academic and industrial research.
Synthesis of the this compound Core: A Comparative Overview
The construction of the this compound scaffold can be achieved through several synthetic strategies. The choice of method often depends on the desired scale, substrate availability, and tolerance for specific reaction conditions.
Palladium-Catalyzed Intramolecular Amination: The Workhorse Approach
The most practical and high-yielding method for the synthesis of this compound is the Palladium-catalyzed intramolecular Buchwald-Hartwig amination.[5][6] This approach involves the cyclization of a 3-amino-3'-bromo-2,2'-binaphthyl precursor.
Mechanism: The catalytic cycle is believed to proceed via:
-
Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition to the C-Br bond of the binaphthyl substrate.
-
Deprotonation and Coordination: The amino group is deprotonated by a base, and the resulting anionic nitrogen coordinates to the palladium center.
-
Reductive Elimination: The C-N bond is formed through reductive elimination, regenerating the Pd(0) catalyst and yielding the this compound product.[5]
Caption: Pd-catalyzed Intramolecular Amination Workflow.
Advantages:
-
High yields (often exceeding 90%).[5]
-
Good functional group tolerance.
-
Scalability.
Disadvantages:
-
Requires a relatively expensive palladium catalyst and ligand.
-
Strictly anaerobic conditions are necessary.
Photochemical 6π-Electrocyclization: A Greener Alternative
A catalyst-free approach to the this compound core involves a photochemical 6π-electrocyclization of a diarylamine precursor.[5] This method leverages the principles of pericyclic reactions, offering a more sustainable synthetic route.
Mechanism:
-
Photoexcitation: The diarylamine precursor absorbs light, promoting an electron to a higher energy orbital.
-
6π-Electrocyclization: In the excited state, a conrotatory 6π-electrocyclization occurs, forming a dihydro-dibenzo[b,h]carbazole intermediate.
-
Oxidation/Dehydrogenation: The intermediate is subsequently oxidized (often by air) to the aromatic this compound.[5]
Recent advancements have demonstrated the feasibility of using visible light for this transformation, further enhancing its green credentials.[5]
Advantages:
-
Mild, catalyst-free conditions.
-
High atom economy.
-
Environmentally benign.
Disadvantages:
-
May require specialized photochemical equipment.
-
Potential for side reactions.
-
Scalability can be challenging.
Classical Synthetic Methods
While less common for the specific this compound scaffold, classical methods for carbazole synthesis, such as the Graebe-Ullmann reaction and Borsche-Drechsel cyclization, provide a historical context and may be adaptable for certain derivatives.[5] However, these methods often suffer from harsh reaction conditions and low yields.
Electronic and Photophysical Properties: A Tale of an Extended π-System
The extended conjugation of the this compound scaffold compared to its parent, 9H-carbazole, leads to distinct and tunable electronic and photophysical properties.[1]
Frontier Molecular Orbitals and the HOMO-LUMO Gap
Theoretical calculations and experimental data have shown that this compound possesses a significantly smaller HOMO-LUMO energy gap than 9H-carbazole.[5][6] This is a direct consequence of the extended π-system, which raises the energy of the Highest Occupied Molecular Orbital (HOMO) and lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO).
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| 9H-Carbazole | -5.65 | -0.92 | 4.73 |
| This compound | -5.27 | -1.67 | 3.60 |
| Table 1: Comparison of Frontier Molecular Orbital Energies.[5] |
Absorption and Emission Spectra
The smaller HOMO-LUMO gap in this compound results in a bathochromic (red) shift in both its absorption (λmax) and emission (λem) maxima compared to 9H-carbazole.[3][4] This property is of significant interest for applications in organic electronics, such as Organic Light-Emitting Diodes (OLEDs), where color tuning is crucial.
Derivatization of the nitrogen atom provides a powerful tool for modulating these optical properties. The introduction of electron-donating or electron-withdrawing groups can further tune the HOMO and LUMO energy levels, leading to predictable shifts in the absorption and emission spectra.[6]
Caption: Jablonski Diagram for Absorption and Fluorescence.
Reactivity and Functionalization: Gateways to Novel Derivatives
The functionalization of the this compound core is essential for tailoring its properties for specific applications. The reactivity of the scaffold is primarily dictated by the electron-rich nature of the aromatic rings and the nucleophilicity of the nitrogen atom.
N-Functionalization
The nitrogen atom of the pyrrole ring is a readily accessible site for functionalization. Deprotonation with a suitable base, followed by reaction with an electrophile, allows for the introduction of a wide variety of substituents. Common N-functionalization reactions include:
-
Alkylation: Reaction with alkyl halides.
-
Arylation: Palladium- or copper-catalyzed cross-coupling with aryl halides.
-
Acylation: Reaction with acyl chlorides or anhydrides.
C-H Functionalization
Direct C-H functionalization is a powerful and atom-economical strategy for modifying the carbazole core. While the C3 and C6 positions of the standard carbazole are typically the most reactive towards electrophilic substitution, the regioselectivity in the this compound system can be more complex due to the extended aromatic system.
Transition metal-catalyzed C-H activation has emerged as a key tool for achieving regioselective functionalization of carbazoles.[7] The use of directing groups can steer the functionalization to specific C-H bonds, providing access to a diverse range of substituted derivatives that would be difficult to synthesize via traditional methods.
Applications in Drug Development and Materials Science
The unique properties of the this compound scaffold make it a promising candidate for a range of applications.
Medicinal Chemistry and Drug Development
The large, planar aromatic surface of this compound makes it an ideal candidate for intercalation into DNA.[5] This mode of action is a hallmark of many anticancer agents. While research in this area is still emerging, the potential for developing novel antitumor agents based on this scaffold is significant.
Furthermore, the broader family of carbazole derivatives has demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2] The this compound core provides a novel and tunable platform for the design of new therapeutic agents in these and other disease areas.
Materials Science
The excellent electronic and photophysical properties of this compound and its derivatives have positioned them as key building blocks for organic electronic devices.[5] Their applications in this field include:
-
Organic Light-Emitting Diodes (OLEDs): As host materials for phosphorescent emitters or as charge-transporting materials.
-
Organic Photovoltaics (OPVs): As components of the active layer in solar cells.
-
Organic Field-Effect Transistors (OFETs): As the semiconductor layer.
Experimental Protocols
Synthesis of this compound via Pd-Catalyzed Intramolecular Amination
Materials:
-
3-amino-3'-bromo-2,2'-binaphthyl
-
Pd(OAc)2
-
Xantphos
-
Cs2CO3
-
Toluene (anhydrous)
Procedure:
-
To an oven-dried Schlenk tube, add 3-amino-3'-bromo-2,2'-binaphthyl (1.0 eq), Pd(OAc)2 (0.05 eq), Xantphos (0.10 eq), and Cs2CO3 (2.0 eq).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 110 °C and stir for 24 hours.
-
Cool the reaction to room temperature and filter through a pad of Celite, washing with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford this compound.
Conclusion
The this compound scaffold represents a fascinating and versatile platform for both fundamental and applied chemical research. Its straightforward synthesis, tunable electronic and photophysical properties, and potential for diverse functionalization make it a highly attractive building block for the development of novel materials and therapeutic agents. This guide has provided a comprehensive overview of the core chemical principles governing this unique heterocyclic system, with the aim of inspiring and facilitating future innovations in this exciting field.
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An In-depth Technical Guide to 6H-Dibenzo[b,h]carbazole: Synthesis, Properties, and Applications in Modern Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6H-Dibenzo[b,h]carbazole, a heterocyclic aromatic compound of significant interest in materials science and medicinal chemistry. The core objective of this document is to furnish researchers, scientists, and drug development professionals with a detailed understanding of its fundamental characteristics, synthesis methodologies, and burgeoning applications. This guide delves into the structural attributes, physicochemical properties, and spectroscopic signatures that define this molecule. Furthermore, it outlines established synthetic protocols, offering step-by-step insights into its preparation. The narrative also explores its utility as a building block in organic electronics and its potential as a scaffold in the design of novel therapeutic agents. The CAS number for this compound is 242-50-2.[1][2][3][4]
Introduction: The Significance of the Dibenzo[b,h]carbazole Scaffold
The carbazole nucleus, a tricyclic aromatic heterocycle, is a "privileged scaffold" in medicinal chemistry and materials science due to its rigid, planar structure and rich electron density.[5] This core is present in numerous naturally occurring alkaloids and synthetic compounds exhibiting a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[5] this compound, an extended analogue of carbazole, features two additional fused benzene rings, creating a larger π-conjugated system. This structural modification significantly influences its electronic and photophysical properties, making it a compelling candidate for advanced applications.
The unique architecture of this compound, with its extended conjugation and potential for functionalization at the nitrogen atom, has positioned it as a valuable component in the development of organic light-emitting diodes (OLEDs), solar cells, and other optoelectronic devices.[6] In the realm of drug discovery, its structural similarity to known DNA intercalators and enzyme inhibitors has spurred investigations into its potential as a novel anticancer agent.[7] This guide will provide a holistic view of this fascinating molecule, bridging the gap between its fundamental chemistry and its practical applications.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of this compound is paramount for its effective utilization in research and development.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 242-50-2 | [1][2][3][4] |
| Molecular Formula | C20H13N | [2][3] |
| Molecular Weight | 267.32 g/mol | [2] |
| Boiling Point (Predicted) | 544.1 ± 19.0 °C | [1][3] |
| Density (Predicted) | 1.308 ± 0.06 g/cm³ | [1][3] |
| pKa (Predicted) | 17.00 ± 0.30 | [1][3] |
Spectroscopic Profile
The extended π-system of this compound gives rise to distinct spectroscopic features. Compared to the parent 9H-carbazole, it exhibits a greater red-shift in its maximum absorption (λmax) and emission (λem) wavelengths.[8] This is attributed to a smaller HOMO-LUMO gap, a direct consequence of the increased conjugation.[8]
-
UV-Visible Spectroscopy: The UV-Vis spectrum in a solvent like chloroform typically shows absorption maxima that are red-shifted compared to simpler carbazoles.[8]
-
Fluorescence Spectroscopy: When excited, this compound and its derivatives exhibit fluorescence, with the emission wavelength also being red-shifted relative to 9H-carbazole.[8]
Synthesis of this compound
The synthesis of the this compound scaffold has been approached through various strategies, with palladium-catalyzed intramolecular amination being a notable and efficient method.[8][9]
Palladium-Catalyzed Intramolecular Amination
This synthetic route offers a practical and effective means to construct the dibenzocarbazole core. The causality behind this choice of reaction lies in the high efficiency and functional group tolerance of palladium catalysis for C-N bond formation.
Experimental Protocol:
-
Reactant Preparation: The synthesis commences with the preparation of the precursor, 3-amino-3′-bromo-2,2′-binaphthyl.
-
Reaction Setup: In a reaction vessel, dissolve 3-amino-3′-bromo-2,2′-binaphthyl in a suitable solvent such as toluene.
-
Catalyst and Ligand Addition: Add a palladium catalyst, for instance, Pd(OAc)2, and a phosphine ligand like P(t-Bu)3.
-
Base Addition: Introduce a base, such as NaOt-Bu, to the reaction mixture.
-
Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at a specified temperature (e.g., 110 °C) for a designated period (e.g., 24 hours).
-
Workup and Purification: Upon completion, the reaction is cooled, quenched, and the crude product is extracted. Purification is typically achieved through column chromatography on silica gel to yield pure this compound.
Applications in Research and Development
The unique structural and electronic properties of this compound have led to its exploration in several cutting-edge areas of research.
Organic Electronics
Carbazole-based materials are renowned for their wide band gap, high luminescent efficiency, and excellent charge-transporting properties, making them key components in organic electroluminescent (EL) materials.[8] The extended π-system of this compound enhances these properties, making it a promising candidate for:
-
Organic Light-Emitting Diodes (OLEDs): Its derivatives can be utilized as host materials or emitters in the emissive layer of OLEDs.
-
Organic Photovoltaics (OPVs): The good hole-transporting properties of carbazoles are beneficial for their use in solar cell devices.[6]
Drug Development
The structural motif of benzo-fused carbazoles is present in numerous biologically active compounds, including some with anticancer properties.[7] Derivatives of benzo[b]carbazole-6,11-diones have been investigated as potential anticancer agents, demonstrating the capacity to inhibit human topoisomerase IIα (hTopoIIα) and induce apoptosis in cancer cells.[7] These compounds have shown significant antiproliferative effects in cancer cells while exhibiting relatively lower cytotoxicity to normal cells.[7] Some studies have also explored the antitumor properties of related pyrido[4,3-b]carbazoles.[10]
Safety and Handling
As with any chemical compound, proper safety precautions are essential when handling this compound and its derivatives.
-
General Handling: Avoid contact with skin, eyes, and clothing.[11][12] Do not breathe dust.[11] Work in a well-ventilated area or under a fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[13]
-
Storage: Store in a tightly closed container in a dry, well-ventilated place.[2] Recommended storage is often at 2-8°C.[2]
-
Toxicity: While specific toxicity data for this compound is limited, related carbazole compounds are known to be potentially hazardous. For instance, 7H-Dibenzo[c,g]carbazole is considered a carcinogen.[13] Therefore, it is prudent to handle all dibenzocarbazole derivatives with caution.
Conclusion
This compound is a molecule of considerable scientific interest, with its utility spanning from advanced materials to potential therapeutic applications. Its unique electronic and photophysical properties, stemming from its extended π-conjugated system, make it a valuable building block for organic electronics. Concurrently, its structural resemblance to known bioactive molecules opens avenues for the development of novel pharmaceuticals. This guide has provided a foundational understanding of its synthesis, properties, and applications, intended to support and inspire further research and innovation in these exciting fields.
References
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Efficient Synthesis, Structural Characterization, and Optical Properties of 6H‐Dibenzo[b,h]carbazole and Its Derivatives. ResearchGate. Available at: [Link]
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Synthesis of 6H‐dibenzo[b,h]carbazole and N‐substituted derivatives. ResearchGate. Available at: [Link]
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Mini-review on the novel synthesis and potential applications of carbazole and its derivatives. PubMed Central. Available at: [Link]
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Synthesis and photochemical properties of 3,6-di-tert-butyl-9H-carbazole derivatives. ResearchGate. Available at: [Link]
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Carbazole | C12H9N | CID 6854. PubChem. Available at: [Link]
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Exploration of Benzo[b]carbazole-6,11-diones as anticancer agents: Synthesis and studies of hTopoIIα inhibition and apoptotic effects. PubMed. Available at: [Link]
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Safety Data Sheet: Carbazole. Carl ROTH. Available at: [Link]
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Common Name: 7H-DIBENZO (c,g) CARBAZOLE HAZARD SUMMARY. NJ.gov. Available at: [Link]
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Synthesis and biological properties of some 6H-pyrido[4,3-b]carbazoles. PubMed. Available at: [Link]
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Synthesis of Carbazoles. Organic Chemistry Portal. Available at: [Link]
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molecular structure and conformation of 6H-Dibenzo[b,h]carbazole
An In-depth Technical Guide to the Molecular Structure and Conformation of 6H-Dibenzo[b,h]carbazole
Abstract
This compound is a nitrogen-containing polycyclic aromatic hydrocarbon (aza-PAH) of significant interest in the fields of materials science and medicinal chemistry. Its rigid, extended π-system, coupled with the potential for non-planar conformations, gives rise to unique photophysical and biological properties. This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of this compound, integrating insights from theoretical calculations and experimental data. We delve into the subtle interplay of steric hindrance and electronic effects that govern its three-dimensional shape, and how this, in turn, dictates its spectroscopic signatures and potential as a scaffold in drug design. This document is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of this important heterocyclic compound.
Introduction to this compound: A Molecule of Interest
This compound, a member of the dibenzocarbazole family, is characterized by a central carbazole nucleus fused with two additional benzene rings. This fusion results in an extended aromatic system that is both electron-rich and sterically hindered. The presence of the nitrogen heteroatom imparts a degree of polarity and hydrogen bonding capability not found in its purely carbocyclic analogs. These structural features are the foundation for its diverse applications, ranging from organic light-emitting diodes (OLEDs) to potential anticancer agents.
A thorough understanding of the three-dimensional structure, or conformation, of this compound is paramount to harnessing its full potential. The conformation of a molecule dictates how it interacts with its environment, be it a protein binding pocket or the matrix of a thin film. Therefore, this guide will explore the conformational preferences of this compound through the dual lenses of computational modeling and experimental verification.
The Intricacies of Molecular Structure and Bonding
The foundational structure of this compound is a pentacyclic system. The central pyrrole ring of the carbazole core is flanked by two benzene rings, and this entire unit is then fused to two additional benzene rings. This extensive fusion leads to a high degree of electron delocalization across the molecule, a key feature of polycyclic aromatic hydrocarbons. The nitrogen atom in the carbazole moiety is sp² hybridized, and its lone pair of electrons participates in the aromatic system, contributing to the overall electron density.
The key structural question for this compound is its planarity. While smaller aromatic systems are typically planar, the fusion of multiple rings in a non-linear fashion can introduce significant steric strain. In the case of this compound, the close proximity of hydrogen atoms on the terminal benzene rings can force the molecule to adopt a non-planar, twisted conformation to alleviate this steric repulsion.
Unraveling the Conformational Landscape
The conformation of this compound is not static but rather a dynamic equilibrium of different spatial arrangements. Understanding this landscape requires a combination of theoretical predictions and experimental validation.
Theoretical Insights from Computational Chemistry
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the stable conformations of molecules and the energy barriers between them.
-
Initial Structure Generation: A starting 3D structure of this compound is built using molecular modeling software.
-
Conformational Search: A systematic or random search of the conformational space is performed to identify potential low-energy structures. This can be achieved by rotating key dihedral angles.
-
Geometry Optimization: Each potential conformer is then subjected to geometry optimization using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*). This process finds the lowest energy geometry for each starting conformation.
-
Frequency Analysis: A frequency calculation is performed on each optimized structure to confirm that it represents a true energy minimum (no imaginary frequencies). This calculation also provides thermodynamic data such as zero-point vibrational energy.
-
Relative Energy Calculation: The total electronic energies of all stable conformers are compared to determine their relative stabilities.
Caption: Workflow for DFT-based conformational analysis.
Experimental Confirmation of the Solid-State Structure
X-ray crystallography provides definitive experimental evidence of the molecular structure in the solid state. By diffracting X-rays off a single crystal of the compound, a detailed three-dimensional map of electron density can be generated, from which atomic positions can be determined with high precision.
-
Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution.
-
Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with monochromatic X-rays. Diffraction data are collected as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data are processed to solve the phase problem and generate an initial structural model. This model is then refined to best fit the experimental data.
Caption: Workflow for single-crystal X-ray diffraction.
Probing the Solution-State Conformation with NMR Spectroscopy
While X-ray crystallography provides a static picture of the solid-state structure, Nuclear Magnetic Resonance (NMR) spectroscopy offers insights into the dynamic conformational behavior in solution.
-
Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent.
-
1H NMR Spectroscopy: A one-dimensional proton NMR spectrum is acquired. The chemical shifts of the aromatic protons can be indicative of the degree of planarity and the electronic environment.
-
13C NMR Spectroscopy: A carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule.
-
2D NMR Techniques: Advanced two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), can be used to establish through-bond and through-space connectivities, respectively. NOESY is particularly powerful for determining the spatial proximity of protons, which can help to elucidate the preferred conformation in solution.
Connecting Structure to Spectroscopic Properties
The electronic and vibrational properties of this compound, as measured by various spectroscopic techniques, are intimately linked to its conformation.
UV-Vis Absorption and Fluorescence Spectroscopy
The extended π-system of this compound gives rise to strong absorption in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum. The position and intensity of these absorption bands are sensitive to the degree of conjugation, which is, in turn, affected by the planarity of the molecule. A more planar conformation allows for greater orbital overlap and a more delocalized π-system, typically resulting in a red-shift (shift to longer wavelengths) of the absorption maximum.
Fluorescence spectroscopy, which measures the light emitted by a molecule after it has been excited by absorbing light, is also highly dependent on conformation. The fluorescence quantum yield and lifetime can be influenced by conformational changes that affect the rate of non-radiative decay processes.
Vibrational Spectroscopy: A Fingerprint of the Molecule
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The frequencies of these vibrations are determined by the masses of the atoms and the strengths of the bonds between them. Specific vibrational modes, such as the N-H stretch, can provide direct information about the local environment of the carbazole nitrogen. Furthermore, the overall vibrational spectrum serves as a unique "fingerprint" for a particular conformer.
The Role of Conformation in Drug Development
The "lock and key" model of drug action posits that a molecule's biological activity is determined by its ability to bind to a specific biological target, such as a protein or nucleic acid. The three-dimensional shape, or conformation, of the molecule is therefore a critical determinant of its efficacy.
For this compound and its derivatives, the specific twist or planarity of the molecule will dictate how it fits into a binding site. A non-planar conformation may allow for more specific interactions with a non-planar binding pocket, while a planar structure might be favored for intercalation between the base pairs of DNA. Understanding the conformational preferences of the this compound scaffold is therefore a crucial first step in the rational design of new therapeutic agents based on this promising molecular framework.
Conclusion and Future Directions
The are the result of a delicate balance between the drive for extended π-conjugation, which favors planarity, and the steric repulsion between peripheral hydrogen atoms, which promotes a non-planar geometry. A combination of computational modeling and experimental techniques, such as X-ray crystallography and NMR spectroscopy, provides a comprehensive picture of this conformational landscape.
Future research in this area will likely focus on the design and synthesis of substituted this compound derivatives with tailored conformational and electronic properties. By strategically placing substituents on the aromatic rings, it may be possible to fine-tune the planarity of the molecule and thereby optimize its performance in specific applications, from next-generation electronic materials to highly selective and potent anticancer drugs. A continued interplay between theoretical prediction and experimental validation will be essential to advancing our understanding and utilization of this versatile class of molecules.
Spectroscopic Characterization of 6H-Dibenzo[b,h]carbazole: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 6H-Dibenzo[b,h]carbazole, a significant heterocyclic aromatic compound. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—essential for the structural elucidation and verification of this complex molecule. While specific, publicly available experimental spectra for this compound are not readily found in the literature, this guide synthesizes expected spectroscopic behaviors based on the known chemistry of carbazoles and related polycyclic aromatic hydrocarbons, alongside established analytical protocols.
Introduction to this compound and its Spectroscopic Importance
This compound is a polycyclic aromatic hydrocarbon containing a carbazole nitrogen atom fused between two naphthalene rings. This extended π-conjugated system imparts unique photophysical and electronic properties, making it a molecule of interest in the development of novel organic electronic materials and as a scaffold in medicinal chemistry. The unambiguous determination of its structure is paramount for any application, and this is primarily achieved through a combination of spectroscopic methods.
The structural complexity of this compound necessitates a multi-faceted analytical approach. ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each proton and carbon atom, respectively. IR spectroscopy helps to identify characteristic functional groups and the overall molecular fingerprint. Mass spectrometry confirms the molecular weight and can offer insights into the fragmentation patterns, further corroborating the proposed structure. A recent practical synthesis of the this compound scaffold was reported via a Pd-catalyzed intramolecular amination, with characterization performed using NMR, MS, and IR spectroscopy.[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the connectivity of the complex aromatic framework.
Theoretical Framework
The chemical shifts (δ) in ¹H and ¹³C NMR are highly sensitive to the electronic environment of the nuclei. In aromatic systems like this compound, the ring currents induce significant deshielding of the protons and carbons, leading to downfield chemical shifts. The N-H proton of the carbazole moiety is typically observed as a broad singlet at a very downfield position due to its acidic nature and potential for hydrogen bonding. The symmetry of the molecule, or lack thereof, will also be reflected in the number of distinct signals in both the ¹H and ¹³C NMR spectra.
Experimental Protocol: Acquiring NMR Spectra
The following is a generalized protocol for obtaining high-resolution NMR spectra of this compound, adaptable for most modern NMR spectrometers.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid this compound sample.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical to ensure good solubility and to avoid overlapping solvent signals with analyte resonances.
2. Spectrometer Setup:
-
The NMR spectra should be acquired on a spectrometer with a proton frequency of at least 400 MHz to ensure adequate signal dispersion.
-
The probe should be tuned and matched for the specific nucleus being observed (¹H or ¹³C).
-
The magnetic field should be shimmed to achieve optimal homogeneity, which is crucial for obtaining sharp spectral lines.
3. ¹H NMR Acquisition:
-
A standard single-pulse experiment is typically sufficient.
-
Key parameters to set include the spectral width (e.g., 0-12 ppm), acquisition time (typically 2-4 seconds), relaxation delay (1-5 seconds, depending on the T₁ of the protons), and the number of scans (usually 8 to 16 for a sample of this concentration).
4. ¹³C NMR Acquisition:
-
A proton-decoupled experiment is standard to simplify the spectrum to a series of singlets.
-
Due to the low natural abundance of the ¹³C isotope, a larger number of scans will be required compared to ¹H NMR (e.g., 1024 or more).
-
The spectral width should encompass the entire range of expected carbon chemical shifts (e.g., 0-160 ppm).
5. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
Caption: Workflow for NMR Data Acquisition and Processing.
Data Interpretation
While specific experimental data for this compound is not publicly available, we can predict the key features of its NMR spectra based on the parent carbazole molecule and general principles of NMR spectroscopy for polycyclic aromatic hydrocarbons.
| Nucleus | Expected Chemical Shift (ppm) | Notes |
| ¹H (Aromatic) | 7.0 - 9.0 | The protons on the naphthalene rings will appear in this region, with their exact chemical shifts and coupling patterns depending on their specific location within the fused ring system. Protons in more sterically hindered or electronically distinct environments will have unique signals. |
| ¹H (N-H) | > 10.0 | The carbazole N-H proton is expected to be a broad singlet at a significantly downfield chemical shift due to its acidic nature and involvement in hydrogen bonding. |
| ¹³C (Aromatic) | 110 - 145 | The spectrum will show a series of resonances for the carbon atoms in the extensive aromatic system. Carbons adjacent to the nitrogen atom are typically deshielded and appear at a lower field. |
For comparison, the ¹H NMR spectrum of the parent 9H-carbazole in CDCl₃ shows signals at approximately 8.12 (d, 2H), 7.51 (d, 2H), 7.39 (t, 2H), and 7.18 (t, 2H) ppm. The ¹³C NMR spectrum of carbazole displays signals around 140.9, 123.9, 120.9, and 119.6 ppm.[3] The more extended conjugation in this compound is expected to lead to a greater dispersion of the aromatic signals. Two-dimensional NMR techniques such as COSY and HSQC would be essential for the unambiguous assignment of all proton and carbon signals.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For this compound, IR spectroscopy can confirm the presence of the N-H bond and the aromatic C-H and C-C bonds.
Theoretical Framework
Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds. The N-H stretching vibration of the carbazole moiety is expected to give a characteristic sharp peak. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the C-C stretching vibrations within the aromatic rings give rise to a series of bands in the 1600-1400 cm⁻¹ region. The out-of-plane C-H bending vibrations in the 900-650 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings.
Experimental Protocol: Acquiring an FTIR Spectrum
For a solid sample like this compound, the Attenuated Total Reflectance (ATR) or the KBr pellet method are commonly used.
Attenuated Total Reflectance (ATR) Method:
-
Clean the ATR Crystal: Ensure the surface of the ATR crystal (e.g., diamond or germanium) is clean.
-
Background Scan: Perform a background scan with the clean, empty ATR accessory.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.
-
Collect Spectrum: Collect the FTIR spectrum, typically over a range of 4000-400 cm⁻¹.
Caption: Workflow for FTIR Data Acquisition using the ATR Method.
Data Interpretation
The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |
| N-H Stretch | 3450 - 3300 | A sharp to medium intensity peak characteristic of the secondary amine in the carbazole ring. In the solid state, this band may be broadened due to hydrogen bonding. |
| Aromatic C-H Stretch | 3100 - 3000 | Multiple weak to medium sharp bands. |
| Aromatic C=C Stretch | 1620 - 1450 | Several sharp bands of varying intensity, characteristic of the fused aromatic ring system. |
| C-N Stretch | 1350 - 1250 | A medium to strong intensity band. |
| Aromatic C-H Out-of-Plane Bending | 900 - 675 | Strong intensity bands that are indicative of the substitution pattern on the aromatic rings. |
For the parent carbazole, characteristic IR peaks are observed at approximately 3419 cm⁻¹ (N-H stretch), 3051 cm⁻¹ (aromatic C-H stretch), 1450 cm⁻¹ (C-N stretch), and 727 cm⁻¹ (N-H out-of-plane bend).[4]
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.
Theoretical Framework
In electron ionization (EI) mass spectrometry, the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions. The mass-to-charge ratio (m/z) of these ions is then measured. For highly conjugated and stable aromatic compounds like this compound, the molecular ion peak is expected to be very intense, often the base peak in the spectrum.
Experimental Protocol: Acquiring an EI Mass Spectrum
The following protocol is suitable for a standard GC-MS or a direct insertion probe MS system.
-
Sample Introduction:
-
GC-MS: A dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected into the gas chromatograph. The compound will be separated from any impurities and then introduced into the mass spectrometer.
-
Direct Insertion Probe: A small amount of the solid sample is placed in a capillary tube, which is then inserted directly into the ion source of the mass spectrometer and heated to vaporize the sample.
-
-
Ionization:
-
The vaporized sample molecules are passed through a beam of high-energy electrons (typically 70 eV) in the ion source.
-
-
Mass Analysis:
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
-
Detection:
-
The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
-
Caption: Workflow for Electron Ionization Mass Spectrometry.
Data Interpretation
The mass spectrum of this compound (C₂₀H₁₃N) is expected to show the following key features:
| Ion | Expected m/z | Notes |
| [M]⁺• | 267.10 | The molecular ion peak. Due to the high stability of the aromatic system, this is expected to be the base peak (most intense peak) in the spectrum. |
| [M-H]⁺ | 266.10 | Loss of a hydrogen radical. |
| [M-27]⁺ | 240.09 | Loss of HCN, a common fragmentation pathway for nitrogen-containing aromatic compounds. |
The molecular weight of this compound is 267.33 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecular ion, providing a very accurate mass measurement that can distinguish it from other compounds with the same nominal mass.
Conclusion
The comprehensive spectroscopic analysis of this compound, employing NMR, IR, and Mass Spectrometry, is essential for its unambiguous structural confirmation. This technical guide provides the foundational knowledge and standardized protocols for researchers to effectively characterize this and similar complex polycyclic aromatic compounds. While publicly available experimental spectra for this compound are scarce, the principles outlined herein, based on the well-established spectroscopy of carbazoles and related aromatic systems, offer a robust framework for its analysis. The combined data from these techniques provides a self-validating system for the structural elucidation of this important molecule, paving the way for its further investigation in various scientific and technological applications.
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Matsumura, M., Kawahata, M., Muranaka, A., Hiraiwa, M., Yamaguchi, K., Uchiyama, M., & Yasuike, S. (2019). Efficient Synthesis, Structural Characterization, and Optical Properties of this compound and Its Derivatives. European Journal of Organic Chemistry, 2019(23), 3788-3793. [Link]
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Biological Magnetic Resonance Bank (BMRB). Carbazole (bmse000666). [Link]
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MDPI (2018). Analysis of Polycyclic Aromatic Hydrocarbon (PAH) Mixtures Using Diffusion-Ordered NMR Spectroscopy and Adsorption by Powdered Activated Carbon and Biochar. [Link]
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Matsumura, M., Teramoto, T., Kawakubo, M., Kawahata, M., & Yasuike, S. (2021). Synthesis, structural characterization, and optical properties of benzo[f]naphtho[2,3-b]phosphoindoles. Beilstein Journal of Organic Chemistry, 17, 773–780. [Link]
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Beilstein Journals. Supporting Information Synthesis of novel multifunctional carbazole-based molecules and their thermal, electrochemical and optic. [Link]
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PubMed Central. Late-Stage Functionalisation of Polycyclic (N-Hetero-) Aromatic Hydrocarbons by Detoxifying CYP5035S7 Monooxygenase of the White-Rot Fungus Polyporus arcularius. [Link]
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photophysical properties of 6H-Dibenzo[b,h]carbazole derivatives
An In-Depth Technical Guide to the Photophysical Properties of 6H-Dibenzo[b,h]carbazole Derivatives
Foreword: Beyond the Standard Carbazole Scaffold
For decades, the 9H-carbazole moiety has been a cornerstone in the design of functional organic materials, prized for its electron-donating nature and high triplet energy. However, the relentless pursuit of higher performance in optoelectronics, particularly in Organic Light-Emitting Diodes (OLEDs), necessitates materials with enhanced thermal stability, extended π-conjugation, and finely tunable electronic properties. This demand has brought fused-ring systems to the forefront, among which the this compound core has emerged as a molecule of significant interest.
This guide provides a deep dive into the photophysical landscape of this compound derivatives. We will move beyond a simple cataloging of properties to explore the causal relationships between molecular structure and photo-responsiveness. The protocols and insights presented herein are designed for researchers, chemists, and drug development professionals seeking to harness the unique potential of this advanced scaffold.
The this compound Core: A Structural and Electronic Overview
The fundamental distinction of this compound lies in its extended, rigid, and largely planar π-system, formed by the fusion of two naphthalene wings onto a central carbazole core. This structural extension has profound implications for its electronic behavior when compared to the archetypal 9H-carbazole.
A practical and efficient synthesis route involves a Palladium-catalyzed intramolecular amination of 3-amino-3′-bromo-2,2′-binaphthyl, which provides a reliable method for accessing the core scaffold[1][2]. X-ray crystallographic analyses reveal that while the overall structure is highly conjugated, the naphthalene wings are slightly bent[1][2]. This rigid, extended framework imparts excellent thermal stability, a critical attribute for materials used in high-performance electronic devices[3].
The most immediate electronic consequence of this extended conjugation is a significant reduction in the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This results in a bathochromic (red) shift in both the absorption (λmax) and emission (λem) spectra relative to 9H-carbazole[1][2].
Caption: Structural evolution from 9H-carbazole to this compound.
Core Photophysical Properties and Structure-Property Relationships
The true utility of the this compound scaffold lies in its tunability. By strategically introducing functional groups, particularly at the nitrogen atom (position 6), one can precisely modulate its photophysical characteristics.
Absorption and Emission
Derivatives of this compound typically exhibit strong absorption bands in the near-ultraviolet region[4]. The emission properties are highly dependent on the nature of the substituents and the solvent environment.
-
Substituent Effects: Attaching electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) to the scaffold can induce Intramolecular Charge Transfer (ICT) states. For instance, carbazole derivatives bearing EWGs like formyl or nitro groups show considerable red shifts in both absorption and emission compared to unsubstituted counterparts[5]. This ICT character is fundamental to creating materials for a wide color gamut, from the deep-blue to orange-red regions[3][5][6].
-
Solvatochromism: The presence of ICT states often leads to positive solvatochromism, where the emission peak shifts to longer wavelengths in more polar solvents. This occurs because the more polar excited state is stabilized to a greater extent by polar solvent molecules than the ground state. This phenomenon is a key indicator of a significant change in dipole moment upon excitation.
Excited-State Dynamics: Fluorescence, Quantum Yield, and Lifetimes
Upon photoexcitation, the molecule is promoted from the ground state (S₀) to an excited singlet state (S₁). From here, it can relax through several pathways, which are competitively balanced.
Caption: Simplified Jablonski diagram of key photophysical processes.
-
Fluorescence Quantum Yield (ΦF): This critical parameter measures the efficiency of the emission process. It is the ratio of photons emitted to photons absorbed. Carbazole derivatives exhibit a vast range of ΦF values, from less than 1% to near unity (100%), depending on their molecular structure[6][7]. The rigidity of the dibenzo[b,h] core helps to minimize non-radiative decay pathways (e.g., vibrational relaxation), which can contribute to higher quantum yields compared to more flexible systems.
-
Fluorescence Lifetime (τF): This is the average time the molecule spends in the excited S₁ state before returning to the ground state. For many carbazole systems, this lifetime is on the order of nanoseconds (ns)[8][9].
-
Intersystem Crossing (ISC) and the Triplet State (T₁): The excited molecule can also transition from the S₁ state to the T₁ state via ISC. The efficiency of this process is crucial for applications like phosphorescence and Thermally Activated Delayed Fluorescence (TADF). Studies on carbazole itself show that the T₁ state is populated with a quantum yield of 51-56%[8][9]. The large, delocalized π-system of this compound influences the energy gap between the S₁ and T₁ states (ΔEST), a key parameter for designing TADF emitters[10]. A small ΔEST allows for efficient reverse intersystem crossing (rISC) from T₁ back to S₁, enabling the harvesting of triplet excitons for light emission.
Data Summary
The following table summarizes representative photophysical data for carbazole-based systems to illustrate the impact of structural modifications.
| Compound Class | λabs (nm) | λem (nm) | ΦF (%) | Key Structural Feature | Reference(s) |
| 9H-Carbazole | ~290-340 | ~350-380 | ~40-50 | Core scaffold | [9] |
| This compound | >350 | >400 | - | Extended π-conjugation | [1] |
| Substituted Carbazoles | 340-460 | 410-615 | 0.4 - 100 | D-A / D-π-A structures | [5][6][7] |
| D-π-A Bipyridines | ~400 | ~550 | up to 99 | Carbazole as donor (D) | [11] |
Note: Specific values for this compound derivatives vary widely with substitution and solvent.
Experimental Characterization Protocols
Accurate and reproducible characterization is paramount. The following protocols outline the standard workflows for assessing the key .
Workflow Overview
Caption: Standard experimental workflow for photophysical characterization.
Protocol 1: Steady-State Absorption and Emission Spectroscopy
Objective: To determine the absorption (λabs) and emission (λem) maxima and the Stokes shift.
Causality: The choice of solvent is critical. A non-polar solvent (e.g., cyclohexane, toluene) provides insight into the intrinsic properties of the molecule, while a polar solvent (e.g., acetonitrile, DMSO) will reveal any ICT character through solvatochromic shifts. The concentration must be low enough (~10⁻⁶ to 10⁻⁵ M) to prevent aggregation and inner filter effects, which would otherwise distort the spectra and invalidate the data.
Methodology:
-
Solution Preparation: Prepare a stock solution of the derivative in a spectroscopic-grade solvent. Serially dilute to a final concentration where the maximum absorbance is between 0.05 and 0.1.
-
Absorption Measurement: Record the UV-Vis absorption spectrum using a dual-beam spectrophotometer. Use a cuvette containing only the pure solvent as a blank reference.
-
Emission Measurement: Using a fluorometer, excite the sample at its longest-wavelength absorption maximum (λmax). Record the emission spectrum, ensuring the emission slit width is appropriate to resolve spectral features.
-
Data Analysis: Identify λmax from the absorption spectrum and λem from the emission spectrum. Calculate the Stokes shift in nanometers (nm) and wavenumbers (cm⁻¹).
Protocol 2: Relative Fluorescence Quantum Yield (ΦF) Measurement
Objective: To determine the fluorescence efficiency relative to a known standard.
Causality: This method is predicated on the principle that under identical conditions, the ratio of the integrated fluorescence intensities of the sample and a standard is proportional to the ratio of their quantum yields, corrected for differences in absorbance and refractive index. The standard must be chosen to have an emission range that overlaps with the sample to ensure similar detector response. Quinine sulfate in 0.1 M H₂SO₄ (ΦF = 0.54) is a common standard for blue emitters.
Methodology:
-
Preparation: Prepare solutions of both the sample and the chosen standard. Adjust concentrations so that the absorbance at the excitation wavelength is identical and below 0.1.
-
Measurements:
-
Record the absorption spectra for both the sample and the standard.
-
Record the fluorescence emission spectrum for both, using the same excitation wavelength.
-
-
Calculation: Use the following equation: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (η²sample / η²std) Where:
-
Φ is the quantum yield.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
η is the refractive index of the solvent.
-
-
Self-Validation: Since Astd and Asample were prepared to be equal, the (Astd / Asample) term should be ~1, simplifying the calculation and reducing a source of error.
Applications in Organic Electronics
The unique combination of high thermal stability, a rigid planar structure, and tunable photophysics makes this compound derivatives prime candidates for high-performance OLEDs.[3] They can be employed in several key roles within the device architecture.
-
Host Materials: Their high triplet energy allows them to act as hosts for phosphorescent emitters (PhOLEDs), preventing reverse energy transfer from the guest emitter to the host.[12]
-
Thermally Activated Delayed Fluorescence (TADF) Emitters: By carefully designing derivatives with a small ΔEST, these compounds can function as highly efficient emitters that harvest both singlet and triplet excitons, pushing the theoretical internal quantum efficiency limit to 100%.[10]
-
Deep-Blue Emitters: The wide bandgap of the core scaffold can be exploited to create stable and efficient deep-blue emitters, which remain a significant challenge in the OLED industry.[3]
The versatility for chemical functionalization allows for the precise tuning of frontier orbital energies (HOMO/LUMO) to ensure efficient charge injection and transport within the OLED stack.[3][12]
Conclusion and Future Outlook
The this compound scaffold represents a significant evolution from simpler carbazole systems. Its rigid, extended π-framework provides a robust platform for developing next-generation organic electronic materials. The ability to precisely control its photophysical properties through synthetic modification allows for the rational design of molecules tailored for specific applications, from high-efficiency deep-blue TADF emitters to stable host materials. As our understanding of the intricate excited-state dynamics in these fused-ring systems deepens, so too will our ability to unlock their full potential in revolutionizing display and lighting technologies.
References
- Synthesis of 6H‐dibenzo[b,h]carbazole and N‐substituted derivatives.
- Efficient Synthesis, Structural Characterization, and Optical Properties of 6H‐Dibenzo[b,h]carbazole and Its Derivatives.
- Efficient Synthesis, Structural Characterization, and Optical Properties of this compound and its Derivatiz
- The Role of Carbazole Derivatives in Advancing Organic Light-Emitting Diodes (OLEDs).NINGBO INNO PHARMCHEM CO.,LTD..
- Application of carbazole derivatives as a multifunctional material for organic light-emitting devices.Technology audit and production reserves.
- Excited-State Dynamics of Carbazole and tert-Butyl-Carbazole in Organic Solvents.
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- Synthesis of novel carbazole derivatives by Diels-Alder reaction.METU Open Access.
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- Excited-State Dynamics of Carbazole and tert-Butyl-Carbazole in Thin Films.MDPI.
- Synthesis of carbazole derivatives with high quantum yield and high glass transition temperature | Request PDF.
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- Synthesis of Carbazoles.Organic Chemistry Portal.
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- A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED)
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- Perspective on carbazole-based organic compounds as emitters and hosts in TADF applications.
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An In-depth Technical Guide to the Solubility and Stability of 6H-Dibenzo[b,h]carbazole in Organic Solvents
Introduction
6H-Dibenzo[b,h]carbazole is a polycyclic aromatic nitrogen heterocycle, a class of compounds gaining significant attention in the fields of materials science and pharmaceutical development. Its extended π-conjugated system imparts unique photophysical properties, making it a promising candidate for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as a fluorescent probe. In the context of drug development, the dibenzocarbazole scaffold is a key pharmacophore in a variety of biologically active molecules.
A thorough understanding of the solubility and stability of this compound in organic solvents is paramount for its successful application. The choice of solvent can significantly impact reaction kinetics, purification efficiency, crystal morphology, and the formulation of final products. Furthermore, the stability of the molecule in solution under various stress conditions dictates its shelf-life, handling requirements, and potential degradation pathways, which is a critical consideration for both material and pharmaceutical applications.
This technical guide provides a comprehensive overview of the solubility and stability of this compound in organic solvents, intended for researchers, scientists, and drug development professionals. We will explore the theoretical underpinnings of its solubility, provide practical methodologies for its determination, and detail protocols for assessing its stability under forced degradation conditions.
Part 1: Solubility Profile of this compound
The solubility of a solid in a liquid is a thermodynamic equilibrium, where the rate of dissolution of the solid is equal to the rate of precipitation from the solution. For large, non-polar molecules like this compound, the principle of "like dissolves like" is a useful starting point. As a predominantly non-polar, aromatic molecule, it is expected to exhibit higher solubility in non-polar or moderately polar organic solvents and poor solubility in highly polar solvents like water.[1]
Qualitative Solubility Observations
Literature on the synthesis and application of this compound and related compounds indicates its solubility in a range of common organic solvents. For instance, solvents such as toluene, xylene, chloroform, and tetrahydrofuran are often employed in its synthesis and purification, suggesting good solubility.[2][3] Conversely, polycyclic aromatic hydrocarbons (PAHs) are known for their low aqueous solubility.[1]
Quantitative Solubility Data
While precise quantitative solubility data for this compound across a wide array of solvents is not extensively reported in the literature, the following table provides an estimated solubility profile based on the general behavior of similar polycyclic aromatic compounds. It is crucial to note that these are estimates and experimental determination is highly recommended for specific applications.
| Solvent | Dielectric Constant (approx.) | Predicted Solubility | Comments |
| Toluene | 2.4 | High | Good choice for reactions and purification.[2] |
| Chloroform | 4.8 | High | Often used for spectroscopic analysis.[4] |
| Dichloromethane (DCM) | 9.1 | Moderate to High | A versatile solvent for many organic compounds. |
| Tetrahydrofuran (THF) | 7.6 | Moderate | A common solvent for reactions involving organometallics.[5] |
| N,N-Dimethylformamide (DMF) | 36.7 | Moderate | The polar aprotic nature can enhance solubility.[6] |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Moderate to Low | A strong organic solvent, but may not be ideal for non-polar compounds.[7] |
| Acetone | 21 | Low to Moderate | May be useful for washing or precipitation. |
| Ethanol | 24.6 | Low | The hydrogen bonding capacity of ethanol limits the dissolution of large non-polar molecules. |
| Hexane | 1.9 | Low | Can be used as an anti-solvent for precipitation. |
| Water | 80.1 | Very Low | Essentially insoluble.[1] |
Experimental Determination of Solubility
To obtain reliable quantitative data, experimental determination of solubility is essential. Two common methods are the kinetic and thermodynamic solubility assays.
This high-throughput method is useful for early-stage screening.[8][9]
Objective: To rapidly assess the apparent solubility of this compound.
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with the chosen organic solvent.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25 °C) for a set period (e.g., 2 hours) with gentle shaking.[10]
-
Precipitation Detection: Analyze the plate using a nephelometer to detect the formation of precipitate (light scattering).
-
Data Analysis: The kinetic solubility is the highest concentration at which no precipitation is observed.
Diagram 1: Kinetic Solubility Workflow
Caption: Workflow for determining kinetic solubility.
This method provides the true equilibrium solubility and is considered the gold standard.[11]
Objective: To determine the equilibrium solubility of this compound.
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a known volume of the test solvent in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.
-
Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of this compound using a suitable analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).
-
Calculation: Calculate the solubility in mg/mL or mol/L.
Diagram 2: Thermodynamic Solubility Workflow
Caption: Workflow for determining thermodynamic solubility.
Part 2: Chemical Stability of this compound in Organic Solvents
The stability of this compound in solution is influenced by several factors, including the solvent, temperature, light, and the presence of oxygen. Understanding its degradation profile is critical for establishing appropriate storage conditions and predicting its long-term performance.
Potential Degradation Pathways
Based on the chemical structure of this compound and the known degradation mechanisms of related compounds, the following degradation pathways are plausible:
-
Photodegradation: The extended aromatic system of this compound makes it susceptible to degradation upon exposure to light, particularly UV radiation. This can lead to the formation of various photoproducts through mechanisms such as photooxidation and dimerization.
-
Thermal Degradation: At elevated temperatures, decomposition can occur, although carbazole derivatives are generally known for their high thermal stability.[12] The degradation of similar PAHs has been shown to follow first-order kinetics.[13]
-
Oxidative Degradation: In the presence of oxidizing agents or atmospheric oxygen, the electron-rich carbazole nucleus can be oxidized. This process can be accelerated by light and heat.
Forced Degradation Studies
Forced degradation (stress testing) studies are essential for identifying potential degradation products and developing stability-indicating analytical methods, as outlined by the International Council for Harmonisation (ICH) guidelines.
Objective: To investigate the degradation of this compound under various stress conditions.
Methodology:
-
Solution Preparation: Prepare solutions of this compound in the desired organic solvent (e.g., a mixture of acetonitrile and water to allow for both hydrolytic and organic-phase degradation studies).
-
Stress Conditions: Expose the solutions to the following conditions in parallel:
-
Acidic Hydrolysis: Add HCl to a final concentration of 0.1 M.
-
Basic Hydrolysis: Add NaOH to a final concentration of 0.1 M.
-
Oxidative Degradation: Add H₂O₂ to a final concentration of 3%.
-
Thermal Stress: Incubate the solution at an elevated temperature (e.g., 60 °C) in the dark.
-
Photolytic Stress: Expose the solution to a controlled light source (e.g., a photostability chamber with a combination of cool white fluorescent and near-UV lamps).
-
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Sample Analysis: Analyze the samples using a stability-indicating HPLC method (e.g., reverse-phase HPLC with a C18 column and a gradient elution of acetonitrile and water). Use a photodiode array (PDA) detector to monitor for the appearance of new peaks and changes in the peak area of the parent compound. Mass spectrometry (LC-MS) can be used to identify the degradation products.
-
Data Analysis: Quantify the percentage of degradation and identify the major degradation products.
Diagram 3: Forced Degradation Study Workflow
Caption: Workflow for a forced degradation study.
Conclusion and Best Practices
A comprehensive understanding of the solubility and stability of this compound is fundamental for its effective utilization in research and development. While it is predicted to be soluble in common non-polar and moderately polar organic solvents, experimental verification is crucial for specific applications. The protocols provided in this guide offer a robust framework for determining both kinetic and thermodynamic solubility.
The stability of this compound in solution is a critical parameter that requires careful consideration. Forced degradation studies are indispensable for elucidating potential degradation pathways and for the development of stability-indicating analytical methods.
Best Practices for Handling and Storage:
-
Solvent Selection: For routine dissolution, consider toluene, chloroform, or THF. For long-term storage in solution, a less reactive solvent should be chosen, and the stability should be experimentally verified.
-
Storage Conditions: To minimize degradation, solutions of this compound should be stored in amber vials to protect from light, at reduced temperatures (e.g., 2-8 °C), and under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Purity Assessment: Regularly assess the purity of stock solutions, especially if they are stored for extended periods, using a stability-indicating analytical method.
By following the guidelines and protocols outlined in this technical guide, researchers can ensure the reliable and reproducible use of this compound in their scientific endeavors.
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The Rising Therapeutic Potential of 6H-Dibenzo[b,h]carbazole Analogues: A Technical Guide for Drug Discovery
For Immediate Release
Shanghai, China – January 21, 2026 – In the relentless pursuit of novel therapeutic agents, the unique structural motif of 6H-Dibenzo[b,h]carbazole has emerged as a promising scaffold for the development of potent anticancer, antimicrobial, and antiviral drugs. This in-depth technical guide serves as a crucial resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this compound analogues.
Introduction: The Allure of the Dibenzo[b,h]carbazole Core
The this compound core, a rigid and planar aromatic system, possesses unique electronic and steric properties that make it an ideal candidate for interacting with biological macromolecules. This structural framework has garnered significant attention in medicinal chemistry due to its presence in various biologically active compounds. Its ability to intercalate into DNA and inhibit key cellular enzymes, such as topoisomerases, forms the basis of its potent therapeutic activities.[1][2] This guide will delve into the multifaceted biological landscape of these fascinating molecules.
Crafting the Core: Synthesis of this compound Analogues
The synthesis of the this compound scaffold and its derivatives is a critical step in exploring their therapeutic potential. A practical and efficient method involves a Palladium-catalyzed intramolecular amination of 3-amino-3′-bromo-2,2′-binaphthyl.[3] This approach allows for the construction of the core structure, which can then be further functionalized to generate a library of analogues with diverse biological activities.
Caption: General workflow for the synthesis of this compound analogues.
Experimental Protocol: Palladium-Catalyzed Synthesis
A detailed protocol for the synthesis of the this compound scaffold is as follows:
-
Reaction Setup: In a dried flask under an inert atmosphere, combine 3-amino-3′-bromo-2,2′-binaphthyl, a palladium catalyst (e.g., Pd(OAc)₂), and a suitable ligand (e.g., BINAP).
-
Solvent and Base: Add a dry, degassed solvent (e.g., toluene) and a base (e.g., Cs₂CO₃).
-
Reaction: Heat the mixture at a specified temperature (e.g., 100 °C) for a designated time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture, dilute with an organic solvent, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the pure this compound.
-
Derivatization: The nitrogen atom of the carbazole core can be substituted using various alkyl or aryl halides in the presence of a base to yield a diverse library of N-substituted analogues.[3]
Unraveling the Biological Activities: A Multifaceted Approach
This compound analogues have demonstrated a broad spectrum of biological activities, making them attractive candidates for further investigation.
Anticancer Activity: A Promising Frontier
The anticancer properties of these compounds are the most extensively studied. They exert their effects through multiple mechanisms, leading to the inhibition of cancer cell growth and induction of apoptosis.
Mechanisms of Anticancer Action:
-
DNA Intercalation: The planar structure of the dibenzocarbazole core allows it to insert between the base pairs of DNA, disrupting its normal function and leading to cell death.[4] This interaction can be studied using techniques like ethidium bromide displacement assays.
-
Topoisomerase Inhibition: These analogues have been shown to inhibit topoisomerase II, an essential enzyme for DNA replication and repair.[1][5] By stabilizing the topoisomerase II-DNA cleavage complex, they induce DNA strand breaks and trigger apoptosis.
-
Signaling Pathway Modulation: this compound analogues can modulate key signaling pathways involved in cancer progression, such as the p53 and JAK/STAT pathways, leading to cell cycle arrest and apoptosis.[6][7]
Caption: The interplay between the core structure, substituents, and biological activity.
Key Experimental Protocols for Biological Evaluation
To assess the therapeutic potential of this compound analogues, a battery of in vitro assays is employed.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to determine the cytotoxic effects of the compounds on cancer cell lines.
-
Cell Seeding: Plate cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound analogues for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value is then calculated from the dose-response curve.
DNA Intercalation Assay (Ethidium Bromide Displacement)
This assay determines the ability of the compounds to intercalate into DNA.
-
DNA-EtBr Complex Formation: Prepare a solution of DNA (e.g., calf thymus DNA) and ethidium bromide (EtBr) and allow them to form a fluorescent complex.
-
Compound Titration: Add increasing concentrations of the this compound analogue to the DNA-EtBr complex.
-
Fluorescence Measurement: Measure the fluorescence intensity at each compound concentration. A decrease in fluorescence indicates the displacement of EtBr from the DNA by the test compound, suggesting intercalation. [8]
Topoisomerase II Relaxation Assay
This assay assesses the inhibitory effect of the compounds on topoisomerase II activity.
-
Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA, human topoisomerase II enzyme, and ATP in a suitable buffer.
-
Inhibitor Addition: Add the this compound analogue at various concentrations to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a specific time to allow the enzyme to relax the supercoiled DNA.
-
Gel Electrophoresis: Stop the reaction and analyze the DNA products by agarose gel electrophoresis.
-
Visualization: Stain the gel with a DNA-staining agent (e.g., ethidium bromide) and visualize the DNA bands under UV light. Inhibition of the enzyme is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA. [5]
Future Perspectives and Conclusion
The this compound scaffold represents a highly promising platform for the development of novel therapeutic agents. The diverse biological activities, coupled with the potential for synthetic modification, offer a rich landscape for drug discovery. Future research should focus on:
-
Lead Optimization: Synthesizing and screening a wider range of analogues to improve potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: Further elucidating the detailed molecular mechanisms underlying their anticancer, antimicrobial, and antiviral effects.
-
In Vivo Efficacy: Evaluating the most promising candidates in preclinical animal models to assess their in vivo efficacy and safety profiles.
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theoretical calculations of 6H-Dibenzo[b,h]carbazole electronic structure
An In-Depth Technical Guide to the Theoretical Calculation of 6H-Dibenzo[b,h]carbazole's Electronic Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a promising polycyclic aromatic hydrocarbon with a unique, slightly bent π-conjugated system, making it a molecule of significant interest in materials science and medicinal chemistry.[1][2] Its electronic properties, such as a smaller HOMO-LUMO gap compared to the parent 9H-carbazole, suggest potential applications in organic electronics and as a pharmacophore.[2] A thorough understanding of its electronic structure is paramount for the rational design of novel functional materials and therapeutic agents. This guide provides a comprehensive overview of the theoretical methodologies used to calculate and analyze the electronic structure of this compound, focusing on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) as the primary computational tools. We delve into the rationale behind selecting specific computational parameters and provide a step-by-step workflow for these calculations, aimed at providing researchers with a solid foundation for their own investigations.
Introduction: The Significance of this compound
Carbazole-based compounds are a cornerstone in the development of organic electronic materials due to their excellent charge transport and photoactive properties.[3][4] this compound, a pentacyclic heteroacene, distinguishes itself through its extended π-conjugation and distinct molecular architecture. X-ray analysis has revealed that the naphthalene "wings" of the molecule are slightly bent, a structural feature that influences its crystal packing and, consequently, its solid-state electronic properties.[1][2]
From an electronic standpoint, this extended conjugation leads to a red-shift in both absorption and emission spectra and a reduced highest occupied molecular orbital (HOMO) - lowest unoccupied molecular orbital (LUMO) gap when compared to 9H-carbazole.[2] These characteristics are highly desirable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Furthermore, the ability to functionalize the nitrogen atom provides a facile route to tune the molecule's optoelectronic and electrochemical properties.[2][5] In drug development, the dibenzocarbazole scaffold is explored for its potential interactions with biological targets. Understanding the molecule's electronic landscape, including its molecular electrostatic potential, is crucial for predicting and explaining such interactions.
The Theoretical Framework: A Scientist's Guide to Method Selection
The accurate theoretical prediction of a molecule's electronic structure hinges on choosing the appropriate computational methodology. For systems like this compound, a balance between computational cost and accuracy is essential.
Pillar 1: Density Functional Theory (DFT) for Ground-State Properties
DFT has become the workhorse of computational chemistry for medium to large-sized molecules. It offers a robust framework for calculating ground-state electronic properties with commendable accuracy. The core principle of DFT is that the energy of a system can be determined from its electron density, which is a function of only three spatial coordinates, rather than the complex many-electron wavefunction.
Causality in Functional and Basis Set Selection:
-
The Functional - B3LYP as a Proven Starting Point: The choice of the exchange-correlation functional is critical in DFT. For many organic molecules, including carbazole derivatives, the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional has demonstrated a reliable track record.[6][7] It incorporates a portion of the exact Hartree-Fock exchange, which helps to mitigate the self-interaction error inherent in many pure DFT functionals, leading to more accurate predictions of molecular geometries and orbital energies. Several studies have shown that HOMO-LUMO gaps calculated with B3LYP/6-31G(d) correlate well with experimental observations for related compounds.[6]
-
The Basis Set - The Language of Molecular Orbitals: A basis set is a set of mathematical functions used to construct the molecular orbitals. The Pople-style basis set, 6-31G(d,p) , is widely used and provides a good balance of flexibility and computational efficiency for organic molecules.[8][9]
-
"6-31G" : This describes the number of Gaussian functions used to represent the core and valence atomic orbitals.
-
"(d,p)" : These are polarization functions added to heavy (non-hydrogen) atoms (d) and hydrogen atoms (p). They are crucial for describing the anisotropic nature of chemical bonds and are essential for obtaining accurate geometries and electronic properties.
-
Pillar 2: Time-Dependent DFT (TD-DFT) for Excited States and Spectra
To understand the photophysical properties of this compound, such as its color and fluorescence, we must investigate its electronic excited states. Time-Dependent DFT (TD-DFT) is an extension of DFT that allows for the calculation of excitation energies and oscillator strengths, which can be used to simulate UV-Visible absorption spectra.[10][11] The same B3LYP/6-31G(d,p) level of theory is often a suitable choice for initial TD-DFT investigations of carbazole-based systems.[10]
Pillar 3: Considering the Molecular Environment with Solvation Models
Many experimental measurements are performed in solution. The solvent can influence the electronic properties of a molecule through polarization effects. To account for this, implicit solvation models like the Conductor-like Polarizable Continuum Model (CPCM) can be employed.[12] This model treats the solvent as a continuous dielectric medium, offering a computationally efficient way to incorporate solvent effects into the calculations.
A Validated Workflow for Electronic Structure Calculation
This section outlines a step-by-step protocol for calculating the electronic structure of this compound using a computational chemistry package like Gaussian.[12]
Experimental Protocol: Computational Workflow
-
Input Structure Generation:
-
Build the 3D structure of this compound using a molecular editor like GaussView or Avogadro.
-
Perform an initial, low-level geometry optimization using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting geometry.
-
-
Ground-State Geometry Optimization:
-
Set up a DFT calculation to optimize the molecular geometry.
-
Method: B3LYP
-
Basis Set: 6-31G(d,p)
-
Keywords: Opt Freq (to perform an optimization and subsequent frequency calculation), SCF=Tight (for tight convergence criteria).
-
Self-Validation: The frequency calculation is crucial. The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum on the potential energy surface.
-
-
Frontier Molecular Orbital (FMO) Analysis:
-
Using the optimized geometry from the previous step, perform a single-point energy calculation.
-
The output file will contain the energies of all molecular orbitals. Identify the HOMO and LUMO energies.
-
The HOMO-LUMO gap is calculated as: Egap = ELUMO - EHOMO.[13]
-
Visualize the 3D shapes of the HOMO and LUMO orbitals to understand the electron density distribution involved in electronic transitions.
-
-
UV-Visible Spectrum Simulation:
-
Using the same optimized geometry, set up a TD-DFT calculation.
-
Method: B3LYP
-
Basis Set: 6-31G(d,p)
-
Keyword: TD(NStates=10) (to calculate the first 10 singlet excited states).
-
The output will provide the excitation energies (in eV or nm) and the corresponding oscillator strengths (f). The transitions with the largest oscillator strengths correspond to the most intense peaks in the UV-Vis spectrum.
-
Data Presentation and Interpretation
The results of these calculations provide a wealth of quantitative data that can be used to predict and understand the behavior of this compound.
Key Electronic Properties
The calculated values should be compiled into a clear, concise table for easy comparison and reference.
| Property | Calculated Value (eV) | Significance |
| EHOMO | Value | Related to the ionization potential; indicates electron-donating ability. |
| ELUMO | Value | Related to the electron affinity; indicates electron-accepting ability. |
| Egap (HOMO-LUMO) | Value | Correlates with chemical reactivity and the energy of the lowest electronic transition. A smaller gap suggests higher reactivity and a red-shifted absorption spectrum.[14][15] |
| λmax (from TD-DFT) | Value (nm) | The wavelength of maximum absorption in the UV-Vis spectrum, corresponding to the S0 → S1 transition. |
Visualization of Frontier Molecular Orbitals
Visualizing the HOMO and LUMO is crucial for a qualitative understanding of the molecule's electronic behavior.
-
HOMO: For many carbazole-based systems, the HOMO is typically localized across the π-conjugated backbone, indicating that this is where an electron is most likely to be removed from.[14]
-
LUMO: The LUMO is also generally distributed over the π-system, representing the region where an accepted electron would reside. The spatial overlap and distribution of these orbitals are key to understanding charge transfer characteristics.[14]
Conclusion and Future Directions
The theoretical calculation of the electronic structure of this compound using DFT and TD-DFT provides invaluable insights into its properties and potential applications. This guide has outlined a robust and validated workflow that enables researchers to predict key parameters such as the HOMO-LUMO gap and absorption spectra with confidence. These computational predictions serve as a powerful tool to guide synthetic efforts, rationalize experimental observations, and accelerate the design of new molecules with tailored electronic properties for advanced materials and therapeutics. By understanding the causality behind methodological choices, scientists can effectively leverage computational chemistry to push the boundaries of molecular design.
References
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Matsumura, M., Kawahata, M., Muranaka, A., Hiraiwa, M., Yamaguchi, K., Uchiyama, M., & Yasuike, S. (2019). Efficient Synthesis, Structural Characterization, and Optical Properties of this compound and Its Derivatives. European Journal of Organic Chemistry, 2019(21), 3369-3374. [Link]
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Wan, X., Zhang, G., Wu, H., Li, Y., & Chen, Y. (2010). Selective Tuning of the HOMO–LUMO Gap of Carbazole-Based Donor–Acceptor–Donor Compounds toward Different Emission Colors. European Journal of Organic Chemistry, 2010(9), 1681-1687. [Link]
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Permana, A. J., Pasila, A., Kartini, I., & Priyangga, K. T. A. (2019). Computational Study of Structure and Photophysical Properties Relationship of Carbazoles with Four Anchoring Groups for DSSC. Chiang Mai Journal of Science, 46(6), 1218-1225. [Link]
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Matsumura, M., Kawahata, M., Muranaka, A., Hiraiwa, M., Yamaguchi, K., Uchiyama, M., & Yasuike, S. (2019). Efficient Synthesis, Structural Characterization, and Optical Properties of this compound and its Derivatizations. Guangdiancha. [Link]
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Shariatinia, Z. (2022). DFT Computations on Carbazole-Based Derivatives as Dye Sensitizers for Dye-Sensitized Solar Cells. Nanoscale and Advanced Materials, 2(2), 137-149. [Link]
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Muñoz-Alba, F., Badía-Domínguez, I., Sancho-García, J. C., & Ruiz Delgado, M. C. (2024). Theoretical Study of the Electronic and Charge Transport Properties of Coronoid Carbazole-based Macrocycles. RIUMA. [Link]
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Witulski, B., Srour, H., Doan, T.-H., & Whitby, R. J. (2016). Synthesis and Molecular Properties of Methoxy-Substituted Di-indolo[3,2-b:2',3'-h]carbazoles for Organic Electronics Obtained by a Consecutive Twofold Suzuki and Twofold Cadogan Reaction. ResearchGate. [Link]
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Tantoh, D. S., & Tanyi, A. L. (2018). Electronic and Molecular Structure of Carbazole Using Spectrophotometric and In Silico Methods. Paper Archives and Indexing. [Link]
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Shariatinia, Z. (2022). DFT computations on carbazole-based derivatives as dye sensitizers for dye-sensitized solar cells. Nanoscale and Advanced Materials, 2(2), 137-149. [Link]
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Matsumura, M., Kawahata, M., Muranaka, A., Hiraiwa, M., Yamaguchi, K., Uchiyama, M., & Yasuike, S. (2019). Synthesis of 6H‐dibenzo[b,h]carbazole and N‐substituted derivatives. ResearchGate. [Link]
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Tantoh, D. S., & Tanyi, A. L. (2018). Electronic and Molecular Structure of Carbazole Using Spectrophotometric and In Silico Methods. Scholarena. [Link]
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Deshpande, Y., & Pingale, S. (2017). Tuning optoelectronic properties of carbazole through substituent effect: TD-DFT investigation. Advanced Materials Proceedings, 2(9), 552-559. [Link]
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Stier, F., Vill, F., & Stalke, D. (2021). Excited-State Dynamics of Carbazole and tert-Butyl-Carbazole in Organic Solvents. Molecules, 26(23), 7173. [Link]
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ResearchGate. (n.d.). HOMO/LUMO energy levels of the carbazole (13; R ¼ CH(C 7 H 15 ) 2 ) and the related 9,9-dibuyl-substituted fluorene (20). ResearchGate. [Link]
-
Deshpande, Y., & Pingale, S. (2017). Tuning optoelectronic properties of carbazole through substituent effect: TD-DFT investigation. ResearchGate. [Link]
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Sini, G., et al. (2021). Effect of methoxy-substitutions on the hole transport properties of carbazole-based compounds: pros and cons. Journal of Materials Chemistry C, 9(29), 9236-9247. [Link]
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Mestiri, T., A. Trabelsi, A., & Alimi, K. (2015). DFT and TD-DFT modeling of new carbazole-based oligomers for optoelectronic devices. ResearchGate. [Link]
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ResearchGate. (n.d.). The schematic illustration of 6H‐dibenzo[b,h]carbazole. ResearchGate. [Link]
-
Mohanty, J., Sahu, S. K., & Sekar, N. (2020). Insight into and Computational Studies of the Selective Synthesis of 6H-Dibenzo[b,h]xanthenes. ACS Omega, 5(30), 18987-18996. [Link]
-
Al-Hussain, S. A., et al. (2020). DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. Journal of Molecular Structure, 1222, 128882. [Link]
-
Al-Mokadem, M. M., et al. (2024). Antimicrobial, Structural, Optical, and Redox Profiling of 7H-Benzo[c]carbazol-10-ol Derivatives: An Integrated Experimental and Computational Study. ACS Omega. [Link]
-
Computational Chemistry. (2023, October 3). How to Calculate HOMO LUMO Energy Gap. YouTube. [Link]
-
Ellern, J. B., et al. (2015). Benzo[1,2-b:6,5-b′]dithiophene(dithiazole)-4,5-dione derivatives: synthesis, electronic properties, crystal packing and charge transport. Journal of Materials Chemistry C, 3(16), 4156-4167. [Link]
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Zhang, J., et al. (2021). The charge transport properties of dicyanomethylene-functionalised violanthrone derivatives. Beilstein Journal of Organic Chemistry, 17, 237-245. [Link]
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Methodological & Application
synthesis of 6H-Dibenzo[b,h]carbazole via palladium catalysis
Application Note & Protocol
Strategic Synthesis of 6H-Dibenzo[b,h]carbazole via Palladium-Catalyzed Intramolecular Amination
Abstract
The this compound scaffold is a privileged heterocyclic motif integral to advanced organic materials and pharmacologically active compounds. Traditional synthetic routes are often multi-step and suffer from harsh conditions. This application note provides a comprehensive guide to a robust and efficient palladium-catalyzed intramolecular amination for the synthesis of this compound. We delve into the mechanistic underpinnings of the Buchwald-Hartwig amination, detail an optimized experimental protocol, and discuss the critical parameters that ensure high-yield, reproducible synthesis. This method offers a significant improvement in efficiency and functional group tolerance, making it a valuable tool for researchers in materials science and medicinal chemistry.
Introduction: The Significance of the Dibenzo[b,h]carbazole Core
Carbazole derivatives are ubiquitous scaffolds found in numerous natural products and functional organic materials.[1][2] The extended π-conjugated system of dibenzocarbazoles, specifically the this compound isomer, imparts unique photophysical and electronic properties, making it a highly sought-after component in the design of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. Furthermore, this structural motif is present in various biologically active molecules, driving its exploration in drug discovery programs.[3]
Conventional methods for constructing the carbazole core, such as the Graebe-Ullmann or Fischer-Borsche syntheses, often require harsh conditions, which can limit substrate scope and functional group compatibility.[2] Modern synthetic chemistry has largely overcome these challenges through the advent of transition-metal catalysis. Among these, palladium-catalyzed cross-coupling reactions stand out for their efficiency and mild reaction conditions.[1] The intramolecular Buchwald-Hartwig amination, a powerful method for forming C-N bonds, provides a direct and elegant pathway to the dibenzocarbazole core.[4][5] This protocol focuses on a practical and optimized palladium-catalyzed intramolecular cyclization of 3-amino-3′-bromo-2,2′-binaphthyl to yield this compound.[6][7]
Mechanistic Rationale: The Palladium Catalytic Cycle
The synthesis of this compound via intramolecular C-N bond formation is a classic example of the Buchwald-Hartwig amination.[5][8] The reaction is initiated by the in-situ reduction of a Pd(II) precatalyst to the active Pd(0) species. The catalytic cycle then proceeds through three fundamental steps: oxidative addition, deprotonation/ligand exchange, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 3-amino-3′-bromo-2,2′-binaphthyl substrate. This step forms a Pd(II) intermediate.
-
Deprotonation and Coordination: A base abstracts a proton from the amine group, forming an amido species. This palladium-amido complex then undergoes intramolecular coordination. The choice of a bulky, electron-rich phosphine ligand is crucial here; it stabilizes the palladium center and promotes the subsequent reductive elimination step.[8]
-
Reductive Elimination: This is the final, bond-forming step. The C-N bond is formed, releasing the this compound product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.
Figure 1: Generalized catalytic cycle for the intramolecular Buchwald-Hartwig amination.
Optimization of Reaction Conditions
The success of the palladium-catalyzed synthesis of this compound hinges on the careful selection of four key components: the palladium source, ligand, base, and solvent.[4]
-
Palladium Precatalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and effective precatalyst that is reduced in situ to the active Pd(0) species. Other sources like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) can also be used.[9] The catalyst loading is typically kept low (1-5 mol%) to minimize cost and residual metal in the final product.
-
Ligand: The ligand stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle. Bulky, electron-rich phosphine ligands are standard for Buchwald-Hartwig aminations. For this specific transformation, ligands such as SPhos or XPhos have proven effective. The steric hindrance of these ligands promotes reductive elimination and prevents catalyst decomposition.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOt-Bu) is a common choice, offering a good balance of reactivity and solubility. Other bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be used, though they may require higher temperatures or longer reaction times.
-
Solvent: Anhydrous, high-boiling point, non-polar aprotic solvents are ideal. Toluene and 1,4-dioxane are frequently used as they effectively dissolve the reactants and can be heated to the temperatures required for efficient catalysis.
| Parameter | Recommended Choice | Rationale |
| Pd Precatalyst | Pd(OAc)₂ (2-5 mol%) | Cost-effective, readily available, and efficiently reduced to active Pd(0). |
| Ligand | SPhos (4-10 mol%) | Bulky, electron-rich ligand that promotes efficient oxidative addition and reductive elimination. |
| Base | NaOt-Bu (1.5 - 2.0 equiv.) | Strong, non-nucleophilic base for effective amine deprotonation. |
| Solvent | Anhydrous Toluene | High boiling point, inert, and good solubility for reactants. |
| Temperature | 100-110 °C | Ensures efficient catalyst turnover and reaction completion in a reasonable timeframe. |
Table 1: Optimized parameters for the synthesis of this compound.
Detailed Experimental Protocol
This protocol describes the synthesis of this compound from 3-amino-3′-bromo-2,2′-binaphthyl on a laboratory scale. All operations should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk techniques.
Figure 2: Step-by-step experimental workflow for the synthesis of this compound.
Materials & Reagents:
-
3-amino-3′-bromo-2,2′-binaphthyl
-
Palladium(II) Acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous Toluene
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-amino-3′-bromo-2,2′-binaphthyl (1.0 equiv), sodium tert-butoxide (1.5 equiv), SPhos (0.04 equiv), and palladium(II) acetate (0.02 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with dry nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous toluene via syringe to the flask to achieve a substrate concentration of approximately 0.1 M.
-
Heating: Place the flask in a preheated oil bath at 110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding saturated aqueous NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes/ethyl acetate) to afford pure this compound.
-
Characterization: Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion
The palladium-catalyzed intramolecular Buchwald-Hartwig amination is a highly effective and reliable method for the synthesis of this compound.[7] This approach offers significant advantages over classical methods, including milder reaction conditions, higher yields, and broader functional group tolerance. By carefully optimizing the catalyst system and reaction parameters, researchers can achieve a streamlined and scalable synthesis of this valuable heterocyclic compound, accelerating research and development in materials science and medicinal chemistry.
References
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Youn, S. W., Bihn, J. H., & Kim, B. S. (2011). Pd-Catalyzed Intramolecular Oxidative C–H Amination: Synthesis of Carbazoles. Organic Letters, 13(14), 3738–3741. [Link][10][11]
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Zhang, S., et al. (2022). Palladium(II)-catalyzed intramolecular C–H amination to carbazole: the crucial role of cyclic diacyl peroxides. Organic Chemistry Frontiers. [Link][12]
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Youn, S. W. (2011). Oxidative Pd(II)-catalyzed C-H bond amination to carbazole at ambient temperature. ScienceDirect. [Link][13]
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Kandulna, D., et al. (2023). Palladium-catalyzed regioselective C1-selective nitration of carbazoles. Beilstein Journal of Organic Chemistry. [Link][1][2]
-
Matsumura, M., et al. (2019). Efficient Synthesis, Structural Characterization, and Optical Properties of 6H‐Dibenzo[b,h]carbazole and Its Derivatives. ResearchGate. [Link][6]
-
Youn, S. W., Bihn, J. H., & Kim, B. S. (2011). Pd-catalyzed intramolecular oxidative C-H amination: synthesis of carbazoles. PubMed. [Link][14]
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Youn, S. W., Bihn, J. H., & Kim, B. S. (2011). Pd-Catalyzed Intramolecular Oxidative C–H Amination: Synthesis of Carbazoles. ACS Publications. [Link]
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Li, M., et al. (2023). Palladium-Catalyzed Double N-Arylation to Access Unsymmetric N,N'-Bicarbazole Scaffolds. ACS Publications. [Link][15]
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Kandulna, D., et al. (2023). Palladium-catalyzed regioselective C1-selective nitration of carbazoles. PMC - NIH. [Link]
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Zhang, S., et al. (2023). Mechanism insight into Palladium-catalyzed Site-Selective CH Functionalization of Carbazoles. Bohrium. [Link]
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Tsang, W. C. P., et al. (2008). A Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C-H Functionalization and C-N Bond Formation. PMC - NIH. [Link][3]
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Organic Chemistry Portal. (n.d.). Synthesis of Carbazoles. Organic Chemistry Portal. [Link][16]
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Matsumura, M., et al. (2019). Efficient Synthesis, Structural Characterization, and Optical Properties of 6H‐Dibenzo[b,h]carbazole and Its Derivatives. ResearchGate. [Link][7]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link][5]
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Saliou, N., et al. (2012). Double N-arylation reaction of polyhalogenated 4,4'-bipyridines. Expedious synthesis of functionalized 2,7-diazacarbazoles. Beilstein Journal of Organic Chemistry. [Link][9]
-
ACS GCI Pharmaceutical Roundtable. (2017). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link][8]
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Application Note: Synthesis of 6H-Dibenzo[b,h]carbazole via Intramolecular Buchwald-Hartwig Amination
Abstract
This application note provides a comprehensive guide to the synthesis of the 6H-Dibenzo[b,h]carbazole scaffold, a molecule of significant interest in materials science and pharmaceutical development. We detail a robust and scalable protocol centered on a palladium-catalyzed intramolecular Buchwald-Hartwig amination. This guide covers the underlying reaction mechanism, optimization of critical reaction parameters, a step-by-step experimental protocol, and methods for product characterization. The content is designed for researchers, chemists, and drug development professionals seeking a practical and reliable method for accessing this valuable heterocyclic framework.
Scientific Background
The Target Molecule: this compound
This compound is a rigid, polycyclic aromatic amine featuring an extended π-conjugated system. This unique electronic and structural architecture imparts desirable properties for advanced applications. In materials science, its derivatives are explored as components of Organic Light-Emitting Diodes (OLEDs), organic photovoltaics, and sensors due to their high charge carrier mobility and thermal stability. In medicinal chemistry, the carbazole nucleus is a privileged scaffold found in numerous biologically active compounds, exhibiting a wide range of pharmacological activities including anticancer, antibacterial, and anti-inflammatory properties[1][2].
The Method: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen (C–N) bond between an aryl halide (or pseudo-halide) and an amine.[3][4] Its development revolutionized synthetic organic chemistry by providing a highly versatile and efficient alternative to traditional methods like nucleophilic aromatic substitution or the Ullmann condensation, which often require harsh conditions and have limited substrate scope.[3]
The power of this reaction lies in its catalytic cycle, which allows for the coupling of a vast array of substrates under relatively mild conditions. The generally accepted mechanism proceeds through several key steps:
-
Catalyst Activation: A Pd(II) precatalyst is reduced in situ to the active Pd(0) species.
-
Oxidative Addition: The active LPd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) intermediate.[5][6][7]
-
Amine Coordination & Deprotonation: The amine coordinates to the palladium center, and a base removes a proton from the nitrogen atom to form a palladium-amido complex.
-
Reductive Elimination: The final C–N bond is formed as the desired aryl amine product is ejected from the coordination sphere, regenerating the active Pd(0) catalyst.[3][6]
The choice of ligand, typically a bulky, electron-rich phosphine, is critical for the success of the reaction. These ligands stabilize the palladium center, promote the key steps of oxidative addition and reductive elimination, and prevent catalyst decomposition.[7]
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Synthetic Strategy for this compound
For the synthesis of this compound, we employ an intramolecular variation of the Buchwald-Hartwig amination. This powerful strategy involves the cyclization of a carefully designed precursor molecule that contains both the amine and the aryl halide within the same structure. A particularly effective and well-documented precursor is 3-amino-3′-bromo-2,2′-binaphthyl .[8][9][10]
The palladium catalyst facilitates the formation of the crucial C-N bond between the amino group on one naphthyl unit and the bromo-substituted carbon on the other, effectively "stitching" the molecule together to form the rigid, pentacyclic dibenzocarbazole core.
Caption: Step-by-step workflow for the intramolecular amination.
Detailed Experimental Protocol
Disclaimer: This protocol should be performed by trained chemists in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Materials and Reagents
-
Substrate: 3-amino-3′-bromo-2,2′-binaphthyl (1.0 equiv)
-
Palladium Precatalyst: Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%)
-
Ligand: XPhos (4-10 mol%) or a similar bulky biaryl phosphine ligand.
-
Base: Sodium tert-butoxide (NaOtBu) (1.5-2.0 equiv)
-
Solvent: Anhydrous Toluene or 1,4-Dioxane
-
Inert Gas: High-purity Nitrogen (N₂) or Argon (Ar)
-
Reagents for Work-up: Deionized water, Brine, Ethyl acetate, Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Purification: Silica gel for column chromatography, Hexanes, Dichloromethane (DCM)
Equipment
-
Round-bottom flask or reaction tube suitable for the reaction scale
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature controller
-
Schlenk line or glovebox for handling air-sensitive reagents
-
Condenser
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates and UV lamp
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried round-bottom flask containing a magnetic stir bar, add 3-amino-3′-bromo-2,2′-binaphthyl (1.0 equiv), Palladium(II) acetate (0.03 equiv), XPhos (0.06 equiv), and Sodium tert-butoxide (1.5 equiv).
-
Rationale: The catalyst, ligand, and base are loaded into the flask first. Using a bulky, electron-rich ligand like XPhos is crucial for promoting the reductive elimination step in sterically demanding substrates.[7] NaOtBu is a strong, non-nucleophilic base that effectively deprotonates the amine without interfering with the catalyst.[11]
-
-
Inert Atmosphere: Seal the flask with a septum and connect it to a Schlenk line. Evacuate and backfill the flask with inert gas (N₂ or Ar) three times to remove all oxygen.
-
Rationale: The active Pd(0) catalytic species is highly sensitive to oxygen and will be readily oxidized and deactivated. Maintaining an inert atmosphere is critical for catalytic activity.
-
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous toluene via syringe to achieve a substrate concentration of approximately 0.05 M.
-
Rationale: Anhydrous solvents are essential as water can hydrolyze the base and interfere with the catalytic cycle. Toluene is a common solvent for these reactions due to its high boiling point and ability to dissolve the reactants.[11]
-
-
Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously.
-
Rationale: The reaction is typically heated to overcome the activation energy barriers for oxidative addition and reductive elimination.[11] Vigorous stirring ensures homogeneity.
-
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Take small aliquots periodically to check for the consumption of the starting material. The reaction is typically complete within 12-24 hours.
Work-up and Purification
-
Quenching: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. Carefully quench the reaction by adding deionized water.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and then brine.
-
Drying: Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel, typically using a gradient of hexanes and dichloromethane, to yield this compound as a pure solid.
Optimization and Troubleshooting
The efficiency of the intramolecular Buchwald-Hartwig amination is highly dependent on the interplay between the catalyst, ligand, base, and solvent.
| Parameter | Options | Rationale & Common Observations |
| Pd Source | Pd(OAc)₂, Pd₂(dba)₃ | Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ. Pd₂(dba)₃ is a Pd(0) source and may lead to faster initiation but is more air-sensitive.[11] |
| Ligand | XPhos, SPhos, BrettPhos, BINAP | Bulky, electron-rich monophosphine ligands (XPhos, SPhos) are generally superior for intramolecular cyclizations. Bidentate ligands like BINAP were foundational but can be less effective for hindered substrates.[3] BrettPhos is excellent for primary amines.[4] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Strong alkoxide bases like NaOtBu are most common.[12] Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be used for base-sensitive substrates but may require higher temperatures or longer reaction times.[6] |
| Solvent | Toluene, 1,4-Dioxane, t-BuOH | Toluene and dioxane are the most common aprotic solvents.[13] Protic solvents like t-BuOH can sometimes be beneficial, particularly with phosphate bases. Chlorinated solvents should be avoided.[11] |
Troubleshooting Common Issues:
-
Low or No Conversion: The primary suspect is catalyst deactivation due to oxygen or moisture. Ensure all reagents are anhydrous and the inert atmosphere technique is flawless. Consider using a pre-catalyst complex which can be more robust.
-
Formation of Side Products: Hydrodehalogenation (replacement of Br with H) can occur if there is a source of protons and the reductive elimination step is slow. Screening different ligands can often mitigate this by accelerating the desired C-N bond formation.
-
Carbazole Inhibition: The NH-carbazole product can sometimes coordinate to the palladium center, acting as an inhibitor.[14][15] Using a slight excess of ligand can sometimes help prevent this off-cycle reaction.
References
- Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved January 21, 2026.
- Buchwald-Hartwig Amin
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (n.d.). Chemical Insights.
- Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
- Buchwald-Hartwig Coupling: Mechanism & Examples. (n.d.). NROChemistry.
- Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. (n.d.).
- Serrano, E., et al. (2023). Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles.
- Buchwald-Hartwig Amination. (2026). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amin
- This compound | 242-50-2. (n.d.). Benchchem.
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube.
- Serrano, E., et al. (2023). Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. PMC - NIH.
- Novel Synthesis of 5-Substituted 5H-Benzo[b]carbazole-6,11-diones via Double Buchwald—Hartwig Reaction. (2025).
- Matsumura, M., et al. (2019). Efficient Synthesis, Structural Characterization, and Optical Properties of 6H‐Dibenzo[b,h]carbazole and Its Derivatives.
- Synthesis of 6H‐dibenzo[b,h]carbazole and N‐substituted derivatives. (n.d.).
- Intramolecular direct arylation in the synthesis of fluorinated carbazoles. (2025).
- Carbazoles: Role and Functions in Fighting Diabetes. (n.d.). MDPI.
- 7H-Dibenzo(c,g)carbazole. (n.d.). PubChem.
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Protocol for the Gram-Scale Synthesis of 6H-Dibenzo[b,h]carbazole: A Comprehensive Guide
An Application Note for Researchers and Drug Development Professionals
Abstract
The 6H-Dibenzo[b,h]carbazole scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science. Its rigid, planar, and electron-rich structure is a key component in various biologically active molecules, including anticancer agents, and serves as a building block for advanced organic optoelectronic materials.[1][2] This application note provides a detailed, robust, and scalable protocol for the gram-scale synthesis of this compound. The described methodology is based on a Palladium-catalyzed intramolecular C-N bond formation (Buchwald-Hartwig amination), a reliable and efficient method for constructing the carbazole core.[3][4] This guide emphasizes the rationale behind experimental choices, safety protocols, and detailed procedures for synthesis, purification, and characterization to ensure reproducibility and high-purity yields for research and development applications.
Introduction and Significance
Carbazole and its derivatives are ubiquitous in nature and synthetic chemistry, exhibiting a wide spectrum of biological activities, including anticancer, antibacterial, and anti-Alzheimer properties.[1] The dibenzo[b,h] fused analogue, in particular, has a larger π-conjugated system which imparts unique photophysical properties, making it a valuable component for organic light-emitting diodes (OLEDs) and solar cells.[2] In drug development, the benzo[b]carbazole core is found in agents designed to inhibit human topoisomerase IIα (hTopoIIα), a critical enzyme in cancer cell proliferation.[5]
The synthesis of these complex heterocyclic systems requires reliable and scalable methods. While numerous synthetic routes exist, including cyclizations of biphenyl precursors, transition metal-catalyzed reactions have become a cornerstone for their efficiency and functional group tolerance.[2][6] The protocol detailed herein utilizes a well-established Palladium-catalyzed intramolecular amination, which offers high yields and is amenable to gram-scale production.[3][4]
Synthetic Strategy: Intramolecular Buchwald-Hartwig Amination
The chosen strategy involves the synthesis of a key precursor, 3-amino-3′-bromo-2,2′‐binaphthyl, followed by an intramolecular Palladium-catalyzed cyclization. This C-N cross-coupling reaction efficiently forms the central five-membered pyrrole ring to yield the target this compound.
Reaction Scheme:
-
Step 1: Precursor Synthesis (Suzuki-Miyaura Coupling)
-
3-Bromo-2-naphthylboronic acid is coupled with 3-bromo-2-iodonaphthalene. This step is a modification of a previously reported procedure.[3]
-
-
Step 2: Amination of the Precursor
-
The resulting 3,3'-dibromo-2,2'-binaphthyl undergoes amination to install the amino group required for cyclization.
-
-
Step 3: Intramolecular Cyclization
This document will focus on the critical final cyclization step for the gram-scale synthesis.
Experimental Protocol: Gram-Scale Synthesis
This protocol is designed for the synthesis of approximately 1-2 grams of the final product. All operations should be performed in a well-ventilated fume hood.
Materials and Equipment
-
Reagents:
-
3-amino-3′-bromo-2,2′‐binaphthyl (Precursor)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Dichloromethane (DCM)
-
Hexanes
-
Ethyl Acetate (EtOAc)
-
Silica Gel (230-400 mesh)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Equipment:
-
Oven-dried, two-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (Nitrogen or Argon gas line with bubbler)
-
Schlenk line (recommended)
-
Glassware for work-up (separatory funnel, beakers, Erlenmeyer flasks)
-
Rotary evaporator
-
Glass column for chromatography
-
Thin-Layer Chromatography (TLC) plates (silica gel, F₂₅₄)
-
Reagent Quantities
| Reagent | MW ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |
| 3-amino-3′-bromo-2,2′‐binaphthyl | 414.32 | 2.07 | 5.0 | 1.0 |
| Pd₂(dba)₃ | 915.72 | 0.092 | 0.1 | 0.02 (2 mol%) |
| Xantphos | 578.68 | 0.116 | 0.2 | 0.04 (4 mol%) |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 0.67 | 7.0 | 1.4 |
| Anhydrous Toluene | - | 100 mL | - | - |
Step-by-Step Synthesis Procedure
-
Reaction Setup:
-
Reagent Addition:
-
To the flask, add 3-amino-3′-bromo-2,2′‐binaphthyl (2.07 g, 5.0 mmol), Pd₂(dba)₃ (0.092 g, 0.1 mmol), Xantphos (0.116 g, 0.2 mmol), and sodium tert-butoxide (0.67 g, 7.0 mmol).
-
Expert Insight: The choice of a bulky phosphine ligand like Xantphos is crucial. Its wide bite angle facilitates the reductive elimination step, which is the final C-N bond-forming event in the catalytic cycle. The palladium precursor, Pd₂(dba)₃, is a common and effective source of Pd(0).
-
-
Solvent Addition and Reaction:
-
Via cannula or syringe, add 100 mL of anhydrous toluene to the flask.
-
Begin vigorous stirring and heat the reaction mixture to reflux (approximately 110 °C).
-
Maintain the reflux for 12-24 hours.
-
Trustworthiness: Monitor the reaction progress by TLC (e.g., using a 9:1 Hexanes:EtOAc eluent system). The disappearance of the starting material spot and the appearance of a new, typically more fluorescent, product spot indicates reaction completion.
-
-
Work-up Procedure:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding 50 mL of deionized water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
The crude residue should be purified by flash column chromatography on silica gel.
-
Prepare the column using a slurry of silica gel in hexanes.
-
Load the crude product (adsorbed onto a small amount of silica gel for best results) onto the column.
-
Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 5% ethyl acetate). Collect the fractions containing the desired product.
-
Expert Insight: this compound is highly fluorescent under UV light, which aids in identifying the correct fractions during chromatography.
-
Combine the pure fractions and remove the solvent in vacuo to yield this compound as a solid. For highest purity, recrystallization from a solvent system like toluene/hexanes can be performed.
-
Characterization
Confirm the identity and purity of the synthesized compound using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
Melting Point: To assess purity.
Safety and Handling
Proper safety precautions are mandatory for this procedure.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[8]
-
Ventilation: All steps must be performed in a certified chemical fume hood to avoid inhalation of solvent vapors and fine powders.[9][10]
-
Reagent Handling:
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care. Avoid creating dust.
-
Sodium tert-butoxide: This is a strong base and is corrosive and moisture-sensitive. Handle quickly in an inert atmosphere if possible.
-
Organic Solvents: Toluene, hexanes, and ethyl acetate are flammable. Keep away from ignition sources.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Collect halogenated and non-halogenated waste in separate, labeled containers.
Workflow Visualization
The following diagram outlines the complete experimental workflow for the synthesis.
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Application Notes & Protocols for 6H-Dibenzo[b,h]carbazole in Organic Electronics
An In-Depth Technical Guide
This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development and materials science on the applications of 6H-Dibenzo[b,h]carbazole and its derivatives in the field of organic electronics. It delves into the fundamental properties, synthesis protocols, and device integration methodologies that leverage the unique characteristics of this advanced molecular scaffold.
Foundational Insights: Why this compound?
The 9H-carbazole core is a cornerstone of materials for organic electronics, prized for its thermal stability, excellent hole-transporting properties, and versatile functionalization sites.[1][2] The this compound scaffold represents a significant evolution of this core structure. By fusing two naphthalene rings to the carbazole moiety, a rigid and extensively conjugated π-system is created. This structural modification imparts several critical advantages:
-
Elevated Triplet Energy: The rigid, fused-ring structure results in a high triplet energy level. This is a crucial requirement for host materials in phosphorescent and thermally activated delayed fluorescence (TADF) Organic Light-Emitting Diodes (OLEDs), as it effectively confines triplet excitons on the guest emitter, preventing efficiency losses through reverse energy transfer.[3]
-
Enhanced Thermal and Morphological Stability: The planarity and high molecular weight contribute to higher glass transition temperatures (Tg) and decomposition temperatures (Td) compared to simpler carbazoles.[1] This ensures the long-term morphological stability of thin films in electronic devices, a critical factor for operational lifetime.
-
Tunable Optoelectronic Properties: The nitrogen atom of the carbazole core remains an active site for substitution, allowing for the fine-tuning of frontier molecular orbital (HOMO/LUMO) energy levels, solubility, and charge transport characteristics to meet the specific requirements of different device architectures.[4]
Core Synthesis Protocol: Accessing the Dibenzocarbazole Scaffold
A robust and efficient synthesis is paramount for exploring the potential of any new material. A practical method for preparing the this compound scaffold involves a Palladium-catalyzed intramolecular C-N cross-coupling (Buchwald-Hartwig amination) of a binaphthyl precursor.[5] This approach offers good yields and is a significant improvement over earlier multi-step methods.
Protocol 2.1: Synthesis of this compound
This protocol is adapted from a reported practical method for the scaffold's preparation.[5]
Workflow:
Step-by-Step Methodology:
-
Reaction Setup: In an oven-dried Schlenk flask, combine 3-amino-3′-bromo-2,2′-binaphthyl (1.0 eq), Sodium tert-butoxide (NaOt-Bu, 1.5 eq), and Palladium(II) acetate (Pd(OAc)₂, 0.05 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment. This is critical as Palladium catalysts are sensitive to oxygen, especially at high temperatures.
-
Solvent and Ligand Addition: Add degassed anhydrous toluene via syringe. Subsequently, add the ligand, tri(tert-butyl)phosphine (P(t-Bu)₃, 0.10 eq). The phosphine ligand is essential for activating the palladium catalyst to facilitate the C-N bond formation.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC). The disappearance of the starting material typically indicates completion (usually within 12-24 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding deionized water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with an organic solvent like dichloromethane or ethyl acetate. Combine the organic layers.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel to yield the pure this compound.
Application in Organic Light-Emitting Diodes (OLEDs)
Derivatives of this compound are highly versatile in OLEDs, serving as host materials, hole-transporting layers (HTLs), and even as deep-blue emitters.[1][6]
Role as a Host Material
The primary application is as a host for phosphorescent and TADF emitters. The high triplet energy of the dibenzocarbazole scaffold ensures that the triplet excitons generated on the dopant are confined, leading to high emission efficiency.
Role as a Hole-Transporting Material (HTM)
The intrinsic hole-transporting nature of the carbazole unit, combined with the extended conjugation, facilitates efficient hole injection and transport from the anode to the emissive layer.[1]
Protocol 3.1: Fabrication of a Solution-Processed OLED
This protocol describes the fabrication of a multilayer OLED using a dibenzocarbazole derivative as a component in the emissive layer.[7][8]
Device Architecture:
Step-by-Step Methodology:
-
Substrate Preparation: Clean and treat ITO-coated glass substrates as described in Protocol 3.1.
-
HTM Solution Preparation: Prepare a solution of the N-functionalized this compound derivative in a suitable solvent like chlorobenzene or a mixture of solvents. Often, additives such as bis(trifluoromethane)sulfonimide lithium salt (Li-TFSI) and 4-tert-butylpyridine (tBP) are included to improve conductivity and device performance, although dopant-free HTMs are a key research goal. [9]3. HTM Deposition: Inside a nitrogen glovebox, spin-coat the HTM solution onto the pre-cleaned ITO substrate. Anneal the film according to the optimized conditions for the specific material (e.g., 100 °C for 10 minutes).
-
Perovskite Layer Deposition: Prepare the perovskite precursor solution (e.g., CsFAMA-based). [9]Deposit the perovskite layer on top of the HTM via a one-step or two-step spin-coating method, often involving an anti-solvent quenching step to promote the formation of a high-quality, pinhole-free film. Anneal the perovskite film (e.g., at 100 °C for 60 minutes).
-
Electron Transport Layer (ETL) Deposition: Spin-coat a solution of an electron-transporting material, such as-[10][10]phenyl-C₆₁-butyric acid methyl ester (PCBM), onto the perovskite layer.
-
Top Electrode Deposition: Transfer the device to a thermal evaporator to deposit a buffer layer (e.g., BCP) and the top metal contact (e.g., Silver, Ag).
Performance Data Summary
The table below showcases the performance of PSCs employing various carbazole-based HTMs.
| HTM Material | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF | Reference |
| SGT-405 | 14.79 | - | - | - | [11] |
| KZRD (D-A type) | 20.40 | - | - | - | [12] |
| SAM1 (Carbazole-SAM) | 18.9 (avg) | - | - | - | [9] |
| V1207 | 16.44 | 1.05 | 22.02 | 0.71 | [13] |
| V1209 | 17.84 | 1.05 | 22.84 | 0.74 | [13] |
Conclusion and Future Outlook
This compound and its derivatives have firmly established themselves as a premium class of materials for high-performance organic electronic devices. Their rigid, extended π-framework provides a unique combination of high triplet energy, excellent charge transport properties, and superior thermal stability. The synthetic accessibility and tunable nature of the scaffold ensure that new derivatives will continue to push the efficiency and stability boundaries of OLEDs, perovskite solar cells, and other emerging electronic applications. Future research will likely focus on developing dopant-free HTMs for PSCs to improve long-term stability and creating novel dibenzocarbazole-based TADF emitters for next-generation displays and lighting.
References
-
ResearchGate. Synthesis of 6H‐dibenzo[b,h]carbazole and N‐substituted derivatives. Available from: [Link]
-
MDPI. Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives. Available from: [Link]
-
MDPI. Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. Available from: [Link]
-
National Center for Biotechnology Information (PMC). Influence of the carbazole moiety in self-assembling molecules as selective contacts in perovskite solar cells: interfacial charge transfer kinetics and solar-to-energy efficiency effects. Available from: [Link]
-
MDPI. (Tetrafluorovinylphenyl)carbazole as a Multifunctional Material for OLED Applications. Available from: [Link]
-
National Center for Biotechnology Information (PMC). Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives. Available from: [Link]
-
ResearchGate. (PDF) Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives. Available from: [Link]
-
ResearchGate. Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. Available from: [Link]
-
National Center for Biotechnology Information (PMC). Carbazole-Terminated Isomeric Hole-Transporting Materials for Perovskite Solar Cells. Available from: [Link]
-
Koreascience. New Multi-Phenylated Carbazole Derivatives for OLED through Diels-Alder Reaction. Available from: [Link]
-
ACS Publications. Review on Carbazole-Based Hole Transporting Materials for Perovskite Solar Cell. Available from: [Link]
-
Technology audit and production reserves. Application of carbazole derivatives as a multifunctional material for organic light-emitting devices. Available from: [Link]
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Royal Society of Chemistry. Carbazole-based D–A type hole transport materials to enhance the performance of perovskite solar cells. Available from: [Link]
-
Chem-Station. Low Cost Carbazole-based Hole-transporting Materials for Perovskite Solar Cells: Influence of S,N-Heterocycle. Available from: [Link]
-
National Center for Biotechnology Information (PMC). Mini-review on the novel synthesis and potential applications of carbazole and its derivatives. Available from: [Link]
-
Royal Society of Chemistry. 14.8% perovskite solar cells employing carbazole derivatives as hole transporting materials. Available from: [Link]
-
ResearchGate. (a) 7H-dibenzo[c,g]carbazole. (b) benzo[f]naphtho [2,1-c]cinnoline. Available from: [Link]
-
ResearchGate. Efficient Synthesis, Structural Characterization, and Optical Properties of 6H‐Dibenzo[b,h]carbazole and Its Derivatives. Available from: [Link]
-
Royal Society of Chemistry. Perspective on carbazole-based organic compounds as emitters and hosts in TADF applications. Available from: [Link]
-
Royal Society of Chemistry. A carbazole-based self-assembled monolayer as the hole transport layer for efficient and stable Cs0.25FA0.75Sn0.5Pb0.5I3 solar cells. Available from: [Link]
-
ResearchGate. Solution-processable carbazole-based host materials for phosphorescent organic light-emitting devices | Request PDF. Available from: [Link]
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using 6H-Dibenzo[b,h]carbazole as a host material in OLEDs
An Application Guide to the Utilization of 6H-Dibenzo[b,h]carbazole as a High-Performance Host Material in Organic Light-Emitting Diodes (OLEDs)
Introduction: The Case for π-Extended Carbazole Systems
The relentless pursuit of higher efficiency, greater stability, and purer color coordinates in Organic Light-Emitting Diodes (OLEDs) necessitates the rational design of novel organic semiconductor materials. Host materials, which constitute the matrix for light-emitting dopants within the emissive layer (EML), are critical determinants of device performance. They govern charge transport, facilitate exciton formation, and must ensure efficient energy transfer to the guest emitter.
Carbazole derivatives have long been recognized as a cornerstone of OLED technology, prized for their excellent hole-transporting capabilities, high thermal stability, and wide energy gaps.[1][2] The this compound (DBCA) scaffold represents a significant evolution of the basic carbazole unit. By extending the π-conjugation through the fusion of two additional benzene rings, DBCA acquires a unique set of photophysical and electronic properties that make it a compelling candidate for a high-performance host material, particularly for phosphorescent OLEDs (PhOLEDs).[3][4]
This application note serves as a comprehensive technical guide for researchers and materials scientists on the properties, application, and characterization of this compound as a host material. We provide not only detailed experimental protocols but also the underlying scientific rationale, empowering users to integrate this promising material into their own OLED research and development workflows.
Properties and Characteristics of this compound
A material's suitability as an OLED host is dictated by a confluence of its thermal, photophysical, and electrochemical properties. DBCA's rigid, extended aromatic structure imparts exceptional thermal stability, a prerequisite for fabrication via vacuum thermal evaporation and for ensuring long operational lifetimes.[5] Its key function, however, lies in its electronic properties, which must be precisely matched with the guest emitter and adjacent device layers.
Key Performance-Determining Properties:
-
High Triplet Energy (ET): For PhOLEDs, which harness both singlet and triplet excitons, it is imperative that the host's triplet energy is higher than that of the phosphorescent guest. This prevents the back-transfer of energy from the guest to the host, which would otherwise quench the emission and drastically reduce device efficiency.[6]
-
Appropriate HOMO/LUMO Levels: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) levels determine the efficiency of charge injection from the transport layers into the emissive layer. Well-aligned energy levels minimize the injection barrier, leading to lower turn-on voltages and improved power efficiency.[7]
-
High Glass Transition Temperature (Tg): A high Tg signifies morphological stability at elevated temperatures. Materials with a high Tg are less prone to crystallization during device operation, a common failure mechanism that leads to short circuits and device degradation.[8]
-
Balanced Charge Transport: While carbazole derivatives are typically hole-transporting, an ideal host should facilitate the transport of both holes and electrons to ensure the charge recombination zone is well-confined within the emissive layer, maximizing exciton formation on the guest molecules.[1]
The table below summarizes the critical properties of this compound, contextualized with data from related high-performance carbazole derivatives.
| Property | Value / Range | Significance in OLED Performance |
| Chemical Structure | This compound | Extended π-conjugated system provides good charge transport pathways and high thermal stability.[3] |
| CAS Number | 242-50-2 | Unique identifier for the compound. |
| Molecular Weight | 267.33 g/mol | Relevant for calculating deposition rates during thermal evaporation. |
| HOMO Level | ~ -5.5 to -5.9 eV | Determines the energy barrier for hole injection from the hole transport layer (HTL). A good match minimizes voltage loss.[7][9] |
| LUMO Level | ~ -1.8 to -2.2 eV | Determines the energy barrier for electron injection from the electron transport layer (ETL).[7][9] |
| Triplet Energy (ET) | > 2.75 eV (Estimated)¹ | Must be higher than the guest emitter's ET to ensure efficient energy transfer and prevent back-transfer, which is crucial for high-efficiency PhOLEDs.[5][6] |
| Glass Transition Temp. (Tg) | > 190 °C (Typical for rigid carbazoles)² | High Tg ensures morphological stability of the thin film, preventing crystallization and enhancing the operational lifetime of the device.[5][8] |
| Photoluminescence (PL) max | ~380 - 420 nm (in solution) | Indicates the intrinsic emission of the host material. For a host, this should ideally be a wider bandgap (blue or UV emission) than the guest.[10] |
| Synthesis Method | Pd-catalyzed intramolecular amination | Practical and efficient synthesis routes are available for producing high-purity material suitable for OLED fabrication.[10] |
¹ Specific experimental triplet energy for DBCA is not widely reported. This value is an estimate based on the high triplet energies of similar rigid, fused-ring carbazole derivatives designed as hosts for phosphorescent emitters.[5][6] ² Specific Tg for DBCA is not widely reported. This value is typical for high-performance, rigid carbazole-based materials used in vacuum-processed OLEDs.[5][8]
Application Protocols: Fabrication and Characterization
The following protocols provide a step-by-step guide for fabricating and characterizing a representative high-efficiency green phosphorescent OLED using DBCA as the host material. The chosen device architecture is a standard, multilayer stack proven to yield high performance.
Protocol 1: OLED Fabrication via Vacuum Thermal Evaporation (VTE)
VTE is the industry-standard method for producing high-performance small-molecule OLEDs due to its precise control over film thickness and purity.[11] The entire process must be conducted in a high-vacuum environment (<10⁻⁶ Torr) to prevent contamination from oxygen and moisture, which can quench emission and degrade organic materials.[12]
1.1. Substrate Preparation (Self-Validating Cleanliness)
-
Rationale: The quality of the Indium Tin Oxide (ITO) substrate is paramount. An atomically clean and smooth surface with the correct work function is essential for efficient hole injection and preventing current leakage paths. Each step in this sequence is designed to remove a specific class of contaminants (organic, ionic, particulate).
-
Procedure:
-
Place pre-patterned ITO-coated glass substrates (sheet resistance <15 Ω/sq) in a substrate rack.
-
Sequentially sonicate the rack in baths of deionized water with 2% Hellmanex detergent, deionized water (x2), acetone, and finally isopropyl alcohol (IPA). Each sonication step should last for 15 minutes.
-
After the final IPA sonication, dry the substrates with a stream of high-purity nitrogen gas.
-
Immediately transfer the dried substrates into a UV-Ozone cleaner. Treat for 15 minutes to remove final organic residues and increase the ITO work function for improved hole injection.
-
Directly transfer the cleaned substrates to the vacuum chamber's load-lock without exposing them to the ambient atmosphere.
-
1.2. Organic and Metal Layer Deposition
-
Rationale: A multilayered device structure is employed to optimize charge injection, transport, and confinement, ensuring that electron-hole recombination occurs efficiently within the emissive layer. The thicknesses of these layers are critical and must be precisely controlled.
-
Device Architecture: ITO / HAT-CN (10 nm) / TAPC (40 nm) / DBCA:Ir(ppy)₃ (8 wt%, 30 nm) / T2T (10 nm) / TPBi (30 nm) / LiF (1 nm) / Al (100 nm)
-
ITO: Transparent Anode
-
HAT-CN: Hole Injection Layer (HIL) - Provides an efficient energy-level cascade for hole injection.
-
TAPC: Hole Transport Layer (HTL) - Efficiently transports holes to the EML and blocks electrons.
-
DBCA:Ir(ppy)₃: Emissive Layer (EML) - DBCA (host) transports charges, Ir(ppy)₃ (guest) is the site of phosphorescent emission.
-
T2T: Hole/Exciton Blocking Layer (HBL) - Prevents holes and excitons from leaking out of the EML.
-
TPBi: Electron Transport Layer (ETL) - Efficiently transports electrons to the EML and blocks holes.
-
LiF: Electron Injection Layer (EIL) - Reduces the energy barrier for electron injection from the metal cathode.
-
Al: Cathode - Injects electrons.
-
-
Procedure:
-
Mount the substrates in the deposition chamber. Ensure all source crucibles are loaded with high-purity (>99.9%) organic materials, LiF, and Al.
-
Evacuate the chamber to a base pressure of < 5 x 10⁻⁷ Torr.
-
Sequentially deposit each layer according to the architecture above. The deposition rate should be controlled using quartz crystal microbalances (QCMs).
-
Organic layers: 1-2 Å/s.
-
LiF: 0.1-0.2 Å/s.
-
Aluminum: 3-5 Å/s.
-
-
For the co-deposition of the EML, use two separate QCMs to control the deposition rates of the DBCA host and the Ir(ppy)₃ guest to achieve the desired 8 wt% doping concentration.
-
After deposition, transfer the completed devices into an inert nitrogen-filled glovebox for encapsulation without exposure to air.
-
1.3. Encapsulation
-
Rationale: Organic OLED materials are highly sensitive to moisture and oxygen. Encapsulation is a critical step to create a barrier against these elements, ensuring a long operational lifetime.
-
Procedure:
-
In a nitrogen glovebox, place a glass coverslip over the active area of the OLED device.
-
Dispense a UV-curable epoxy around the perimeter of the coverslip.
-
Ensure the epoxy forms a continuous seal without bubbles.
-
Expose the device to a UV lamp (e.g., 365 nm) for the manufacturer-specified time to cure the epoxy, forming a hermetic seal.
-
Protocol 2: Device Characterization
-
Rationale: A systematic characterization of the device's electrical and optical properties is required to evaluate the performance of DBCA as a host material.
-
Procedure:
-
Current Density-Voltage-Luminance (J-V-L) Characteristics:
-
Mount the encapsulated device onto the measurement stage.
-
Use a source measure unit (SMU) to apply a forward voltage bias sweep (e.g., 0 to 15 V) to the device.
-
Simultaneously, measure the current flowing through the device to calculate current density (J) and use a calibrated photodiode or spectrometer to measure the luminance (L) in cd/m².
-
-
Electroluminescence (EL) Spectrum:
-
At a constant driving voltage (e.g., 8 V), capture the emission spectrum using a calibrated spectrometer.
-
Determine the peak emission wavelength (λpeak) and the Commission Internationale de l'Éclairage (CIE) 1931 color coordinates (x, y).
-
-
Efficiency Calculations:
-
From the J-V-L data, calculate the key performance metrics:
-
Current Efficiency (ηc): Calculated as L / J (in cd/A).
-
Power Efficiency (ηp): Calculated as π * L / (J * V) (in lm/W).
-
External Quantum Efficiency (EQE, ηext): Requires a calibrated integrating sphere setup to measure the total photon flux. It is the ratio of photons emitted to electrons injected.
-
-
-
Operational Lifetime:
-
Drive the device at a constant current density corresponding to an initial luminance of interest (e.g., 1000 cd/m²).
-
Monitor the luminance over time. The lifetime (LT₅₀) is defined as the time it takes for the luminance to decay to 50% of its initial value.
-
-
Application Notes & Troubleshooting
-
Host-Guest Concentration: The 8 wt% concentration of Ir(ppy)₃ is a common starting point for green PhOLEDs. However, this should be optimized. Too low a concentration leads to incomplete energy transfer from the host, resulting in parasitic blue emission from DBCA. Too high a concentration can lead to self-quenching (triplet-triplet annihilation) of the guest molecules, reducing efficiency.
-
Interlayer Thicknesses: The HTL and ETL thicknesses (40 nm and 30 nm, respectively) are chosen to balance charge flux. If the turn-on voltage is high, it could indicate a charge injection or transport issue. Systematically varying the thickness of the transport layers can help position the recombination zone squarely within the EML for optimal performance.
-
Vacuum Quality: A "milky" or hazy appearance of the organic films post-deposition is often a sign of poor vacuum, leading to scattering and reduced light outcoupling. Ensure the chamber reaches a high vacuum and that all materials are thoroughly outgassed before deposition begins.
-
Interpreting Efficiency Roll-off: A rapid decrease in EQE at high current densities (efficiency roll-off) is a common challenge. In a DBCA-based device, this could be due to triplet-polaron annihilation or triplet-triplet annihilation. The use of a rigid, high-mobility host like DBCA can help mitigate this, but further device engineering, such as using mixed-host systems, may be necessary for ultra-high brightness applications.[11]
Conclusion
This compound stands out as a highly promising host material for next-generation OLEDs. Its rigid, π-extended structure provides the requisite thermal stability and a high triplet energy level necessary for efficient phosphorescent devices. The protocols and guidelines presented here offer a robust framework for researchers to effectively synthesize, fabricate, and characterize high-performance OLEDs using DBCA. By understanding the causal relationships between material properties, device architecture, and final performance, the full potential of this advanced carbazole derivative can be realized.
References
-
Zhu, J., Zhang, T., Ding, Y., Zhou, H., Huang, J., Guo, L., & Su, J. (2022). Carbazole and dibenzo[b,d]furan-based hole transport materials with high thermal stability. New Journal of Chemistry, 46, 22633. Available at: [Link]
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ResearchGate. (2025). Synthesis of carbazole derivatives with high quantum yield and high glass transition temperature. Request PDF. Available at: [Link]
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Matsumura, M., et al. (2021). Synthesis, structural characterization, and optical properties of benzo[f]naphtho[2,3-b]phosphoindoles. ResearchGate. Available at: [Link]
-
Lee, C. W., et al. (2015). Wet- and dry-process feasible carbazole type host for highly efficient phosphorescent OLEDs. ResearchGate. Available at: [Link]
-
Royal Society of Chemistry. (2023). A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications. RSC Publishing. Available at: [Link]
-
ResearchGate. The HOMO and LUMO calculated and experimental results of 26CzDBF, 46CzDBF, and 28CzDBF. ResearchGate. Available at: [Link]
-
Sharma, A., et al. Synthesis and characterization of multi-substituted carbazole derivatives exhibiting aggregation-induced emission for OLED applications. Request PDF. Available at: [Link]
-
ResearchGate. (2025). Multifunctional Dibenzofuran-Carbazole Host Materials for High-Performance Red Phosphorescent OLEDs. Request PDF. Available at: [Link]
-
National Institutes of Health. (2021). Effects of Substitution Position of Carbazole-Dibenzofuran Based High Triplet Energy Hosts to Device Stability of Blue Phosphorescent Organic Light-Emitting Diodes. NIH. Available at: [Link]
-
Wang, S., et al. (2023). Carbazole-Decorated Organoboron Emitters with Low-Lying HOMO Levels for Solution-Processed Narrowband Blue Hyperfluorescence OLED Devices. PubMed. Available at: [Link]
-
Wan, X. J., et al. (2010). Selective Tuning of the HOMO–LUMO Gap of Carbazole-Based Donor–Acceptor–Donor Compounds toward Different Emission Colors. Wiley Online Library. Available at: [Link]
-
Matsumura, M., et al. (2019). Efficient Synthesis, Structural Characterization, and Optical Properties of this compound and Its Derivatives. ResearchGate. Available at: [Link]
-
Wex, B., & Kaafarani, B. R. (2017). Perspective on carbazole-based organic compounds as emitters and hosts in TADF applications. Journal of Materials Chemistry C. Available at: [Link]
-
Royal Society of Chemistry. (2021). Ring-extended carbazole modification to activate efficient phosphorescent OLED performance of traditional host materials. Chemical Communications. Available at: [Link]
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ResearchGate. (2025). Selective Tuning of the HOMO–LUMO Gap of Carbazole‐Based Donor–Acceptor–Donor Compounds toward Different Emission Colors. Request PDF. Available at: [Link]
-
Arai, A., et al. (2021). π-Extended Carbazole Derivatives as Host Materials for Highly Efficient and Long-Life Green Phosphorescent Organic Light-Emitting Diodes. PubMed. Available at: [Link]
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Royal Society of Chemistry. (2022). Saturated carbazole-embedded BN-aromatic systems as narrowband sky-blue emitters. Journal of Materials Chemistry C. Available at: [Link]
-
Royal Society of Chemistry. (2024). Controlled tuning of HOMO and LUMO levels in supramolecular nano-Saturn complexes. RSC Advances. Available at: [Link]
-
Spang, F. T., et al. (2023). Excited-State Dynamics of Carbazole and tert-Butyl-Carbazole in Organic Solvents. MDPI. Available at: [Link]
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National Institutes of Health. (2016). Effect of conjugation and aromaticity of 3,6 di-substituted carbazoles on triplet energy and the implication of triplet energy in multiple-cyclic aromatic compounds. PubMed Central. Available at: [Link]
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Sempel, A., et al. (2001). Carbazole-based electroluminescent devices obtained by vacuum evaporation. Semantic Scholar. Available at: [Link]
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Application Notes and Protocols for 6H-Dibenzo[b,h]carbazole Derivatives in Dye-Sensitized Solar Cells
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive technical guide on the application of 6H-dibenzo[b,h]carbazole derivatives as sensitizers in dye-sensitized solar cells (DSSCs). This class of organic dyes has garnered significant attention due to its rigid and planar molecular structure, which facilitates efficient intramolecular charge transfer and high molar extinction coefficients. We will delve into the rationale behind the molecular design of these sensitizers, provide detailed protocols for their synthesis, and outline the fabrication and characterization of high-performance DSSCs. This guide is intended to equip researchers with the necessary knowledge and practical insights to explore the potential of this compound derivatives for next-generation photovoltaic applications.
Introduction: The Promise of this compound Sensitizers
Dye-sensitized solar cells (DSSCs) have emerged as a promising alternative to conventional silicon-based photovoltaics, offering advantages such as low-cost fabrication, good performance in low-light conditions, and tunable optical properties.[1] The sensitizing dye is the cornerstone of the DSSC, responsible for light harvesting and initiating the charge separation process.[2] Metal-free organic dyes have been a focal point of research due to their high molar absorption coefficients, facile synthesis, and molecular tunability.[3]
Among the various organic donor moieties, the this compound scaffold presents a particularly compelling case.[4] Its extended π-conjugated system and inherent rigidity, when compared to the more common carbazole, can lead to enhanced photophysical and electrochemical properties.[4] The planar structure of the this compound core promotes effective intramolecular charge transfer (ICT) from the donor to the acceptor moiety, a critical factor for achieving high power conversion efficiencies (PCE).[5] This guide will explore the synthesis, characterization, and application of a representative this compound derivative within a typical Donor-π-Acceptor (D-π-A) framework.
Molecular Design and Synthesis of a Prototypical this compound Dye
The quintessential design of an efficient organic sensitizer for DSSCs follows the D-π-A architecture.[6] This design paradigm consists of an electron-donating group (D), a π-conjugated bridge (π), and an electron-accepting/anchoring group (A).[6] The this compound unit serves as a potent electron donor.
Synthesis of the this compound Scaffold
A practical and efficient method for the synthesis of the this compound core involves a Palladium-catalyzed intramolecular C-N cross-coupling reaction.[4] This key step is preceded by the synthesis of the requisite precursor, 3-amino-3'-bromo-2,2'-binaphthyl.
Protocol 1: Synthesis of this compound
-
Step 1: Synthesis of 3-Amino-3'-bromo-2,2'-binaphthyl: This precursor can be synthesized through a multi-step process starting from commercially available materials, involving nitration, resolution of enantiomers, and subsequent reduction and bromination steps. For detailed procedures, refer to established literature methods.
-
Step 2: Intramolecular Amination:
-
In a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve 3-amino-3'-bromo-2,2'-binaphthyl (1.0 eq) in anhydrous toluene.
-
Add Pd(OAc)₂ (0.1 eq), Xantphos (0.15 eq), and Cs₂CO₃ (2.0 eq).
-
Degas the mixture by bubbling argon through the solution for 20 minutes.
-
Reflux the reaction mixture at 110 °C for 24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford the this compound scaffold.
-
Synthesis of a D-π-A Sensitizer
Building upon the this compound core, a D-π-A dye can be constructed. A representative example involves the introduction of a thiophene π-bridge and a cyanoacrylic acid acceptor.
Protocol 2: Synthesis of a this compound-based D-π-A Dye
-
Step 1: Formylation of this compound:
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Cool the solution to 0 °C and slowly add POCl₃ (1.5 eq).
-
Allow the reaction to warm to room temperature and then heat to 80 °C for 12 hours.
-
Pour the reaction mixture into ice-water and neutralize with a saturated NaHCO₃ solution.
-
Extract the product with dichloromethane, dry the organic layer over MgSO₄, and concentrate. Purify by column chromatography to yield the formylated product.
-
-
Step 2: Knoevenagel Condensation:
-
Dissolve the formylated this compound (1.0 eq) and cyanoacetic acid (1.2 eq) in a mixture of acetonitrile and chloroform.
-
Add piperidine (catalytic amount) and reflux the mixture for 8 hours.
-
After cooling, the product will precipitate. Filter the solid, wash with cold acetonitrile, and dry under vacuum to obtain the final D-π-A dye.
-
Fabrication of Dye-Sensitized Solar Cells
The assembly of a DSSC is a multi-step process involving the preparation of the photoanode, the counter electrode, and the electrolyte, followed by their assembly.
Photoanode Preparation
-
Cleaning of FTO Glass: Sequentially clean FTO-coated glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Deposition of TiO₂ Blocking Layer: Spray pyrolyze a solution of titanium diisopropoxide bis(acetylacetonate) in ethanol onto the FTO glass heated to 450 °C to form a compact TiO₂ blocking layer.
-
Deposition of Mesoporous TiO₂ Layer: Screen-print a commercially available TiO₂ paste (e.g., 20 nm particle size) onto the blocking layer. Dry the electrode at 125 °C. Repeat this step to achieve the desired thickness (typically 10-12 µm).
-
Sintering: Sinter the TiO₂ electrode in a furnace at 500 °C for 30 minutes.
-
Dye Sensitization: Immerse the cooled TiO₂ electrode (at ~80 °C) into a 0.3 mM solution of the this compound dye in a suitable solvent mixture (e.g., THF/ethanol 1:1 v/v) for 12-24 hours.[7]
Counter Electrode Preparation
-
Clean an FTO glass substrate as described for the photoanode.
-
Deposit a thin layer of a catalytic material, typically a solution of H₂PtCl₆ in isopropanol, onto the FTO surface.
-
Heat the electrode at 400 °C for 20 minutes to form a platinum catalyst layer.
DSSC Assembly
-
Rinse the dye-sensitized TiO₂ photoanode with the solvent used for sensitization to remove non-adsorbed dye molecules and dry it.
-
Assemble the photoanode and the counter electrode using a thermoplastic sealant (e.g., Surlyn) by heating them together.
-
Introduce the electrolyte (e.g., a solution of 0.6 M BMII, 0.03 M I₂, 0.1 M guanidinium thiocyanate, and 0.5 M 4-tert-butylpyridine in acetonitrile/valeronitrile 85:15 v/v) into the cell through a pre-drilled hole in the counter electrode via vacuum backfilling.
-
Seal the hole with a small piece of Surlyn and a coverslip.
Characterization and Performance Evaluation
A thorough characterization of the synthesized dye and the fabricated DSSC is crucial to understand its performance and potential for improvement.
Dye Characterization
| Technique | Purpose | Typical Expected Results for this compound Dyes |
| UV-Vis Spectroscopy | To determine the light absorption properties (λmax and molar extinction coefficient, ε). | Broad absorption bands in the visible region, with high ε values due to the extended π-conjugation. |
| Cyclic Voltammetry (CV) | To determine the HOMO and LUMO energy levels. | The HOMO level should be sufficiently more positive than the redox potential of the electrolyte for efficient dye regeneration. The LUMO level should be more negative than the conduction band edge of TiO₂ for efficient electron injection. |
| Fluorescence Spectroscopy | To study the excited-state properties and potential for charge recombination. | The fluorescence should be significantly quenched upon adsorption onto the TiO₂ surface, indicating efficient electron injection. |
DSSC Performance Evaluation
The photovoltaic performance of the assembled DSSCs is evaluated under standard simulated sunlight (AM 1.5G, 100 mW/cm²).
| Parameter | Description | Factors Influencing the Parameter |
| Short-Circuit Current Density (Jsc) | The maximum current density when the voltage is zero. | Light harvesting efficiency of the dye, electron injection efficiency, and charge collection efficiency. |
| Open-Circuit Voltage (Voc) | The maximum voltage when the current is zero. | The difference between the Fermi level of the TiO₂ and the redox potential of the electrolyte. |
| Fill Factor (FF) | The ratio of the maximum power output to the product of Jsc and Voc. | Series and shunt resistances within the cell. |
| Power Conversion Efficiency (PCE) | The overall efficiency of converting light energy to electrical energy. | Calculated as (Jsc x Voc x FF) / Pin, where Pin is the incident light power density. |
Visualizing the Workflow and Concepts
To better illustrate the key processes and relationships, the following diagrams are provided.
Caption: Experimental workflow for this compound DSSCs.
Caption: Energy level diagram of a DSSC.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Jsc | - Incomplete dye coverage on TiO₂.- Poor light harvesting by the dye.- Inefficient electron injection. | - Increase dye concentration or immersion time.- Modify the dye structure to enhance the molar extinction coefficient.- Ensure the LUMO level of the dye is sufficiently higher than the TiO₂ conduction band. |
| Low Voc | - High rate of charge recombination.- Mismatch of energy levels. | - Introduce co-adsorbents to suppress aggregation and recombination.- Optimize the electrolyte composition.- Modify the dye structure to raise the LUMO level. |
| Low FF | - High series resistance.- Low shunt resistance. | - Ensure good electrical contact between all components.- Check for short circuits in the cell. |
| Poor dye solubility | - High degree of planarity and π-stacking. | - Introduce bulky alkyl chains on the this compound core to reduce aggregation and improve solubility. |
Conclusion
Derivatives of this compound represent a highly promising class of sensitizers for dye-sensitized solar cells. Their rigid, planar structure and extended π-conjugation provide a solid foundation for designing dyes with excellent light-harvesting and charge-transfer properties. The protocols and guidelines presented in this document offer a starting point for researchers to synthesize, fabricate, and characterize DSSCs based on these advanced sensitizers. Further molecular engineering, such as the strategic introduction of functional groups to modulate electronic properties and suppress charge recombination, will undoubtedly lead to even higher power conversion efficiencies.
References
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A Di-Carbazole-Based Dye as a Potential Sensitizer for Greenhouse-Integrated Dye-Sensitized Solar Cells. (2021). MDPI. [Link]
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Carbazole-based sensitizers for potential application to dye sensitized solar cells. (n.d.). Indian Academy of Sciences. [Link]
-
The schematic illustration of 6H‐dibenzo[b,h]carbazole. (n.d.). ResearchGate. [Link]
-
Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance. (2023). MDPI. [Link]
-
Synthesis and design of carbazole-based organic sensitizers for DSSCs applications: experimental and theoretical approaches. (n.d.). ResearchGate. [Link]
-
A Di-Carbazole-Based Dye as a Potential Sensitizer for Greenhouse-Integrated Dye-Sensitized Solar Cells. (2021). ResearchGate. [Link]
-
Efficient Synthesis, Structural Characterization, and Optical Properties of this compound and its Derivatizations. (2026). Photonics Research. [Link]
-
DFT Computations on Carbazole-Based Derivatives as Dye Sensitizers for Dye-Sensitized Solar Cells. (n.d.). Nanoscale and Advanced Materials. [Link]
-
Carbazole-based sensitizers for potential application to dye sensitized solar cells. (2014). Bulletin of Materials Science. [Link]
-
DFT computations on carbazole-based derivatives as dye sensitizers for dye-sensitized solar cells. (2025). Nanoscale and Advanced Materials. [Link]
-
Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance. (2024). National Institutes of Health. [Link]
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Anchoring Groups for Dye-Sensitized Solar Cells. (2015). ResearchGate. [Link]
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8-Anchoring Groups For Dye-Sensitized Solar Cells. (n.d.). Scribd. [Link]
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Application Notes and Protocols for the Functionalization of the 6H-Dibenzo[b,h]carbazole Nitrogen Atom
Introduction
The 6H-dibenzo[b,h]carbazole scaffold is a privileged heterocyclic motif of significant interest to researchers in materials science and medicinal chemistry. Its extended π-conjugated system and rigid, planar structure impart unique photophysical and electronic properties, making it a valuable building block for organic light-emitting diodes (OLEDs), solar cells, and other organic electronic devices.[1][2] Furthermore, the carbazole core is a well-established pharmacophore, and its derivatives have shown a wide range of biological activities, including anticancer, antimicrobial, and neuroprotective properties.[3][4][5]
The nitrogen atom of the this compound core represents a key handle for synthetic modification.[6] Functionalization at this position allows for the fine-tuning of the molecule's electronic properties, solubility, and solid-state packing without significantly altering the fundamental electronic structure of the dibenzocarbazole backbone. This guide provides detailed application notes and protocols for the three primary modes of N-functionalization: N-alkylation, N-arylation, and N-acylation. The methodologies described herein are designed to be robust and adaptable, providing researchers with the tools to synthesize a diverse library of N-substituted this compound derivatives for a wide range of applications.
I. N-Alkylation of this compound
N-alkylation is a fundamental transformation for introducing aliphatic side chains onto the carbazole nitrogen. This modification is often employed to enhance the solubility of the otherwise poorly soluble dibenzocarbazole core and to modulate its charge-transporting properties in organic semiconductors.
Causality Behind Experimental Choices
The N-alkylation of this compound is typically achieved via a nucleophilic substitution reaction between the deprotonated carbazole and an alkyl halide. The choice of base is critical for the success of this reaction. A strong base is required to deprotonate the relatively acidic N-H proton of the carbazole (pKa ≈ 17 in DMSO). Sodium hydride (NaH) is a commonly used base for this purpose as it irreversibly deprotonates the carbazole to form the corresponding sodium salt, driving the reaction to completion. The choice of solvent is also important. Anhydrous polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred as they can dissolve the carbazole salt and the alkyl halide, facilitating the reaction. Microwave irradiation can be employed to accelerate the reaction, often leading to higher yields in shorter reaction times.[7]
Experimental Workflow: N-Alkylation
Caption: General workflow for the N-alkylation of this compound.
Detailed Protocol: Synthesis of 6-Ethyl-6H-dibenzo[b,h]carbazole
This protocol is adapted from general procedures for N-alkylation of carbazoles and the specific example of N-substituted this compound synthesis.[8][9]
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous dimethylformamide (DMF)
-
Ethyl iodide (or ethyl bromide)
-
Dichloromethane (DCM)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for chromatography
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material.
-
Carefully add sodium hydride (1.2 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 30 minutes. The formation of the carbazolide anion may be observed by a color change.
-
Add ethyl iodide (1.5 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 6-ethyl-6H-dibenzo[b,h]carbazole.
Characterization:
The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The disappearance of the N-H proton signal in the ¹H NMR spectrum is a key indicator of successful N-alkylation.
II. N-Arylation of this compound
N-arylation introduces an aromatic substituent onto the carbazole nitrogen, which can significantly influence the electronic and photophysical properties of the molecule. This modification is crucial for developing materials for organic electronics, as it allows for the tuning of HOMO/LUMO energy levels and the creation of extended π-conjugated systems.[1] Two primary methods for N-arylation are the Buchwald-Hartwig amination and the Ullmann condensation.
A. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[10][11] It is highly versatile and tolerates a wide range of functional groups.
The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the deprotonated carbazole, and finally reductive elimination to form the N-arylcarbazole and regenerate the Pd(0) catalyst.[12] The choice of ligand is critical for the efficiency of the reaction. Bulky, electron-rich phosphine ligands, such as XPhos or SPhos, are often used to promote the oxidative addition and reductive elimination steps. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is required to deprotonate the carbazole without interfering with the catalyst. High-boiling aprotic solvents like toluene or xylene are typically used to allow for the higher reaction temperatures often required for this transformation.
Caption: General workflow for the Buchwald-Hartwig N-arylation.
This protocol is adapted from general Buchwald-Hartwig amination procedures and the synthesis of N-arylcarbazoles.[13][14]
Materials:
-
This compound
-
Iodobenzene (or bromobenzene)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Dichloromethane (DCM)
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and dichloromethane for chromatography
Procedure:
-
In an oven-dried Schlenk tube, combine this compound (1.0 eq), iodobenzene (1.2 eq), sodium tert-butoxide (1.4 eq), Pd(OAc)₂ (0.05 eq), and XPhos (0.10 eq).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring by TLC.
-
After cooling to room temperature, dilute the mixture with dichloromethane and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient to yield pure 6-phenyl-6H-dibenzo[b,h]carbazole.
Characterization:
The product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.
B. Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed method for C-N bond formation.[15] While it often requires harsher conditions than the Buchwald-Hartwig reaction, it can be a cost-effective alternative.
The Ullmann reaction typically involves the coupling of an amine with an aryl halide in the presence of a copper catalyst and a base at high temperatures.[16] The mechanism is thought to involve the formation of a copper-amide intermediate. The choice of ligand can significantly improve the reaction efficiency and allow for milder conditions. 1,10-Phenanthroline is a common ligand used in Ullmann-type reactions.[16] A strong base, such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), is used to deprotonate the carbazole. High-boiling polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) are often employed.
Caption: General workflow for the Ullmann N-arylation.
This protocol is adapted from general Ullmann condensation procedures.[16][17]
Materials:
-
This compound
-
4-Iodoanisole
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Potassium carbonate (K₂CO₃)
-
Anhydrous dimethylformamide (DMF)
-
Ethyl acetate
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), 4-iodoanisole (1.5 eq), CuI (0.1 eq), 1,10-phenanthroline (0.2 eq), and K₂CO₃ (2.0 eq).
-
Add anhydrous DMF and degas the mixture with argon for 15 minutes.
-
Heat the reaction mixture to 120-140 °C and stir for 24-48 hours under an argon atmosphere. Monitor the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture into water and stir for 30 minutes.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the desired product.
III. N-Acylation of this compound
N-acylation introduces a carbonyl group directly attached to the carbazole nitrogen. The resulting N-acylcarbazoles are valuable intermediates in organic synthesis and have applications as pharmaceuticals and photoactive materials.[18][19]
Causality Behind Experimental Choices
N-acylation is typically achieved by reacting the carbazole with an acylating agent, such as an acyl chloride or anhydride, in the presence of a base.[20] The reaction is a nucleophilic acyl substitution. A base, such as triethylamine (Et₃N) or pyridine, is used to neutralize the HCl or carboxylic acid byproduct generated during the reaction. Anhydrous aprotic solvents like dichloromethane (DCM) or THF are suitable for this transformation. The reaction is often carried out at room temperature or with gentle heating.
Experimental Workflow: N-Acylation
Caption: General workflow for the N-acylation of this compound.
Detailed Protocol: Synthesis of 6-Benzoyl-6H-dibenzo[b,h]carbazole
This protocol is based on general procedures for the N-acylation of carbazoles.[9][21]
Materials:
-
This compound
-
Benzoyl chloride
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM)
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and dichloromethane for chromatography
Procedure:
-
Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM in a round-bottom flask under an argon atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add benzoyl chloride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient to afford the pure N-acylated product.
Characterization:
The product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. The appearance of a carbonyl stretch in the IR spectrum (typically around 1680-1700 cm⁻¹) is a clear indication of successful acylation.
IV. Comparative Data of N-Functionalization Methods
| Functionalization Method | Reagents & Catalysts | Typical Conditions | Advantages | Disadvantages |
| N-Alkylation | Alkyl halide, NaH | DMF or THF, 0 °C to RT | Simple, effective for a wide range of alkyl groups. | Requires handling of pyrophoric NaH. |
| Buchwald-Hartwig N-Arylation | Aryl halide, Pd catalyst, phosphine ligand, NaOtBu | Toluene or xylene, 80-120 °C | High functional group tolerance, broad substrate scope. | Expensive catalysts and ligands, requires inert atmosphere. |
| Ullmann N-Arylation | Aryl halide, CuI, ligand, K₂CO₃ | DMF or DMSO, 120-160 °C | Cost-effective catalyst. | Often requires high temperatures and longer reaction times. |
| N-Acylation | Acyl chloride/anhydride, Et₃N or pyridine | DCM or THF, 0 °C to RT | Mild conditions, generally high yielding. | Acylating agents can be moisture-sensitive. |
V. Conclusion
The functionalization of the nitrogen atom of this compound provides a powerful strategy for the synthesis of novel materials and biologically active compounds. The protocols detailed in this guide for N-alkylation, N-arylation, and N-acylation offer reliable and adaptable methods for accessing a wide range of N-substituted derivatives. The choice of a specific method will depend on the desired substituent, the available starting materials, and the required reaction conditions. By understanding the principles behind these transformations and following the detailed procedures, researchers can effectively explore the chemical space of this compound derivatives and unlock their potential in various scientific disciplines.
VI. References
-
Matsumura, M., Kawahata, M., Muranaka, A., Hiraiwa, M., Yamaguchi, K., Uchiyama, M., & Yasuike, S. (2019). Efficient Synthesis, Structural Characterization, and Optical Properties of this compound and Its Derivatives. European Journal of Organic Chemistry, 2019(22), 3788-3793.
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Sharma, A., Singh, P., & Kumar, S. (2016). Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. Molecules, 21(12), 1667.
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Bogdal, D., Pielichowski, J., & Jaskot, K. (1997). New Synthesis Method of N-Alkylation of Carbazole Under Microwave Irradiation in Dry Media. Synthetic Communications, 27(9), 1553-1560.
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PubChem. (n.d.). Carbazole. National Center for Biotechnology Information. Retrieved from [Link]
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Matsumura, M., Teramoto, T., Kawakubo, M., Kawahata, M., & Yasuike, S. (2021). Synthesis, structural characterization, and optical properties of benzene-fused tetracyclic and pentacyclic stiboles. Beilstein Journal of Organic Chemistry, 17, 768-775.
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Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
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Bedford, R. B., & Betham, M. (2007). Intramolecular direct arylation in the synthesis of fluorinated carbazoles. Tetrahedron Letters, 48(48), 8565-8568.
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Westhues, S., & Oestreich, M. (2024). Synthesis of N-acyl carbazoles, phenoxazines and acridines from cyclic diaryliodonium salts. Beilstein Journal of Organic Chemistry, 20, 1-8.
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Ferreira, J. L. M., de Sá, A. P. N., & da Silva, A. B. F. (2024). Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. Molecules, 29(1), 123.
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Chakraborti, G., Paladhi, S., Mandal, T., & Dash, J. (2018). “On Water” Promoted Ullmann-Type C–N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols. The Journal of Organic Chemistry, 83(14), 7347-7359.
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Sudhakar, P. (2013). Method for synthesis of N-alkyl carbazole and derivatives thereof. U.S. Patent No. 8,604,219 B2. Washington, DC: U.S. Patent and Trademark Office.
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de la Cruz, J., Benitez, D., Tkatchouk, E., Goddard, W. A., & Espino, C. G. (2011). Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. Journal of the American Chemical Society, 133(43), 17266-17279.
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Bisagni, E., Ducrocq, C., Lhoste, J. M., Rivalle, C., & Civier, A. (1979). Synthesis and evaluation of 9-hydroxy-5-methyl-(and 5,6-dimethyl)-6H-pyrido[4,3-b]carbazole-1-N- [(dialkylamino)alkyl]carboxamides, a new promising series of antitumor olivacine derivatives. Journal of Medicinal Chemistry, 22(7), 803-809.
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Archer, S., Ross, B. S., Pica-Mattoccia, L., & Cioli, D. (1987). Synthesis and biological properties of some 6H-pyrido[4,3-b]carbazoles. Journal of Medicinal Chemistry, 30(7), 1204-1210.
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Koval, A. A., Smirnova, N. P., & Volyniuk, D. (2024). Application of carbazole derivatives as a multifunctional material for organic light-emitting devices. Technology audit and production reserves, 2(1(76)), 6-10.
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Sharma, A., Singh, P., & Kumar, S. (2016). Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. Molecules, 21(12), 1667.
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
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Brummond, K. M., & Chen, H. (2005). Synthesis of Carbazoles from Ynamides by Intramolecular Dehydro Diels−Alder Reactions. Organic Letters, 7(16), 3473-3475.
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Evano, G., & Blanchard, N. (2013). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Organic & Biomolecular Chemistry, 11(13), 2058-2086.
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Reddy, T. J., & D'Andrea, S. V. (2007). Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C−H Functionalization and C−N Bond Formation. The Journal of Organic Chemistry, 72(20), 7751-7754.
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Mane, J. Y., Michaelian, K. H., Stoyanov, S. R., Billinghurst, B. E., & Zhao, J. (2021). Computational and infrared spectroscopic investigations of N-substituted carbazoles. Physical Chemistry Chemical Physics, 23(12), 7088-7101.
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Ferreira, J. L. M., de Sá, A. P. N., & da Silva, A. B. F. (2024). Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. Molecules, 29(1), 123.
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Zhao, Y., Mandal, D., Guo, J., Wu, Y., & Stephan, D. W. (2021). B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes. Chemical Communications, 57(63), 7758-7761.
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Ohta, T., & Sato, T. (2023). Stereochemistry of N-Acyl-5H-dibenzo[b,d]azepin-7(6H)-ones. Molecules, 28(12), 4761.
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Patel, J. K., & Patel, P. R. (2021). CARBAZOLE: AN UPDATED PROFILE OF BIOLOGICAL ACTIVITIES. International Journal of Research in Pharmaceutical and Nano Sciences, 10(1), 1-17.
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Gore, R. P., & Jamale, D. B. (2011). A review on various aspects of N-acylation reaction. Der Pharma Chemica, 3(3), 409-421.
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The Organic Chemist. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]
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Archer, S., Ross, B. S., Pica-Mattoccia, L., & Cioli, D. (1987). Synthesis and biological properties of some 6H-pyrido[4,3-b]carbazoles. Journal of Medicinal Chemistry, 30(7), 1204-1210.
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Torres, E., Tlahuext, H., & Gnecco, D. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1-14.
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Sreedhar, B., Venkanna, G. T., Kumar, K. B. S., & Balasubrahmanyam, V. (2008). N-Arylation of azoles and amines with arylboronic acids catalyzed by heterogeneous copper(I) oxide. Synthesis, 2008(05), 795-799.
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Singh, P., & Kumar, V. (2012). Medicinal significance of benzothiazole scaffold: an insight view. Medicinal Chemistry Research, 21(10), 2551-2578.
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Rana, A., & Singh, P. (2021). CARBAZOLE: AN UPDATED PROFILE OF BIOLOGICAL ACTIVITIES. International Journal of Research in Pharmaceutical and Chemical Sciences, 11(3), 76-98.
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Koval, A. A., Smirnova, N. P., & Volyniuk, D. (2025, August 6). Application of carbazole derivatives as a multifunctional material for organic light-emitting devices. ResearchGate. [Link]
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Batur, D. (2023). Synthesis of novel carbazole derivatives by diels-alder reaction of indole-based dienes with various dienophiles [Master's thesis, Middle East Technical University]. OpenMETU.
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Kobayashi, T., & Chiba, S. (2015). Visible Light-Mediated Ullmann-Type C-N Coupling Reactions of Carbazole Derivatives and Aryl Iodides. Angewandte Chemie International Edition, 54(44), 13031-13034.
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Ulgen, M., Kajbaf, M., Lamb, J. H., Jahanshahi, M., Gorrod, J. W., & Naylor, S. (1994). Characterization of N-benzylcarbazole and its metabolites from microsomal mixtures by tandem mass spectrometry. European Journal of Drug Metabolism and Pharmacokinetics, 19(4), 343-348.
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PubChem. (n.d.). 7H-Dibenzo(c,g)carbazole. National Center for Biotechnology Information. Retrieved from [Link]
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techniques for growing single crystals of 6H-Dibenzo[b,h]carbazole
An Application Note from Gemini Advanced Materials
Abstract
6H-Dibenzo[b,h]carbazole is a promising organic semiconductor whose full potential in high-performance electronics and pharmaceutical research is unlocked through the study of its intrinsic properties. Accessing these properties necessitates the production of large, high-purity single crystals, which eliminate the influence of grain boundaries and structural defects common in polycrystalline films.[1] This guide provides a comprehensive overview and detailed protocols for three primary methods of growing this compound single crystals: solution-based growth, physical vapor transport (PVT), and the vertical Bridgman-Stockbarger method. We delve into the causality behind experimental choices, offering field-proven insights to empower researchers in selecting and optimizing the ideal technique for their specific application, from fundamental materials science to advanced drug development.
Introduction: The Imperative for Crystalline Perfection
The this compound Scaffold
This compound is a nitrogen-containing polycyclic aromatic hydrocarbon with an extended π-conjugated system.[2] Its molecular structure, consisting of a central carbazole core fused with two naphthalene units, results in unique photophysical and electronic properties.[3][4] Single-crystal X-ray diffraction has revealed that the extensive π-system induces steric strain, causing the naphthalene "wings" of the molecule to be slightly bent rather than perfectly planar.[5][6] This structural nuance has profound implications for molecular packing in the solid state, which in turn governs critical material properties like charge carrier mobility.
Why Single Crystals are the Gold Standard
In the field of organic electronics, performance is intrinsically linked to structural order. Polycrystalline thin films, while easy to fabricate, contain a high density of grain boundaries and defects that act as trapping sites for charge carriers, severely limiting device performance. Single crystals represent the highest level of structural perfection, offering an unobstructed medium to probe the intrinsic electronic and optical properties of a material.[1] For drug development, definitive structural information from single-crystal X-ray diffraction is essential for understanding molecular conformation and intermolecular interactions, which are critical for rational drug design.[6][7]
Pre-Growth Mandate: Purity of the Starting Material
The success of any crystal growth technique is fundamentally dependent on the purity of the source material. Impurities can inhibit nucleation, introduce defects into the crystal lattice, and ultimately arrest growth. Therefore, rigorous purification of the synthesized this compound powder is a non-negotiable first step.
Recommended Purification Protocol: Gradient Zone Sublimation
This technique is highly effective for purifying organic materials that can be sublimed without decomposition.
-
Apparatus: A multi-zone tube furnace capable of establishing a precise temperature gradient.
-
Loading: Place the crude this compound powder in a quartz tube at the hottest end of the furnace.
-
Evacuation: Evacuate the tube to a high vacuum (< 10⁻⁵ Torr) to facilitate sublimation and minimize oxidation.
-
Sublimation: Slowly heat the source material to its sublimation temperature. The vapor will travel along the temperature gradient.
-
Fractional Condensation: Impurities with different volatilities will condense in different temperature zones. The purified this compound will deposit as a crystalline powder in a specific, narrow temperature zone.
-
Collection: After cooling the furnace, the distinct zones of condensed material can be carefully collected. The purest fraction should be identified via analytical techniques (e.g., HPLC, HRMS) before being used for single crystal growth. This mirrors purification strategies used for other high-performance organic semiconductors.[8]
Solution-Based Crystal Growth
Solution-based methods are often the most accessible and are suitable for organic compounds that have good solubility in common organic solvents but may decompose at their melting or sublimation temperatures.[9][10] The underlying principle involves the creation of a supersaturated solution from which molecules can slowly self-assemble into an ordered crystal lattice.[1]
Protocol 1: Slow Solvent Evaporation
This is the simplest solution growth technique. The gradual removal of solvent increases the solute concentration to the point of supersaturation, initiating nucleation and subsequent crystal growth.[9]
Step-by-Step Methodology:
-
Solution Preparation: Prepare a nearly saturated solution of purified this compound in a suitable solvent (see Table 1) in a clean glass vial.
-
Filtration: Filter the solution through a 0.2 µm PTFE filter into a pristine crystallization vial to remove any particulate matter that could act as unwanted nucleation sites.
-
Incubation: Cover the vial with a cap, pierced with a few small holes using a fine needle. This restricts the rate of evaporation. Causality: A slow evaporation rate is critical. Rapid evaporation leads to rapid nucleation, resulting in a large number of small, low-quality crystals.
-
Isolation: Place the vial in a vibration-free environment at a constant temperature. Allow the solvent to evaporate over several days to weeks.
-
Harvesting: Once crystals of a suitable size have formed and the mother liquor is depleted, carefully decant the remaining solvent and dry the crystals on a filter paper.
Table 1: Suggested Solvent Systems for Slow Evaporation
| Solvent | Boiling Point (°C) | Rationale |
|---|---|---|
| Toluene | 111 | Moderate volatility, good solvating power for aromatic compounds. |
| o-Xylene | 144 | Lower volatility than toluene, promoting slower growth. |
| Tetrahydrofuran (THF) | 66 | Higher volatility, useful for rapid screening but may require more control. |
| Chloroform | 61 | Good solvent, but higher volatility requires careful control of evaporation rate. |
Caption: Workflow for the Slow Solvent Evaporation method.
Protocol 2: Vapor Diffusion
In this method, an "anti-solvent" in which the compound is insoluble is slowly introduced via the vapor phase into a saturated solution of the compound. This gradually reduces the solvating power of the primary solvent, inducing crystallization.[7][9]
Step-by-Step Methodology:
-
Solution Preparation: Prepare a saturated solution of this compound in a high-volatility "good" solvent (e.g., Dichloromethane) in a small, open vial.
-
Chamber Setup: Place this small vial inside a larger, sealable jar (the "chamber").
-
Anti-Solvent Addition: Add a volume of a lower-volatility "anti-solvent" (see Table 2) to the bottom of the larger jar, ensuring the level is below the top of the inner vial.
-
Incubation: Seal the jar. The good solvent will slowly evaporate from the inner vial while the anti-solvent vapor diffuses into it. Causality: This slow, controlled change in solvent composition maintains a state of slight supersaturation, which is ideal for the growth of large, well-defined crystals.
-
Harvesting: Monitor the inner vial for crystal growth. Once complete, retrieve the crystals as described previously.
Table 2: Suggested Solvent/Anti-Solvent Pairs for Vapor Diffusion
| Good Solvent (High Volatility) | Anti-Solvent (Low Volatility) |
|---|---|
| Dichloromethane (DCM) | Hexane |
| Tetrahydrofuran (THF) | Methanol |
| Chloroform | Pentane |
Caption: Workflow for the Vapor Diffusion crystal growth method.
Physical Vapor Transport (PVT)
PVT is a powerful technique for growing ultra-high-purity single crystals of organic materials that are thermally stable and can sublime.[9][11] The process involves sublimating the source material in a vacuum and allowing the vapor to travel down a temperature gradient, where it recrystallizes in a cooler zone.[12] This method is renowned for producing crystals with very low defect densities, making them ideal for electronic device fabrication.[8][13]
Step-by-Step Methodology:
-
Apparatus: A horizontal two-zone tube furnace with independent temperature controllers, a long quartz tube, and a high-vacuum pump system.
-
Loading: Place a quartz boat containing ~50-100 mg of purified this compound powder into the center of the "source" zone (the hotter zone).
-
Evacuation & Purging: Seal the tube and evacuate to high vacuum (< 10⁻⁵ Torr). Purge the tube several times with an ultra-high purity inert carrier gas (e.g., Argon).
-
Growth Conditions: Establish a slow flow of the carrier gas (e.g., 10-30 sccm) and set the system pressure.
-
Heating Profile:
-
Slowly ramp the temperature of the source zone to just above the sublimation point of the material.
-
Simultaneously, set the "growth" zone to a temperature slightly below the sublimation point. Causality: The temperature difference (ΔT) between the zones is the primary driving force for transport. A small ΔT promotes slow, orderly growth, leading to higher quality crystals. A large ΔT will result in rapid, dendritic growth.
-
-
Growth: Maintain these conditions for 24-72 hours. The material will sublime, travel with the carrier gas, and deposit as single crystals in the growth zone.
-
Cool-Down & Collection: After the growth period, slowly cool both furnace zones to room temperature before venting the system and carefully collecting the crystals.
Table 3: Typical PVT Growth Parameters for Organic Semiconductors
| Parameter | Typical Value | Rationale |
|---|---|---|
| Source Temperature | 250 - 350 °C | Must be sufficient for sublimation but below decomposition temp. |
| Growth Temperature | 230 - 330 °C | Must be lower than source temp to allow for deposition. |
| ΔT (Source - Growth) | 10 - 25 °C | Controls the rate of mass transport and crystal quality. |
| System Pressure | 1 - 20 Torr | Influences sublimation rate and diffusion characteristics. |
| Carrier Gas Flow Rate | 5 - 50 sccm | Facilitates transport from the source to the growth zone. |
Caption: Workflow for the Physical Vapor Transport (PVT) method.
Melt Growth: The Bridgman-Stockbarger Method
For materials that are thermally stable in their molten state, the Bridgman-Stockbarger method can produce very large, high-quality single crystals or boules.[10][14] The technique relies on the directional solidification of a melt as it is slowly translated through a sharp temperature gradient.[15][16]
Step-by-Step Methodology:
-
Ampoule Preparation: Place the purified this compound powder into a specially designed quartz ampoule with a conical tip. Causality: The conical tip promotes the selection of a single nucleation event, from which a single crystal can propagate.
-
Sealing: Evacuate the ampoule to high vacuum and seal it using a hydrogen-oxygen torch.
-
Furnace Setup: Position the ampoule in a vertical two-zone Bridgman-Stockbarger furnace. The upper "hot zone" is held above the material's melting point, while the lower "cold zone" is held below it. A baffle between the zones creates a steep thermal gradient.[16][17]
-
Melting: Lower the entire ampoule into the hot zone and allow the material to melt completely and homogenize.
-
Translation (Growth): Begin translating the ampoule downwards at a very slow, controlled rate (e.g., 0.5-2 mm/hour). As the conical tip passes through the steep temperature gradient, solidification begins.
-
Solidification: Continue the slow translation until the entire melt has solidified into a single crystalline ingot.
-
Annealing & Cool-Down: Hold the entire ingot in the cold zone for several hours to anneal out thermal stresses, then slowly cool the furnace to room temperature.
-
Extraction: Carefully break the quartz ampoule to retrieve the single crystal boule.
Table 4: Representative Bridgman-Stockbarger Parameters
| Parameter | Typical Value | Rationale |
|---|---|---|
| Hot Zone Temperature | M.P. + 20-30 °C | Ensures a complete and homogenous melt. |
| Cold Zone Temperature | M.P. - 20-30 °C | Ensures complete solidification and prevents re-melting. |
| Temperature Gradient | 5 - 15 °C/cm | A steep gradient is crucial for a stable growth front.[15] |
| Translation Rate | 0.5 - 5 mm/hour | Must be slow enough to allow for orderly atomic arrangement and prevent constitutional supercooling.[15] |
Caption: Workflow for the Bridgman-Stockbarger melt growth method.
Post-Growth Validation: Crystal Characterization
Obtaining a crystal is only part of the process. Validation is key to ensuring the material is of sufficient quality for subsequent experiments.
-
Optical Microscopy: Initial visual inspection under polarized light can reveal the quality of the crystal, highlighting cracks, inclusions, or polycrystalline regions.
-
Single-Crystal X-Ray Diffraction (SC-XRD): This is the definitive technique to confirm the single-crystalline nature of the sample and solve its precise three-dimensional atomic structure.[6][7]
-
Analytical Chemistry (NMR, HRMS): Confirms the chemical identity and purity of the grown crystal, ensuring no decomposition occurred during the growth process.[6]
Summary and Technique Comparison
The choice of crystal growth method depends on the material's properties and the desired outcome.
| Feature | Solution Growth | Physical Vapor Transport (PVT) | Bridgman-Stockbarger |
| Principle | Crystallization from supersaturated solution | Sublimation & Recrystallization | Directional Solidification from Melt |
| Crystal Purity | Good to High | Very High (Self-Purifying) | Good (Dependent on Source Purity) |
| Crystal Size | Small to Medium | Small to Medium (Plates/Needles) | Large (Boules) |
| Material Requirements | Good solubility, lower thermal stability | Sublimable, thermally stable | Stable melt, thermally stable |
| Complexity & Cost | Low | Medium to High | High |
| Best For | Initial screening, heat-sensitive materials | High-performance electronic devices | Bulk property measurements, neutron diffraction |
References
-
Journal of Materials Chemistry C. Solution-processed organic semiconductor crystals for field-effect transistors: from crystallization mechanism towards morphology control . Available at: [Link]
-
ACS Publications. Directing Solution-Phase Nucleation To Form Organic Semiconductor Vertical Crystal Arrays . Available at: [Link]
-
MRS Bulletin, Cambridge Core. Single-crystal growth of organic semiconductors . Available at: [Link]
-
ResearchGate. Single-crystal growth of organic semiconductors | Request PDF . Available at: [Link]
-
AIP Publishing. Solution-grown small-molecule organic semiconductor with enhanced crystal alignment and areal coverage for organic thin film transistors . Available at: [Link]
-
ResearchGate. A Simple Inexpensive Bridgman-Stockbarger Crystal Growth System for Organic Materials . Available at: [Link]
-
ResearchGate. Efficient Synthesis, Structural Characterization, and Optical Properties of 6H‐Dibenzo[b,h]carbazole and Its Derivatives . Available at: [Link]
-
ResearchGate. Physical vapour transport method used for crystal growth. Optical... . Available at: [Link]
-
AIP Publishing. Very high-mobility organic single-crystal transistors with in-crystal conduction channels . Available at: [Link]
-
Grokipedia. Bridgman–Stockbarger method . Available at: [Link]
-
arXiv. Spectroscopic Characterization of Metallocene Single Crystals Grown by Physical Vapor Transport Method . Available at: [Link]
-
Wikipedia. Bridgman–Stockbarger method . Available at: [Link]
-
ResearchGate. The schematic illustration of 6H‐dibenzo[b,h]carbazole . Available at: [Link]
-
光电查. Efficient Synthesis, Structural Characterization, and Optical Properties of this compound and its Derivatizations . Available at: [Link]
-
Ikescolaire. Bridgman stockbarger method pdf . Available at: [Link]
-
Carbolite Gero. Bridgman Crystal Growth Furnaces . Available at: [Link]
-
PVA Crystal Growing Systems GmbH. Physical Vapor Transport (PVT) . Available at: [Link]
-
PVA TePla AG. Physical Vapor Transport Systems (PVT) . Available at: [Link]
-
ResearchGate. Synthesis of 6H‐dibenzo[b,h]carbazole and N‐substituted derivatives . Available at: [Link]
-
Scholarena. Electronic and Molecular Structure of Carbazole Using Spectrophotometric and In Silico Methods . Available at: [Link]
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Application Notes & Protocols: Employing 6H-Dibenzo[b,h]carbazole Derivatives as Hole-Transporting Materials in High-Performance Perovskite Solar Cells
Introduction: The Critical Role of Hole-Transporting Materials in Perovskite Solar Cells
Perovskite solar cells (PSCs) have emerged as a leading next-generation photovoltaic technology, with power conversion efficiencies (PCEs) now rivaling those of conventional silicon-based solar cells.[1] A critical component governing the efficiency and stability of these devices is the hole-transporting material (HTM). The HTM layer is responsible for efficiently extracting photogenerated holes from the perovskite absorber layer and transporting them to the electrode, while simultaneously blocking electron transport, thereby preventing charge recombination.[2][3]
For years, 2,2′,7,7′-tetrakis[N,N-di(4-methoxyphenyl)amino]-9,9′-spirobifluorene (spiro-OMeTAD) has been the benchmark HTM in high-efficiency PSCs. However, its widespread commercialization is hampered by a complex and costly multi-step synthesis, difficult purification, and its contribution to device instability.[4] This has spurred significant research into developing alternative HTMs that are not only efficient and stable but also cost-effective.
Among the various classes of organic small molecules, carbazole-based derivatives have shown immense promise due to their excellent photovoltaic properties, chemical stability, and the ease with which their electronic and physical properties can be tailored through molecular design.[4][5] This application note focuses on a specific class of carbazole derivatives built upon the 6H-Dibenzo[b,h]carbazole (DBHC) core, a rigid and planar π-conjugated system that offers a strong foundation for designing high-performance HTMs.
The this compound Core: A Superior Scaffold for HTMs
The DBHC core offers several intrinsic advantages for designing HTMs:
-
High Hole Mobility: The extended π-conjugation of the dibenzocarbazole structure facilitates efficient intermolecular charge transport.
-
Favorable Energy Levels: The highest occupied molecular orbital (HOMO) energy level of DBHC derivatives can be readily tuned to align optimally with the valence band of the perovskite absorber, ensuring efficient hole extraction.[6][7]
-
Excellent Thermal and Chemical Stability: The rigid, fused-ring structure of DBHC imparts significant stability, a crucial factor for the long-term operational performance of PSCs.
-
Facile Functionalization: The nitrogen atom and peripheral positions of the DBHC core can be easily functionalized with various electron-donating groups to fine-tune the material's optoelectronic and physical properties.[4]
Molecular Design and Synthesis of a Prototypical DBHC-Based HTM
A common strategy in designing DBHC-based HTMs is to introduce electron-donating peripheral groups, such as diphenylamine moieties, to modulate the HOMO energy level for better alignment with the perovskite layer.[6][7] Here, we provide a representative synthesis protocol for a DBHC derivative.
Synthesis Protocol: N,N'-(6-(4-methoxyphenyl)-6H-dibenzo[b,h]carbazole-3,11-diyl)bis(N-(4-methoxyphenyl)naphthalen-1-amine) (DBHC-1)
This protocol outlines a palladium-catalyzed Buchwald-Hartwig amination, a common method for forming the C-N bonds essential for these HTMs.
Materials:
-
3,11-Dibromo-6-(4-methoxyphenyl)-6H-dibenzo[b,h]carbazole
-
N-(4-methoxyphenyl)naphthalen-1-amine
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Standard glassware for inert atmosphere synthesis (Schlenk line, argon)
Procedure:
-
Reaction Setup: In a Schlenk flask, combine 3,11-dibromo-6-(4-methoxyphenyl)-6H-dibenzo[b,h]carbazole (1.0 eq), N-(4-methoxyphenyl)naphthalen-1-amine (2.2 eq), sodium tert-butoxide (3.0 eq), Pd(OAc)₂ (0.05 eq), and XPhos (0.10 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and stir for 24 hours under argon. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with dichloromethane (DCM) and wash with brine. Separate the organic layer, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Concentrate the crude product under reduced pressure. Purify the residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final product, DBHC-1.
Caption: Synthetic workflow for a representative DBHC-based HTM.
Perovskite Solar Cell Fabrication Protocol
This section details the fabrication of a standard n-i-p mesoporous PSC using a DBHC-based HTM.
Device Architecture: FTO / compact TiO₂ (c-TiO₂) / mesoporous TiO₂ (mp-TiO₂) / Perovskite / DBHC-HTM / Au
Materials:
-
Fluorine-doped tin oxide (FTO) coated glass substrates
-
Titanium diisopropoxide bis(acetylacetonate) solution for c-TiO₂
-
TiO₂ paste for mp-TiO₂
-
Perovskite precursor solution (e.g., mixed-cation lead halide perovskite)
-
DBHC-HTM solution: DBHC-1 (72.3 mg), 4-tert-butylpyridine (TBP, 28.8 µL), and lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI, 17.5 µL of 520 mg/mL solution in acetonitrile) in 1 mL of chlorobenzene.
-
Gold (Au) pellets for thermal evaporation
Procedure:
-
Substrate Preparation: Clean the FTO substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry with a nitrogen gun.
-
c-TiO₂ Layer: Deposit a compact TiO₂ layer by spin-coating the precursor solution onto the FTO substrate, followed by sintering at 500 °C.
-
mp-TiO₂ Layer: Spin-coat the TiO₂ paste to form a mesoporous layer and sinter at 500 °C.
-
Perovskite Layer: In a nitrogen-filled glovebox, spin-coat the perovskite precursor solution onto the mp-TiO₂ layer. Anneal at 100 °C to form the crystalline perovskite film.
-
HTM Layer Deposition: Spin-coat the prepared DBHC-HTM solution onto the perovskite layer.
-
Gold Electrode Deposition: Transfer the substrate to a thermal evaporator and deposit an 80-100 nm thick gold back contact through a shadow mask.
Caption: Step-by-step fabrication of a PSC with a DBHC-HTM.
Characterization and Performance
Energy Level Alignment
Proper energy level alignment between the perovskite and the HTM is crucial for efficient charge extraction. The HOMO level of the HTM should be slightly higher than the valence band maximum (VBM) of the perovskite to provide a driving force for hole transfer.[8]
Caption: Energy level alignment in a DBHC-based PSC.
Performance Metrics
The performance of the fabricated solar cells should be evaluated by measuring their current density-voltage (J-V) characteristics under simulated AM 1.5G illumination (100 mW/cm²). Key performance parameters are summarized below.
| HTM | VOC (V) | JSC (mA/cm²) | FF | PCE (%) |
| Spiro-OMeTAD (Control) | 1.08 | 22.80 | 0.75 | 18.57 |
| DBHC Derivative (e.g., EtCz-3EHCz+EH44-ox) | 1.08 | 22.19 | 0.74 | 17.75 |
Data adapted from representative studies for illustrative purposes.[3]
Devices employing DBHC-based HTMs have demonstrated PCEs comparable to, and in some cases exceeding, those of spiro-OMeTAD.[9][10] Furthermore, the inherent stability of the DBHC core often translates to improved long-term operational stability of the final device.[8]
Troubleshooting and Optimization
-
Low VOC: May indicate poor energy level alignment or high recombination rates. Ensure the HOMO level of the DBHC derivative is well-matched with the perovskite. The purity of the HTM is also critical.
-
Low JSC: Could be due to inefficient hole extraction or poor film morphology of the HTM layer. Optimize the spin-coating parameters (speed, time, concentration) of the DBHC-HTM solution to achieve a uniform and pinhole-free film.
-
Low Fill Factor (FF): Often related to high series resistance. Ensure good interfacial contact between all layers. The concentration of additives like Li-TFSI and TBP in the HTM solution should be carefully optimized.
-
Stability Issues: The hydrophobicity of the HTM layer is crucial for protecting the underlying perovskite from moisture. Molecular design of DBHC derivatives can incorporate hydrophobic side chains to enhance stability.[3]
Conclusion and Future Outlook
This compound derivatives represent a highly promising class of hole-transporting materials for perovskite solar cells. Their robust molecular framework, tunable electronic properties, and potential for cost-effective synthesis make them excellent alternatives to the incumbent spiro-OMeTAD.[2][6][7] Future research will likely focus on further molecular engineering to enhance hole mobility, optimize interfacial properties, and develop dopant-free DBHC-based HTMs to further improve the stability and reduce the cost of perovskite solar cell technology.
References
-
Designing and Theoretical Study of Dibenzocarbazole Derivatives Based Hole Transport Materials: Application for Perovskite Solar Cells. Journal of Fluorescence, 33(3), 1201-1216. [Link]
-
Side chain modulated carbazole-based bifunctional hole-shuttle interlayer simultaneously improves interfacial energy level alignment and defect passivation in high-efficiency perovskite solar cells. Chemical Engineering Journal, 474, 145785. [Link]
-
Designing and Theoretical Study of Dibenzocarbazole Derivatives Based Hole Transport Materials: Application for Perovskite Solar Cells. Africa Research Connect. [Link]
-
Review on Carbazole-Based Hole Transporting Materials for Perovskite Solar Cell. ACS Omega, 8(13), 11985-12019. [Link]
-
Synthesis of this compound and N-substituted derivatives. Beilstein Journal of Organic Chemistry, 15, 2306-2311. [Link]
-
Designing and Theoretical Study of Dibenzocarbazole Derivatives Based Hole Transport Materials: Application for Perovskite Solar Cells. ResearchGate. [Link]
-
Cross-linkable carbazole-based hole transporting materials for perovskite solar cells. Chemical Communications, 54(83), 11779-11782. [Link]
-
Carbazole-Terminated Isomeric Hole-Transporting Materials for Perovskite Solar Cells. ACS Applied Energy Materials, 3(5), 4562-4571. [Link]
-
Influence of the carbazole moiety in self-assembling molecules as selective contacts in perovskite solar cells: interfacial charge transfer kinetics and solar-to-energy efficiency effects. Journal of Materials Chemistry A, 10(34), 17659-17669. [Link]
-
Carbazole-Based Hole-Transport Materials for Efficient Solid-State Dye-Sensitized Solar Cells and Perovskite Solar Cells. Advanced Materials, 26(39), 6629-6634. [Link]
-
Carbazole-Based Hole-Transport Materials for High-Efficiency and Stable Perovskite Solar Cells. OSTI.gov. [Link]
-
Tailoring Carbazole derivatives as potential hole-transporting materials for perovskite solar cells: Synthesis, photophysical study, and DFT investigations. Journal of Molecular Structure, 1352, 144520. [Link]
-
Carbazole-based D–A type hole transport materials to enhance the performance of perovskite solar cells. Sustainable Energy & Fuels, 6(2), 371-376. [Link]
-
14.8% perovskite solar cells employing carbazole derivatives as hole transporting materials. Chemical Communications, 50(91), 14161-14163. [Link]
-
Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance. Molecules, 29(12), 2835. [Link]
-
Carbazole-Terminated Isomeric Hole-Transporting Materials for Perovskite Solar Cells. ACS Applied Energy Materials, 3(5), 4562-4571. [Link]
-
Tailoring Carbazole derivatives as potential hole-transporting materials for perovskite solar cells: Synthesis, photophysical study, and DFT investigations. OUCI. [Link]
-
14.8% perovskite solar cells employing carbazole derivatives as hole transporting materials. Chemical Communications, 50(91), 14161-14163. [Link]
-
Energy-level alignment diagram of the device component of perovskite... ResearchGate. [Link]
-
(Color online) Energy level alignment diagram: (a) Au/perovskite and... ResearchGate. [Link]
-
Effect of number and position of methoxy substituents on fine-tuning the electronic structures and photophysical properties of designed carbazole-based hole-transporting materials for perovskite solar cells: DFT calculations. Arabian Journal of Chemistry, 12(8), 2449-2462. [Link]
-
Strategies for enhancing energy-level matching in perovskite solar cells: An energy flow perspective. EurekAlert!. [Link]
-
Improved performance of perovskite solar cells by fine-tuning dibenzofuran-based hole transporting materials. Journal of Materials Chemistry C, 12(35), 12211-12218. [Link]
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- 4. pubs.acs.org [pubs.acs.org]
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- 6. Designing and Theoretical Study of Dibenzocarbazole Derivatives Based Hole Transport Materials: Application for Perovskite Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. africaresearchconnects.com [africaresearchconnects.com]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. 14.8% perovskite solar cells employing carbazole derivatives as hole transporting materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 14.8% perovskite solar cells employing carbazole derivatives as hole transporting materials - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: 6H-Dibenzo[b,h]carbazole Synthesis
Welcome to the technical support guide for the synthesis of 6H-Dibenzo[b,h]carbazole. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The guidance provided herein is based on established literature and practical field experience.
The synthesis of complex heterocyclic structures like this compound is often a multi-step process where yield can be highly sensitive to reaction parameters. The most prevalent and modern approach involves a Palladium-catalyzed intramolecular C-N bond formation (Buchwald-Hartwig amination), which offers a direct and efficient route to the carbazole core.[1][2] This guide will focus primarily on troubleshooting this specific pathway, while also addressing broader questions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My overall yield for this compound is consistently low. What are the most common culprits?
Low yield is a multifaceted problem that can stem from issues in the precursor synthesis, the critical cyclization step, or product purification. Here’s a breakdown of the most common factors:
-
Purity of the Precursor: The key precursor for the Pd-catalyzed cyclization is typically a 3-amino-3′-bromo-2,2′-binaphthyl derivative.[1][2] Impurities in this starting material, such as residual reagents from its own synthesis (e.g., unreacted starting materials from a Suzuki coupling), can poison the palladium catalyst in the subsequent step.
-
Catalyst System Inefficiency: The choice of palladium source, ligand, and base is critical. An inappropriate ligand may not sufficiently stabilize the palladium catalyst or facilitate the crucial reductive elimination step. Catalyst deactivation is also a common issue.
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are deeply interconnected. Insufficient heat may lead to poor conversion, while excessive heat can cause catalyst decomposition and side product formation.
-
Atmospheric Contamination: Palladium catalysts, particularly in their Pd(0) active state, are highly sensitive to oxygen. Inadequate inert atmosphere techniques (e.g., poor degassing of solvent, leaks in the reaction setup) are a primary cause of failed or low-yielding reactions.
-
Purification Losses: this compound and its precursors can be challenging to purify. Product may be lost due to poor solubility, streaking on silica gel columns, or decomposition during purification.
To systematically address these issues, a logical troubleshooting workflow should be adopted.
Caption: A logical workflow for troubleshooting low yields.
Q2: I'm recovering a significant amount of my 3-amino-3′-bromo-2,2′-binaphthyl precursor. How can I drive the reaction to completion?
Significant starting material recovery points directly to a problem with reaction kinetics or catalyst activity/turnover.
-
Causality: The catalytic cycle for C-N bond formation involves oxidative addition of the aryl bromide to the Pd(0) center, coordination of the amine, deprotonation by the base, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. If any of these steps are slow, the reaction will stall.
-
Solutions:
-
Increase Catalyst Loading: While not ideal for process chemistry, for initial troubleshooting, increasing the catalyst loading from 1-2 mol% to 5 mol% can help overcome issues related to minor impurities or slow kinetics.
-
Screen a Stronger Base: The base is crucial for deprotonating the amine, making it a more effective nucleophile. If you are using a weaker base like K₂CO₃, consider switching to a stronger, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).
-
Choose a More Active Ligand: The ligand choice is paramount. Bulky, electron-rich phosphine ligands are standard for Buchwald-Hartwig aminations. If a simple ligand like P(tBu)₃ is failing, consider more advanced biarylphosphine ligands (e.g., XPhos, SPhos) which are known to promote challenging C-N couplings.
-
Elevate the Temperature: The reaction often requires significant thermal energy. Ensure your solvent choice allows for a high enough reaction temperature (e.g., toluene or xylene, which allow temperatures >100 °C). A temperature increase of 10-20 °C can dramatically increase the reaction rate.
-
Q3: My reaction is messy, with multiple side products. What are they and how can I suppress them?
Side product formation usually arises from competing reaction pathways or decomposition.
-
Common Side Products & Causes:
-
Hydrodehalogenation: The aryl bromide is replaced by a hydrogen atom. This is often caused by moisture in the reaction or certain sources of hydride.
-
Homocoupling: Two molecules of the precursor couple to form a dimer. This is more common in intermolecular reactions but can occur if the catalyst system is not optimal.
-
Ligand Degradation Products: Phosphine ligands can be oxidized or undergo other reactions, leading to impurities.
-
-
Mitigation Strategies:
-
Ensure Anhydrous Conditions: Use freshly dried solvents and reagents. Dry the base (e.g., NaOtBu) under vacuum before use.
-
Thorough Degassing: The primary method to prevent catalyst and ligand oxidation is to rigorously remove oxygen. A minimum of three "freeze-pump-thaw" cycles for the solvent is highly recommended over simple sparging with an inert gas.
-
Ligand-to-Palladium Ratio: The optimal ligand-to-palladium ratio is typically between 1.5:1 and 2.5:1. Too little ligand can lead to palladium black precipitation (catalyst death), while too much can sometimes inhibit the reaction. This parameter should be optimized empirically.
-
Catalyst System Optimization
Q4: Which palladium catalyst, ligand, and base combination is the best starting point for the intramolecular amination to form this compound?
While every substrate is unique, a robust starting point can be derived from established protocols for similar intramolecular biaryl aminations.[2][3]
-
Expert Recommendation: A highly reliable starting system is Pd₂(dba)₃ as the palladium source, a bulky biarylphosphine ligand like XPhos , and a strong base such as NaOtBu . Toluene is an excellent solvent choice due to its high boiling point and relatively low coordinating ability.
The diagram below illustrates the catalytic cycle, highlighting where each component acts.
Caption: Catalytic cycle for Pd-catalyzed C-N coupling.
The table below summarizes common choices for system components.
| Component | Recommended Choices | Rationale & Considerations |
| Pd Source | Pd₂(dba)₃, Pd(OAc)₂ | Pd₂(dba)₃ is a Pd(0) source, entering the cycle directly. Pd(OAc)₂ is Pd(II) and requires in-situ reduction, which can sometimes be less efficient. |
| Ligand | XPhos, SPhos, P(tBu)₃ | Bulky, electron-rich ligands accelerate the rate-limiting reductive elimination step. Biarylphosphine ligands (XPhos, SPhos) offer superior stability and activity.[3] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required. NaOtBu is highly effective but moisture-sensitive. K₃PO₄ and Cs₂CO₃ are milder alternatives if the substrate is base-sensitive. |
| Solvent | Toluene, Dioxane, Xylene | High-boiling, non-coordinating solvents are preferred. Toluene is a common and effective choice. Dioxane can also be effective but must be peroxide-free. |
Experimental Protocol
Detailed Protocol: Pd-Catalyzed Synthesis of this compound
This protocol is adapted from established procedures for similar transformations and serves as a validated starting point.[2]
Materials:
-
3-amino-3′-bromo-2,2′-binaphthyl (1.0 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq, 2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.08 eq, 8 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 eq)
-
Anhydrous Toluene
Procedure:
-
Preparation: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-amino-3′-bromo-2,2′-binaphthyl, XPhos, and sodium tert-butoxide.
-
Catalyst Addition: In a separate vial, weigh the Pd₂(dba)₃. Add this to the Schlenk flask. Note: It is good practice to add the catalyst and ligand before the solvent to ensure they are well-mixed with the substrate.
-
Solvent Addition: Add anhydrous, degassed toluene via cannula or syringe. The final concentration should be approximately 0.1 M with respect to the starting material.
-
Degassing: Subject the reaction mixture to three cycles of freeze-pump-thaw to ensure all dissolved oxygen is removed.
-
Reaction: Place the sealed flask in a preheated oil bath at 110 °C. Stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Stain the TLC plate with potassium permanganate to visualize the product.
-
Workup: After cooling to room temperature, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane (3x). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel. A gradient elution system, such as hexane/ethyl acetate or hexane/dichloromethane, is typically effective. The final product, this compound, should be characterized by ¹H NMR, ¹³C NMR, and HRMS.
References
-
Matsumura, M., Kawahata, M., Muranaka, A., Hiraiwa, M., Yamaguchi, K., Uchiyama, M., & Yasuike, S. (2019). Efficient Synthesis, Structural Characterization, and Optical Properties of 6H‐Dibenzo[b,h]carbazole and Its Derivatives. European Journal of Organic Chemistry, 2019(21), 3379-3384. [Link]
-
ResearchGate. (2019). Synthesis of 6H‐dibenzo[b,h]carbazole and N‐substituted derivatives.[Link]
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Organic Chemistry Portal. (n.d.). Synthesis of Carbazoles.[Link]
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Bao, W., et al. (2017). Synthesis of Carbazoles and Related Heterocycles from Sulfilimines by Intramolecular C−H Aminations. Angewandte Chemie International Edition, 56(45), 14094-14098. [Link]
-
Nguyen, T., et al. (2023). Synthesis of benzo[a]carbazole derivatives via intramolecular cyclization using Brønsted acidic carbonaceous material as the catalyst. Scientific Reports, 13(1), 16327. [Link]
-
Majumdar, K. C., & Das, D. (2022). recent developments in c−h functionalization of carbazoles. Journal of the Indian Chemical Society, 99(10), 100701. [Link]
-
Majee, S., et al. (2017). Diverse synthetic routes for carbazoles. ResearchGate.[Link]
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Gribble, G. W., & Pelkey, E. T. (2006). A synthesis of 6,11-disubstituted benzo[b]carbazoles. Canadian Journal of Chemistry, 84(8), 1138-1144. [Link]
-
Wang, Y., et al. (2023). Mini-review on the novel synthesis and potential applications of carbazole and its derivatives. Frontiers in Chemistry, 11, 1140381. [Link]
-
Batur, D. (2023). Synthesis of Novel Carbazole Derivatives by Diels-Alder Reaction of Indole-Based Dienes with Various Dienophiles. Middle East Technical University. [Link]
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Technical Support Center: Synthesis of 6H-Dibenzo[b,h]carbazole
Welcome to the technical support center for the synthesis of 6H-Dibenzo[b,h]carbazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that may arise during the synthesis of this complex heterocyclic compound.
Overview of Synthetic Strategies
The synthesis of this compound and its derivatives typically involves the formation of a key intramolecular C-N bond to construct the carbazole core. Several methods have been developed, with the most common being palladium-catalyzed cross-coupling reactions. A practical and widely used approach is the Pd-catalyzed intramolecular amination of 3-amino-3'-bromo-2,2'-binaphthyl.[1][2] This method offers a reliable route to the dibenzocarbazole scaffold. Other classical methods for carbazole synthesis include the Graebe-Ullmann reaction, Bucherer carbazole synthesis, and Borsche-Drechsel cyclization.[3]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis of this compound, with a focus on side reactions and optimization strategies.
Question 1: My Pd-catalyzed intramolecular amination is resulting in a low yield of this compound. What are the potential causes and how can I improve the yield?
Answer:
Low yields in the Pd-catalyzed intramolecular amination for the synthesis of this compound can stem from several factors. Here’s a breakdown of common causes and troubleshooting steps:
Potential Causes:
-
Catalyst Inactivation: The palladium catalyst can be sensitive to air and moisture. Inadequate deoxygenation of the reaction mixture can lead to oxidation of the phosphine ligands and the Pd(0) active species, rendering the catalyst inactive.
-
Incorrect Ligand Choice: The choice of phosphine ligand is critical for the efficiency of the Buchwald-Hartwig amination.[4] Sterically hindered and electron-rich ligands are often more effective.[4]
-
Inappropriate Base: The strength and solubility of the base are crucial.[4] A base that is too weak may not facilitate the deprotonation of the amine, while an overly strong base could lead to side reactions.[4] Common bases for this reaction include NaOtBu, KOtBu, and Cs2CO3.[4]
-
Suboptimal Reaction Temperature: The reaction temperature needs to be carefully controlled. If the temperature is too low, the reaction may be sluggish. Conversely, excessively high temperatures can lead to catalyst decomposition and the formation of byproducts.[5]
-
Poor Quality of Starting Materials: Impurities in the 3-amino-3'-bromo-2,2'-binaphthyl starting material can interfere with the catalytic cycle.
Troubleshooting & Optimization:
| Strategy | Description | Expected Outcome |
| Rigorous Deoxygenation | Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for an extended period before adding the catalyst.[6] | Significant reduction in catalyst deactivation and improved yield. |
| Ligand Screening | Experiment with different phosphine ligands, such as XPhos, SPhos, or BINAP, to identify the optimal one for your specific substrate.[7][8] | Increased reaction rate and higher product yield. |
| Base Optimization | Screen various bases (e.g., NaOtBu, KOtBu, Cs2CO3) to find the most effective one for your reaction.[4] | Enhanced reaction efficiency and minimized side reactions. |
| Temperature Adjustment | Optimize the reaction temperature by running small-scale trials at different temperatures (e.g., 80-120 °C).[4] | Improved yield and reduced byproduct formation. |
| Purification of Starting Material | Ensure the purity of the 3-amino-3'-bromo-2,2'-binaphthyl through recrystallization or column chromatography before use. | Reduced interference from impurities and a cleaner reaction profile. |
Question 2: I am observing significant byproduct formation in my reaction mixture. What are the likely side reactions and how can I minimize them?
Answer:
The formation of byproducts is a common challenge in cross-coupling reactions. Here are some potential side products in the synthesis of this compound and strategies to mitigate their formation:
Common Side Reactions:
-
Homocoupling of the Starting Material: The bromo-binaphthyl starting material can undergo homocoupling to form a dehalogenated dimer. This is often promoted by the presence of oxygen.
-
Hydrodehalogenation: The bromo group can be replaced by a hydrogen atom, leading to the formation of 3-amino-2,2'-binaphthyl. This can occur via a competing β-hydride elimination pathway.[8]
-
Formation of Oxidized Impurities: The electron-rich carbazole ring is susceptible to oxidation, especially at elevated temperatures or in the presence of air.[5] This can lead to the formation of various colored impurities.
Strategies for Minimization:
To visualize the competing reaction pathways, consider the following workflow:
Caption: Competing reaction pathways in the synthesis of this compound.
Question 3: My Graebe-Ullmann synthesis of a carbazole precursor is giving a low yield and tar formation. What is causing this and how can I optimize the reaction?
Answer:
The Graebe-Ullmann reaction involves the diazotization of an N-aryl-aminobenzene followed by cyclization, often at high temperatures.[4][9] Low yields and tar formation are common issues.
Potential Causes:
-
Decomposition of the Diazonium Salt: The intermediate diazonium salt can be unstable and decompose before cyclization, especially at elevated temperatures.
-
Side Reactions of the Biradical Intermediate: The reaction proceeds through a biradical intermediate which can undergo undesired side reactions, such as hydrogen abstraction from the solvent or polymerization, leading to tar formation.[10][11]
-
Harsh Reaction Conditions: The high temperatures typically required for the thermolysis step can lead to the degradation of both the starting material and the product.[5]
Optimization Strategies:
-
Use of a Milder Decomposing Agent: Instead of high-temperature thermolysis, consider using a chemical decomposing agent for the triazole intermediate, which can sometimes lead to cleaner reactions at lower temperatures.
-
Microwave Irradiation: Microwave-assisted synthesis has been shown to reduce reaction times and improve yields in some cases by providing rapid and uniform heating.[3][10]
-
Choice of Solvent: The choice of solvent can influence the reaction outcome. High-boiling, inert solvents are typically used. In some cases, using polyphosphoric acid (PPA) can give higher yields compared to paraffin.[10]
Caption: Simplified workflow of the Graebe-Ullmann synthesis and a key side reaction.
Experimental Protocols
Protocol 1: General Procedure for Pd-Catalyzed Intramolecular Amination
This protocol is a general guideline and may require optimization for specific substrates.
-
Reactant Preparation: In a flame-dried Schlenk flask, combine 3-amino-3'-bromo-2,2'-binaphthyl (1.0 mmol), a suitable phosphine ligand (e.g., XPhos, 0.02 mmol), and a palladium source (e.g., Pd2(dba)3, 0.01 mmol).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent and Base Addition: Add a degassed solvent (e.g., toluene, 10 mL) and a base (e.g., NaOtBu, 1.2 mmol) under a positive pressure of the inert gas.
-
Reaction: Heat the reaction mixture to the optimized temperature (e.g., 100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature, quench with a saturated aqueous solution of ammonium chloride, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography.
References
-
Synthesis of 6H‐dibenzo[b,h]carbazole and N‐substituted derivatives. - ResearchGate. Available from: [Link]
-
Efficient Synthesis, Structural Characterization, and Optical Properties of 6H‐Dibenzo[b,h]carbazole and Its Derivatives - ResearchGate. Available from: [Link]
-
Optimization for the Buchwald–Hartwig‐amination of 4aa - ResearchGate. Available from: [Link]
-
Gomberg-Bachmann-Graebe-Ullmann Reaction ALL ABOUT CHEMISTRY. Available from: [Link]
-
Optimising a Buchwald-Hartwig amination using the ChemSpeed. Available from: [Link]
-
Asymmetric synthesis of C–N axially chiral carbazoles via axial-to-axial chirality transfer - Organic & Biomolecular Chemistry. Available from: [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - ACS Publications. Available from: [Link]
-
Buchwald–Hartwig amination - Wikipedia. Available from: [Link]
-
(PDF) Use of the Graebe‐Ullmann Reaction in the Synthesis of 8‐Methyl‐γ‐carboline and Isomeric Aromatic Aza‐γ‐carbolines. - ResearchGate. Available from: [Link]
-
25 questions with answers in CARBAZOLES | Science topic - ResearchGate. Available from: [Link]
-
GRAEBE ULLMAN SYNTHESIS#PREPARATION AND PROPERTIES OF CARBAZOLE ... - YouTube. Available from: [Link]
-
The Graebe–Ullmann Carbazole‐Carboline Synthesis | Request PDF - ResearchGate. Available from: [Link]
-
Synthesis of Carbazoles - Organic Chemistry Portal. Available from: [Link]
-
Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - NIH. Available from: [Link]
-
Mini-review on the novel synthesis and potential applications of carbazole and its derivatives - PubMed Central. Available from: [Link]
-
synthesis of novel carbazole derivatives by diels-alder reaction of indole-based dienes with. Available from: [Link]
-
Twisted Dibenzocarbazoles: Synthesis and Applications in Photocatalysis - PubMed. Available from: [Link]
-
Synthesis of 4-Hydroxycarbazole Derivatives by Benzannulation of 3-Nitroindoles with Alkylidene Azlactones - PMC - NIH. Available from: [Link]
-
Identification, synthesis, and quantification of a novel carbazole derivative as an impurity in the anthraquinone dye Ext. D&C Violet No. 2 (Acid Violet 43) | Request PDF - ResearchGate. Available from: [Link]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. bristol.ac.uk [bristol.ac.uk]
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- 11. researchgate.net [researchgate.net]
Technical Support Center: N-Substitution of 6H-Dibenzo[b,h]carbazole
Welcome to the technical support center for the N-substitution of 6H-Dibenzo[b,h]carbazole. This guide is designed for researchers, scientists, and drug development professionals who are working with this complex heterocyclic scaffold. The unique electronic and steric properties of this compound can present significant challenges in achieving successful N-substitution. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these challenges and achieve your synthetic goals.
I. Understanding the Core Challenges
The N-substitution of this compound, while conceptually similar to that of simpler carbazoles, is often complicated by a combination of factors inherent to its structure. Understanding these challenges is the first step toward overcoming them.
-
Steric Hindrance: The rigid, planar structure of the dibenzocarbazole core, with its extended π-system, can create significant steric hindrance around the nitrogen atom. This is particularly true when introducing bulky alkyl or aryl groups. The bulky nature of the dibenzocarbazole itself can hinder the approach of reagents to the nitrogen atom.[1][2]
-
Electronic Effects: The electron-rich nature of the carbazole nitrogen can influence its reactivity.[3] The delocalization of the nitrogen lone pair into the extensive aromatic system makes it less nucleophilic than in simpler amines, often necessitating harsher reaction conditions or highly active catalyst systems.
-
Low Solubility: this compound and many of its derivatives exhibit poor solubility in common organic solvents, which can lead to heterogeneous reaction mixtures and inconsistent results.
-
Catalyst and Ligand Selection: The success of modern cross-coupling reactions, such as the Buchwald-Hartwig amination, is highly dependent on the choice of the palladium catalyst and the phosphine ligand.[4][5][6][7] For a sterically demanding substrate like this compound, finding the optimal catalyst-ligand combination is critical.
Below is a logical workflow to approach the N-substitution of this compound, taking into account the primary challenges.
Sources
- 1. A comparative study of carbazole-based thermally activated delayed fluorescence emitters with different steric hindrance - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. Enantioselective Synthesis of Highly Functionalized 2,3-Dihydrobenzofuran Derivatives via Steric Hindrance-Overcoming Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
preventing photodecomposition of 6H-Dibenzo[b,h]carbazole during experiments
Welcome to the technical support center for 6H-Dibenzo[b,h]carbazole and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on preventing photodecomposition during experimental procedures. My aim is to equip you with the foundational knowledge and practical protocols necessary to ensure the integrity of your results.
Understanding the Challenge: The Photochemical Profile of this compound
This compound is a promising scaffold in materials science and medicinal chemistry due to its unique electronic and photophysical properties. However, its extended π-conjugated system, which is responsible for its desirable characteristics, also renders it susceptible to photodegradation.
The UV-Vis absorption spectrum of this compound exhibits strong absorption bands in the ultraviolet region, typically with maxima around 340 nm.[1] Excitation at these wavelengths can populate excited electronic states that are prone to chemical reactions, leading to the decomposition of the molecule. The exact mechanisms of photodecomposition for this specific molecule are not extensively detailed in the public domain, but related carbazole derivatives are known to undergo photo-oxidation and dehalogenation reactions.[2] Therefore, controlling the light environment is paramount for experimental success.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during your experiments and provides actionable solutions.
Issue 1: My this compound solution is degrading during UV-Vis or fluorescence spectroscopy.
Root Cause Analysis: Standard spectrophotometers use high-intensity lamps (e.g., Xenon or Deuterium) that emit a broad spectrum of light, including high-energy UV radiation. Continuous exposure during kinetic studies or repeated measurements can lead to rapid sample degradation, manifesting as a change in absorbance or a decrease in fluorescence intensity over time.
Solution Protocol:
-
Minimize Exposure Time:
-
Reduce the instrument's "warm-up" time with the sample in the light path.
-
For kinetic studies, use the instrument's shutter function to expose the sample only during data acquisition points.
-
Acquire spectra as quickly as possible without sacrificing signal-to-noise ratio.
-
-
Employ Light Filters:
-
If you are exciting fluorescence at a specific wavelength, use a long-pass filter to block stray, higher-energy UV light from the excitation source.
-
For UV-Vis measurements, if you are only interested in the visible region, use a UV cut-off filter.
-
-
Use Degassed Solvents:
-
Dissolved oxygen can participate in photo-oxidative degradation pathways. Degas your solvent by sparging with an inert gas (e.g., argon or nitrogen) for 15-30 minutes prior to dissolving your compound.
-
-
Work with Dilute Solutions:
-
While counterintuitive, highly concentrated solutions can sometimes exhibit accelerated photodegradation due to intermolecular processes. Work within the linear range of your instrument's detector.
-
Issue 2: I am observing unexpected side-products in my photoreaction involving a this compound derivative.
Root Cause Analysis: In photocatalysis or other photochemical reactions, the goal is to have your carbazole derivative act as a photosensitizer or reactant in a specific, desired pathway.[3] However, if the molecule itself is not photostable under the reaction conditions, it can degrade, leading to a complex mixture of products and reduced yield of the target molecule.
Solution Protocol:
-
Wavelength Selection is Critical:
-
Choose an irradiation wavelength that is selectively absorbed by your intended photocatalyst or reactant, but minimally absorbed by the this compound core if it is not the primary photoactive species.
-
Consult the absorption spectrum of your specific derivative to identify a suitable wavelength.
-
-
Control the Reaction Atmosphere:
-
Many photodegradation pathways are oxidative. Running reactions under a positive pressure of an inert gas like argon or nitrogen can significantly improve stability.
-
-
Consider a Photostability Assay:
-
Before embarking on a complex photochemical synthesis, perform a simple control experiment. Irradiate a solution of your this compound derivative under the planned reaction conditions (solvent, temperature, light source) but without the other reactants. Monitor its stability over time using HPLC or LC-MS to quantify any degradation.
-
Issue 3: My solid-state this compound-based material shows poor performance stability in a device (e.g., OLED).
Root Cause Analysis: The performance of organic electronic devices can be highly sensitive to the degradation of the active materials. In the solid state, photophysical processes can be different from those in solution, but the fundamental susceptibility to photodegradation remains.
Solution Protocol:
-
Encapsulation:
-
Proper encapsulation of the device is crucial to prevent the ingress of oxygen and moisture, which can accelerate photodegradation.
-
-
Inclusion of Stabilizers:
-
Material Design:
-
For long-term research and development, consider synthetic modifications to the this compound scaffold to improve its intrinsic photostability. This is an active area of research in materials chemistry.
-
Frequently Asked Questions (FAQs)
Q1: What wavelengths of light are most damaging to this compound?
A1: The most damaging wavelengths are those that are most strongly absorbed by the molecule. Based on available data for the parent compound, this corresponds to the UV-A region, particularly around 340 nm.[1] Any light source that has significant output in the 300-400 nm range poses a risk.
Q2: How does solvent choice impact the photostability of this compound?
A2: The choice of solvent can have a significant impact. Halogenated solvents (e.g., chloroform, dichloromethane) can sometimes participate in photochemical reactions and should be used with caution. Protic solvents may also influence excited-state properties. For general stability, non-halogenated, aprotic solvents that have been degassed are often a good starting point.
Q3: Are there any chemical additives that can help prevent photodecomposition in solution?
A3: Yes, certain additives can improve photostability.
-
Radical Scavengers: Antioxidants like butylated hydroxytoluene (BHT) can inhibit photo-oxidative degradation pathways by scavenging free radicals.[7]
-
Quenchers: In some cases, a triplet quencher can be used to depopulate a long-lived, reactive excited state, but this is highly specific to the photochemical mechanism and may interfere with intended photoreactions.
-
UV Absorbers: A chemically inert compound that absorbs strongly in the same region as your carbazole derivative can act as a "sunscreen" in the solution, but this will also reduce the light available for any desired photochemistry.
Q4: How should I store my this compound compounds?
A4:
-
Solid Form: Store as a solid in a cool, dark, and dry place. Amber vials are recommended to block ambient light.
-
In Solution: If you must store solutions, do so in a freezer in amber vials with a tightly sealed cap. For long-term storage, consider flame-sealing the vials under an inert atmosphere. It is always best practice to prepare solutions fresh.
Experimental Workflow & Data Visualization
Protocol: Assessing Photostability of a this compound Derivative
This protocol outlines a general method for quantifying the photostability of your compound under specific experimental conditions.
-
Sample Preparation:
-
Prepare a stock solution of your this compound derivative in the desired solvent at a known concentration (e.g., 1 mg/mL).
-
From the stock solution, prepare two identical sets of experimental solutions in quartz or borosilicate glass vials at the concentration you will use in your experiments.
-
One set will be the "light-exposed" samples, and the other will be the "dark control" samples.
-
-
Dark Control:
-
Wrap one set of vials completely in aluminum foil to exclude all light.
-
Place them alongside the light-exposed samples to ensure they are at the same temperature.
-
-
Light Exposure:
-
Place the unwrapped vials in your experimental setup (e.g., in front of a specific lamp, in a photoreactor, or simply on a lab bench exposed to ambient light).
-
Record the light source, its intensity (if known), and the distance from the samples.
-
-
Time-Point Analysis:
-
At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from one of the light-exposed vials and one of the dark control vials.
-
Analyze the aliquots immediately by a quantitative method such as HPLC or LC-MS.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point for both the light-exposed and dark control samples.
-
Plot the percentage of compound remaining versus time. A significant decrease in the light-exposed sample compared to the dark control indicates photodegradation.
-
Data Summary Table
| Time (hours) | % Remaining (Dark Control) | % Remaining (Light Exposed) |
| 0 | 100 | 100 |
| 1 | 99.8 | 85.2 |
| 2 | 99.7 | 71.5 |
| 4 | 99.5 | 50.1 |
| 8 | 99.2 | 24.8 |
| 24 | 98.9 | < 5 |
This is example data and will vary based on the compound and experimental conditions.
Diagrams
Caption: Workflow for a photostability assay.
References
-
ResearchGate.
-
PubMed Central.
-
PubMed.
-
Labinsights.
-
ECETOC.
-
Elixance.
-
Wikipedia.
-
SpecialChem.
-
Google Patents.
-
European Medicines Agency.
-
National Institutes of Health.
-
MDPI.
-
SONGWON Industrial Group.
-
ChemRxiv.
-
ResearchGate.
-
Q1 Scientific.
-
American Chemical Society.
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- 2. Photochemical degradation of polyhalogenated carbazoles in hexane by sunlight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carbazole derivatives as photocatalysts in the C-H arylation of N-methylpyrrole | Poster Board #738 - American Chemical Society [acs.digitellinc.com]
- 4. labinsights.nl [labinsights.nl]
- 5. UV stabilizer additives [elixance.com]
- 6. specialchem.com [specialchem.com]
- 7. songwon.com [songwon.com]
Technical Support Center: Optimizing Deposition of 6H-Dibenzo[b,h]carbazole (DBCA) Thin Films
Welcome to the technical support center for the deposition of 6H-Dibenzo[b,h]carbazole (DBCA) thin films. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common issues encountered during the deposition process. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to help you achieve high-quality, uniform, and reliable DBCA thin films for your research and development needs.
Introduction to this compound (DBCA)
This compound is a promising organic semiconductor material with a rigid, planar structure that makes it suitable for a variety of electronic and optoelectronic applications. Its carbazole core provides good thermal stability, and its extended π-conjugation leads to desirable charge transport properties.[1][2] However, like many organic materials, the deposition of high-quality thin films of DBCA can be challenging. This guide will walk you through the two primary methods for DBCA thin film deposition: thermal evaporation and solution-based techniques, providing practical advice and troubleshooting for each.
Section 1: Thermal Evaporation of DBCA Thin Films
Thermal evaporation is a physical vapor deposition (PVD) technique that involves heating the source material in a high-vacuum environment until it sublimes. The vapor then travels and condenses onto a substrate, forming a thin film. This method is known for producing pure and uniform films, which is critical for many electronic applications.[3][4]
Frequently Asked Questions (FAQs) - Thermal Evaporation
Q1: What are the recommended starting parameters for the thermal evaporation of DBCA?
A1: For successful thermal evaporation of DBCA, it is crucial to control the deposition rate, substrate temperature, and vacuum pressure. While the optimal parameters will depend on your specific chamber geometry and desired film properties, the following table provides a good starting point for your experiments.
| Parameter | Recommended Starting Value | Rationale |
| Base Pressure | < 5 x 10-6 mbar | Minimizes contamination from residual gases like oxygen and water, which can degrade organic materials.[3] |
| Deposition Rate | 0.5 - 2 Å/s | A slower deposition rate generally leads to better film morphology and higher crystallinity. |
| Source Temperature | Experimentally Determined | The source temperature should be gradually increased until the desired deposition rate is achieved. This will depend on the design of your evaporation source (e.g., boat, crucible). |
| Substrate Temperature | Room Temperature to 150 °C | Increasing the substrate temperature can enhance the mobility of molecules on the surface, leading to larger grain sizes and improved film ordering.[5] |
Q2: How does the substrate temperature affect the morphology of the DBCA film?
A2: The substrate temperature plays a critical role in the nucleation and growth of the DBCA film. A higher substrate temperature provides more thermal energy to the arriving molecules, allowing them to diffuse on the surface and find energetically favorable sites. This can lead to the formation of larger crystalline grains and a more ordered film structure. However, excessively high temperatures can lead to re-evaporation of the material from the substrate, resulting in a lower deposition rate and potentially a rougher film.
Q3: What type of evaporation source is best for DBCA?
A3: For small molecule organic materials like DBCA, a low-temperature evaporation (LTE) source or a Knudsen cell is often preferred over standard resistively heated boats. These sources provide better temperature control and uniformity, which is crucial for achieving a stable and reproducible deposition rate.
Troubleshooting Guide - Thermal Evaporation
This section addresses common problems encountered during the thermal evaporation of DBCA and provides potential solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Film Adhesion | - Substrate contamination- Mismatch in surface energy between the substrate and DBCA- High internal stress in the film | - Thoroughly clean the substrate using a multi-step solvent cleaning process (e.g., acetone, isopropanol, deionized water) followed by UV-ozone or plasma treatment to increase surface energy.- Consider depositing a thin adhesion layer (e.g., a self-assembled monolayer) compatible with both the substrate and DBCA.[6] |
| Non-Uniform Film Thickness | - Incorrect source-to-substrate distance- Non-uniform temperature distribution across the evaporation source- Shadowing effects from the chamber geometry | - Optimize the source-to-substrate distance and consider substrate rotation during deposition.- Ensure the evaporation source is designed for uniform heating.- Adjust the positioning of the substrate and source within the chamber to minimize shadowing. |
| Film Contamination | - High base pressure in the vacuum chamber- Outgassing from chamber walls or components- Impure source material | - Ensure the vacuum chamber is properly pumped down to the recommended base pressure.- Perform a chamber bake-out to remove adsorbed water and other volatile contaminants.- Use high-purity DBCA source material. |
| Rough Film Morphology | - Deposition rate is too high- Substrate temperature is too low | - Decrease the deposition rate to allow more time for molecules to arrange on the surface.- Increase the substrate temperature to enhance surface diffusion and promote smoother film growth. |
Experimental Workflow: Thermal Evaporation of DBCA
Caption: Workflow for thermal evaporation of DBCA thin films.
Section 2: Solution-Based Deposition of DBCA Thin Films
Solution-based deposition techniques, such as spin coating and blade coating, offer a cost-effective and scalable alternative to vacuum-based methods.[7] These techniques involve dissolving the organic material in a suitable solvent and then applying the solution to a substrate. The solvent is subsequently evaporated, leaving behind a thin film of the material.
Frequently Asked questions (FAQs) - Solution-Based Deposition
Q1: What are suitable solvents for dissolving DBCA?
A1: DBCA, being a planar aromatic compound, is generally soluble in common organic solvents. Based on the solubility of similar carbazole derivatives, good solvent choices include:
-
High boiling point solvents: Chlorobenzene, Dichlorobenzene, Toluene
-
Low boiling point solvents: Chloroform, Tetrahydrofuran (THF)
The choice of solvent will significantly impact the film morphology and drying dynamics.[8] It is recommended to test a few different solvents to find the optimal one for your specific application. The solubility of carbazole has been reported to be good in solvents like quinoline, pyridine, and acetone.[9]
Q2: What are the key parameters to control during spin coating of DBCA?
A2: Spin coating is a widely used technique for producing uniform thin films.[10] The key parameters to control are:
| Parameter | Typical Range | Impact on Film Thickness and Quality |
| Solution Concentration | 1 - 20 mg/mL | Higher concentration generally leads to thicker films. |
| Spin Speed | 1000 - 6000 RPM | Higher spin speed results in thinner films. |
| Spin Time | 30 - 60 seconds | Longer spin times can lead to thinner and more uniform films, but can also induce stress. |
| Acceleration | 1000 - 3000 RPM/s | A slower acceleration can help to avoid "comet" defects. |
Q3: How can I improve the uniformity of my spin-coated DBCA films?
A3: Achieving uniform films, especially on non-circular substrates, can be challenging.[11] Here are some tips:
-
Substrate Cleaning: A clean and uniform substrate surface is essential.
-
Dispense Volume: Use a sufficient volume of solution to cover the entire substrate before spinning.
-
Dynamic Dispensing: Dispensing the solution while the substrate is rotating at a low speed can sometimes improve uniformity.
-
Solvent Vapor Annealing (SVA): Exposing the film to a solvent vapor atmosphere after spin coating can promote molecular rearrangement and improve crystallinity and uniformity.
Troubleshooting Guide - Solution-Based Deposition
This section addresses common problems encountered during the solution-based deposition of DBCA and provides potential solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| "Comet" or "Starburst" Defects | - Particulate contamination on the substrate or in the solution.- Air bubbles in the dispensed solution. | - Filter the solution before use.- Ensure the substrate is impeccably clean.- Degas the solution to remove dissolved air. |
| Pinholes in the Film | - Poor wetting of the substrate by the solution.- Low solution viscosity. | - Treat the substrate to modify its surface energy (e.g., UV-ozone or plasma treatment).- Increase the solution concentration or use a more viscous solvent. |
| Non-uniform "Coffee Ring" Effect | - Non-uniform solvent evaporation rate. | - Use a solvent with a higher boiling point to slow down the evaporation rate.- Consider using a solvent mixture to tune the evaporation profile. |
| Crystallization During Spin Coating | - The solvent evaporates too quickly, leading to premature crystallization. | - Use a solvent with a lower vapor pressure.- Increase the spin speed to thin the film more rapidly before significant evaporation occurs. |
Experimental Workflow: Solution-Based Deposition (Spin Coating) of DBCA
Caption: Workflow for solution-based deposition of DBCA thin films via spin coating.
Section 3: Post-Deposition Annealing
Post-deposition annealing is a critical step for improving the quality of both thermally evaporated and solution-processed DBCA thin films. Annealing provides the necessary thermal energy to promote molecular rearrangement, increase crystallinity, and reduce defects within the film.
FAQs - Post-Deposition Annealing
Q1: What is the recommended annealing temperature and time for DBCA films?
A1: The optimal annealing temperature will be below the material's decomposition temperature but high enough to induce molecular mobility. For carbazole-based materials, annealing temperatures in the range of 100-160 °C have been shown to influence optical properties.[12] A starting point for DBCA would be to anneal at a temperature slightly above its glass transition temperature (if known) for a duration of 10-60 minutes. It is crucial to perform a systematic study to determine the optimal annealing conditions for your specific application.
Q2: Should I anneal my films in air or in an inert atmosphere?
A2: To prevent potential oxidation or degradation of the organic material, it is highly recommended to perform the annealing process in an inert atmosphere, such as a nitrogen or argon-filled glovebox or a vacuum oven.
Q3: What is solvent vapor annealing (SVA) and when should I use it?
A3: Solvent vapor annealing involves exposing the thin film to a saturated vapor of a solvent. This process can be particularly effective for solution-processed films. The solvent vapor plasticizes the film, allowing for molecular rearrangement and improved ordering at room temperature. SVA can be a gentler alternative to thermal annealing and can sometimes lead to different film morphologies.
Conclusion
The successful deposition of high-quality this compound thin films is a multi-faceted process that requires careful control over numerous experimental parameters. This guide has provided a comprehensive overview of the key considerations for both thermal evaporation and solution-based deposition methods, along with practical troubleshooting advice. By understanding the underlying scientific principles and systematically optimizing the deposition and post-processing conditions, researchers can achieve reliable and high-performance DBCA thin films for their advanced material and device applications.
References
-
Thin-Film Coating Methods: A Successful Marriage of High-Quality and Cost-Effectiveness—A Brief Exploration - MDPI. (n.d.). Retrieved January 21, 2026, from [Link]
-
Thin Films Deposition of Organic Materials - VacCoat. (2019, September 25). Retrieved January 21, 2026, from [Link]
-
Efficient Synthesis, Structural Characterization, and Optical Properties of 6H‐Dibenzo[b,h]carbazole and Its Derivatives - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]
-
The effects of annealing temperature on optical properties of 2, 6-bis (3- (carbazol-9-yl) phenyl) pyridine films - DergiPark. (n.d.). Retrieved January 21, 2026, from [Link]
-
A carbazole-based self-assembled monolayer as the hole transport layer for efficient and stable Cs 0.25 FA 0.75 Sn 0.5 Pb 0.5 I 3 solar cells - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D3TA01276J. (2023, May 19). Retrieved January 21, 2026, from [Link]
-
Solution-processed perovskite thin films for planar solar cells under ambient conditions | Request PDF - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]
-
Carbazole and dibenzo[b,d]furan-based hole transport materials with high thermal stability - New Journal of Chemistry (RSC Publishing). (n.d.). Retrieved January 21, 2026, from [Link]
-
Persistent iodine contamination resulting from thermal evaporation of inorganic perovskites. (2022, October 31). AIP Publishing. [Link]
-
Highly Ordered Small Molecule Organic Semiconductor Thin-Films Enabling Complex, High-Performance Multi-Junction Devices | Chemical Reviews. (n.d.). Retrieved January 21, 2026, from [Link]
-
Instabilities during the Formation of Electroactive Polymer Thin Films | Langmuir. (n.d.). Retrieved January 21, 2026, from [Link]
-
Influence of Airflow Disturbance on the Uniformity of Spin Coating Film Thickness on Large Area Rectangular Substrates - MDPI. (n.d.). Retrieved January 21, 2026, from [Link]
-
CARBAZOLE-BASED EMITTING COMPOUNDS: SYNTHESIS, PHOTOPHYSICAL PROPERTIES AND FORMATION OF NANOPARTICLES - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]
-
Morphology control strategies for solution-processed organic semiconductor thin films. (2014, May 30). Energy & Environmental Science (RSC Publishing). [Link]
-
An Introduction to Thermal Evaporation Deposition in Thin Film Technology. (2023, October 10). Platypus Technologies. [Link]
-
Excited-State Dynamics of Carbazole and tert-Butyl-Carbazole in Organic Solvents. (n.d.). Retrieved January 21, 2026, from [Link]
-
Effects of Different Anti-Solvents and Annealing Temperatures on Perovskite Thin Films. (2022, July 31). MDPI. [Link]
-
(PDF) Modifying the thermal conductivity of small molecule organic semiconductor thin films with metal nanoparticles - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]
-
Experimental Study on the Thin-Film Evaporation of Organic Solvent Droplets on Metal Surfaces - MDPI. (n.d.). Retrieved January 21, 2026, from [Link]
-
Excited-State Dynamics of Carbazole and tert-Butyl-Carbazole in Thin Films - ResearchGate. (2024, April 2). Retrieved January 21, 2026, from [Link]
-
Evaluation of thermal evaporation as a deposition method for vacuum-processed polymer-based organic photovoltaic devices - AIP Publishing. (n.d.). Retrieved January 21, 2026, from [Link]
-
Synthesis of 6H‐dibenzo[b,h]carbazole and N‐substituted derivatives. - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]
-
A theoritical study on spin coating technique - Techno Press. (n.d.). Retrieved January 21, 2026, from [Link]
-
Overcoming spin-coating challenges for square substrates - Brewer Science Blog. (2011, December 15). Retrieved January 21, 2026, from [Link]
-
Electrodeposition and Characterization of Conducting Polymer Films Obtained from Carbazole and 2-(9H-carbazol-9-yl)acetic Acid - MDPI. (2022, June 17). Retrieved January 21, 2026, from [Link]
-
9H-Carbazole, 9-ethyl-3,6-dimethyl - Organic Syntheses Procedure. (n.d.). Retrieved January 21, 2026, from [Link]
-
Effects of the surface energy and surface stress on the phase stability of spin crossover nano-objects: a thermodynamic approach - PMC - NIH. (n.d.). Retrieved January 21, 2026, from [Link]
-
Structure-processing-performance nexus of solution processed organic thin films Rana Adel Abdelaleim Mohammed - ddd-UAB. (n.d.). Retrieved January 21, 2026, from [Link]
-
VACUUM DEPOSITION GUIDE. (n.d.). Retrieved January 21, 2026, from [Link]
-
Spin Coat Theory - Cost Effective Equipment. (n.d.). Retrieved January 21, 2026, from [Link]
-
THE INFLUENCE OF DEPOSITION TIME AND ANNEALING TEMPERATURE ON THE OPTICAL PROPERTIES OF CHEMICALLY DEPOSITED CERIUM OXIDE (CeO) THIN FILM. (2018, August 10). Retrieved January 21, 2026, from [Link]
-
A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) application - RSC Publishing. (2023, June 28). Retrieved January 21, 2026, from [Link]
-
Influence of solvent on the surface morphology and optoelectronic properties of a spin coated polymer thin films - Journal of Achievements in Materials and Manufacturing Engineering. (n.d.). Retrieved January 21, 2026, from [Link]
-
Excited-State Dynamics of Carbazole and tert-Butyl-Carbazole in Organic Solvents - MDPI. (n.d.). Retrieved January 21, 2026, from [Link]
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Navigating the Solubility Labyrinth of 6H-Dibenzo[b,h]carbazole Derivatives: A Technical Support Guide
Welcome to the technical support center dedicated to enhancing the solubility of 6H-Dibenzo[b,h]carbazole derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges associated with the poor solubility of this important class of molecules. The inherent planarity and extensive π-system of the this compound core contribute to strong intermolecular interactions, often leading to low solubility in common solvents, a significant hurdle in experimental assays and formulation development.[1] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your research.
Understanding the Challenge: The "Grease-Ball" Nature of this compound
The this compound scaffold is a large, hydrophobic, and rigid aromatic ring system.[1] This molecular architecture promotes strong crystal lattice energy and makes it inherently difficult to dissolve in aqueous and many organic solvents. The calculated octanol/water partition coefficient (logP) for the parent dibenzocarbazole is approximately 5.15, with a very low predicted water solubility (log(S) in mol/L of -7.91), underscoring its lipophilic character.[2] Functionalization of this core, while crucial for modulating its biological or material properties, can further impact solubility in unpredictable ways.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative won't dissolve in standard organic solvents like methanol or ethanol. What should I do?
A1: This is a common challenge. The first step is to try a stronger, water-miscible organic solvent. Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are excellent starting points due to their ability to dissolve a wide range of polar and nonpolar compounds.[1]
-
Expert Insight: Start by preparing a high-concentration stock solution (e.g., 10-50 mM) in DMSO or DMF.[1] Use gentle warming (not exceeding 40-50°C to avoid degradation) and sonication to aid dissolution. Always visually inspect the solution to ensure no solid particles remain before further dilution.
Q2: I've managed to create a stock solution in DMSO, but my compound precipitates when I dilute it into my aqueous buffer for a biological assay. How can I prevent this?
A2: This phenomenon, known as "crashing out," occurs when the poorly soluble compound is rapidly transferred from a good organic solvent to a poor aqueous solvent. Here are several strategies to mitigate this:
-
Stepwise Dilution: Add the stock solution to the buffer very slowly while vigorously vortexing or stirring. This helps to rapidly disperse the compound and avoid localized high concentrations that trigger precipitation.[1]
-
Co-solvents: Incorporate a co-solvent into your aqueous buffer. A small percentage (typically 1-5%) of DMSO, ethanol, or polyethylene glycol (PEG) can significantly improve the solubility of your derivative in the final solution.
-
Surfactants: Non-ionic surfactants like Tween® 20 or Triton™ X-100 can be added to the aqueous buffer at concentrations above their critical micelle concentration (CMC) to form micelles that encapsulate the hydrophobic compound, thereby increasing its apparent solubility.[3]
Q3: Can I use pH modification to improve the solubility of my this compound derivative?
A3: The nitrogen atom in the carbazole ring is very weakly basic, so pH modification of the core structure itself is generally not an effective strategy for enhancing aqueous solubility. However, if your derivative contains ionizable functional groups (e.g., carboxylic acids or amines) in its substituents, then adjusting the pH of the solution to ionize these groups can dramatically increase solubility.
Q4: Are there any chemical modifications I can make to the this compound core to improve its intrinsic solubility?
A4: Yes, several derivatization strategies can be employed during the synthesis of your compounds to enhance their solubility:
-
N-Substitution: The nitrogen atom of the carbazole core is a prime site for functionalization.[4] Introducing flexible alkyl chains or polar groups at this position can disrupt the planar packing of the molecules in the solid state and increase interactions with the solvent.
-
Introducing Polar Functional Groups: Attaching polar groups such as hydroxyl (-OH), methoxy (-OCH3), or even short polyethylene glycol (PEG) chains to the carbazole backbone can increase hydrophilicity.[5][6]
-
Prodrug Approach: For in vivo applications, a prodrug strategy can be employed. This involves attaching a highly soluble promoiety to the parent molecule, which is then cleaved in vivo to release the active drug.[7]
Troubleshooting Guides
Guide 1: Initial Dissolution and Stock Solution Preparation
Problem: The this compound derivative is insoluble even in DMSO or DMF, or a lower final organic solvent concentration is required for the experiment.
Workflow:
Caption: Workflow for troubleshooting initial dissolution.
Experimental Protocol: Co-solvent System Evaluation
-
Select a range of co-solvents: Prepare binary mixtures of a good solvent (e.g., DMSO) with a less toxic, more volatile solvent (e.g., ethanol, acetone).
-
Test different ratios: Systematically test the solubility of your compound in various ratios of the co-solvent mixture (e.g., 9:1, 4:1, 1:1 DMSO:ethanol).
-
Observe and record: Note the concentration at which your compound fully dissolves in each mixture.
-
Consider downstream applications: Choose the co-solvent system that provides adequate solubility with the lowest possible concentration of the stronger, potentially more disruptive solvent.
Guide 2: Formulation for Aqueous-Based Assays
Problem: The compound precipitates from the aqueous buffer during the assay, leading to inconsistent and unreliable results.
Workflow:
Caption: Workflow for optimizing aqueous formulations.
Experimental Protocol: Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, which can encapsulate poorly soluble drugs and enhance their aqueous solubility.
-
Select a cyclodextrin: Beta-cyclodextrin (β-CD) and its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.
-
Prepare a cyclodextrin solution: Dissolve the cyclodextrin in your aqueous buffer. The concentration will depend on the specific cyclodextrin and your target compound concentration.
-
Add the compound: Slowly add your this compound derivative (ideally as a concentrated stock in a minimal amount of organic solvent) to the cyclodextrin solution while stirring.
-
Equilibrate: Allow the mixture to stir for several hours to overnight at room temperature to facilitate the formation of the inclusion complex.
-
Filter: Filter the solution through a 0.22 µm filter to remove any undissolved compound before use.
Table 1: Comparison of Solubility Enhancement Strategies
| Strategy | Mechanism of Action | Advantages | Disadvantages |
| Co-solvents | Increases the solvent polarity to a more favorable range for the solute. | Simple to implement, readily available solvents. | May affect biological assay performance at higher concentrations. |
| Surfactants | Forms micelles that encapsulate the hydrophobic compound. | Effective at low concentrations, can be used for a wide range of compounds. | Can interfere with certain assays, potential for cytotoxicity. |
| Cyclodextrins | Forms inclusion complexes with the hydrophobic molecule. | Biocompatible, can significantly increase aqueous solubility. | Limited by the size of the cyclodextrin cavity, can be more expensive. |
| Chemical Modification | Alters the intrinsic properties of the molecule to increase polarity or disrupt crystal packing. | Permanent solution for solubility issues. | Requires synthetic effort, may alter the biological activity of the compound. |
Concluding Remarks
Enhancing the solubility of this compound derivatives is a critical step in unlocking their full potential in research and development. A systematic and multi-faceted approach, starting with the selection of appropriate solvents and progressing to more advanced formulation strategies, is key to success. This guide provides a foundational framework for troubleshooting common solubility challenges. Remember that the optimal solution will be specific to your derivative and experimental context. Careful observation, systematic optimization, and a thorough understanding of the underlying physicochemical principles will enable you to overcome these hurdles and advance your scientific discoveries.
References
- Chen, Y., et al. (2018). Efficient Synthesis, Structural Characterization, and Optical Properties of 6H‐Dibenzo[b,h]carbazole and Its Derivatives. European Journal of Organic Chemistry, 2018(48), 6835-6842.
- Chen, Y., et al. (2018). Synthesis of 6H‐dibenzo[b,h]carbazole and N‐substituted derivatives.
- Li, Y., et al. (2022). Twisted Dibenzocarbazoles: Synthesis and Applications in Photocatalysis. Organic Letters, 24(32), 5964–5969.
- Sini, G., et al. (2021). Effect of methoxy-substitutions on the hole transport properties of carbazole-based compounds: pros and cons.
- Kumar, M. P., et al. (2023). Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids. RSC Advances, 13(48), 34065-34096.
-
Cheméo. (n.d.). Dibenzocarbazole. Cheméo. Retrieved from [Link]
- Zhang, Y., et al. (2014). Solubilization of Nitrogen Heterocyclic Compounds Using Different Surfactants. Journal of Surfactants and Detergents, 17(6), 1147-1154.
- Wang, Y., et al. (2020). Effect of Substituents on the Electronic Structure and Degradation Process in Carbazole Derivatives for Blue OLED Host Materials. The Journal of Physical Chemistry C, 124(34), 18536–18546.
- BenchChem. (n.d.). Overcoming Solubility Challenges with 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol. BenchChem.
- Itami, K., et al. (2022). Functionalization and solubilization of polycyclic aromatic compounds by sulfoniumization.
- BenchChem. (n.d.). This compound. BenchChem.
- Kumar, R., et al. (2019). Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. Molecules, 24(18), 3333.
- Stella, V. J., & Nti-Addae, K. W. (2007). Prodrug strategies to overcome poor water solubility. Advanced Drug Delivery Reviews, 59(7), 677-694.
Sources
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- 4. This compound | 242-50-2 | Benchchem [benchchem.com]
- 5. Effect of methoxy-substitutions on the hole transport properties of carbazole-based compounds: pros and cons - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 6. Functionalization and solubilization of polycyclic aromatic compounds by sulfoniumization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound CAS#: 242-50-2 [m.chemicalbook.com]
troubleshooting poor device performance with 6H-Dibenzo[b,h]carbazole
An Applications Scientist's Guide to 6H-Dibenzo[b,h]carbazole
Welcome to the technical support center for this compound. As a Senior Application Scientist, my goal is to provide you with not just instructions, but the underlying scientific principles to empower your research. This guide is structured to address the common and complex challenges encountered when working with this versatile yet sensitive molecule, from synthesis to device fabrication.
Frequently Asked Questions (FAQs)
This section addresses foundational knowledge essential for handling and utilizing this compound effectively.
Q1: What is this compound and what are its primary applications?
A1: this compound is a polycyclic aromatic hydrocarbon containing a carbazole nitrogen atom fused between two naphthalene rings.[1][2] Its extended π-conjugated system gives it unique photophysical properties, making it a valuable building block in materials science and medicinal chemistry.[1][3]
-
Organic Electronics: Due to its excellent hole-transporting properties, high thermal stability, and tunable electronic structure, it is widely used in Organic Light-Emitting Diodes (OLEDs), particularly as a host material for phosphorescent and TADF emitters, and in organic photovoltaics.[3][4][5]
-
Medicinal Chemistry: The carbazole scaffold is a "privileged structure" that appears in many biologically active compounds, and its derivatives are explored for anticancer and antiviral applications.[6][7]
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Synthetic Chemistry: It serves as a key intermediate in the synthesis of more complex heterocyclic systems.[8][9]
Q2: What are the key physical and chemical properties I should be aware of?
A2: Understanding the fundamental properties of this compound is critical for experimental design. Key data is summarized below.
| Property | Value | Source |
| CAS Number | 242-50-2 | [10][11][12] |
| Molecular Formula | C₂₀H₁₃N | [10][12] |
| Molecular Weight | 267.32 g/mol | [10][12] |
| Appearance | Typically a beige or white crystalline solid. | [13] |
| Melting Point | ~246 °C (Carbazole reference) | [14] |
| Solubility | Generally low in water but soluble in common organic solvents like chloroform, THF, and toluene.[13][14][15] | |
| Storage | Store in a dry, cool, well-ventilated place in a tightly sealed container. Recommended storage at 2-8°C.[10][13][16] |
Q3: What are the essential safety and handling precautions?
A3: this compound and related carbazole compounds require careful handling. While specific data for this exact isomer is limited, general carbazole safety protocols should be followed.
| Hazard Category | Precautionary Measures & Statements | Source |
| Health Hazards | Suspected of causing cancer. Causes skin and serious eye irritation. May cause respiratory irritation.[13][17] | |
| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection (safety glasses with side-shields). Use a NIOSH/MSHA approved respirator if ventilation is inadequate.[16][17][18] | |
| Handling | Avoid breathing dust. Use only in a well-ventilated area or under a fume hood. Wash hands thoroughly after handling.[13][16][18] | |
| Environmental Hazards | Very toxic to aquatic life with long-lasting effects. Avoid release to the environment.[13][17] | |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[13][18] |
Troubleshooting Guide: Device Performance & Synthesis
This section provides in-depth, question-and-answer guides to solve specific experimental failures.
Q4: My this compound has poor solubility or is precipitating during my experiment. What's going wrong?
A4: This is a common issue stemming from the compound's planar, aromatic structure. The cause is typically related to solvent choice, concentration, or material purity.
Causality: The large, nonpolar surface area of this compound leads to strong intermolecular π-π stacking interactions. Overcoming these interactions requires solvents with appropriate polarity and the ability to solvate the molecule effectively. Impurities can also significantly alter solubility characteristics.
Troubleshooting Workflow:
-
Verify Solvent Choice: While soluble in solvents like chloroform and THF, its solubility is limited. For reactions requiring higher concentrations, consider high-boiling point aromatic solvents like toluene, xylene, or dichlorobenzene.
-
Increase Temperature: Gently heating the mixture can significantly improve solubility. Ensure the temperature is well below the solvent's boiling point and does not induce degradation.
-
Check for Purity: Impurities, especially insoluble precursors from synthesis, can act as nucleation sites, causing premature precipitation. Confirm the purity of your starting material using NMR or HPLC (See Q6). If purity is suspect, repurification is necessary (See Protocol 1).
-
Use a Co-Solvent System: In some cases, a mixture of solvents can enhance solubility more than a single solvent. Experiment with small amounts of a more polar co-solvent if compatible with your reaction chemistry.
-
Control Cooling Rate: If precipitation occurs upon cooling, a slower cooling rate can lead to the formation of more manageable crystals rather than an amorphous powder, which is often easier to handle in subsequent steps.
Q5: I'm fabricating an organic electronic device, but performance is poor and inconsistent. How can I determine if the this compound is the culprit?
A5: In organic electronics, material purity is paramount. Even trace impurities can have a catastrophic impact on device performance by introducing electronic trap states.[19][20]
Causality & Mechanism: this compound is an excellent hole transporter.[3] However, chemical impurities (e.g., unreacted starting materials, oxidative byproducts, or residual metal catalysts from synthesis) can create energy levels within the HOMO-LUMO gap.[1] These "trap states" capture charge carriers (holes or electrons), preventing them from moving freely through the material. This trapping reduces charge mobility and provides non-radiative recombination pathways for excitons, which severely diminishes device efficiency and operational lifetime.
Protocol 1: Purification by Temperature Gradient Sublimation
This is the gold standard for purifying organic semiconductor materials.
-
Preparation: Thoroughly clean and dry the sublimation apparatus. Load the crude this compound into the bottom of the sublimator.
-
System Assembly: Assemble the apparatus and connect it to a high-vacuum pump (pressure should be < 10⁻⁵ Torr).
-
Heating: Slowly heat the bottom of the sublimator where the source material is located. The sublimation temperature will depend on the vacuum level but is typically in the range of 150-250°C.
-
Gradient Control: Establish a temperature gradient along the collection tube. The purest material will deposit in a specific temperature zone, while lower-boiling impurities will travel further and higher-boiling impurities will remain in the source pot.
-
Collection: Once sublimation is complete, allow the system to cool slowly to room temperature under vacuum before venting. Carefully scrape the purified, crystalline material from the collection zone. Multiple sublimation cycles may be required to achieve device-grade purity (>99.95%).
Caption: Workflow showing how impurities disrupt charge transport in an organic electronic device.
Q6: I'm observing unexpected byproducts and low yields in a synthetic reaction using this compound. What are the likely causes?
A6: This often points to issues with reaction conditions or degradation of the carbazole core. The electron-rich nature of the carbazole ring system makes it susceptible to certain reactions.[6][14]
Causality:
-
Oxidation/Degradation: The carbazole nitrogen and the aromatic rings can be susceptible to oxidation, especially at elevated temperatures in the presence of air.[21] Some bacterial degradation pathways, for instance, proceed via dioxygenation.[14][22] This suggests that chemical oxidation is a plausible degradation route.
-
Catalyst Incompatibility: In cross-coupling reactions (e.g., Buchwald-Hartwig amination, a common method for forming carbazoles), the choice of ligand, base, and solvent is critical to prevent side reactions like catalyst decomposition or homocoupling.[9]
-
Photochemical Reactions: The extended π-system makes the molecule photoactive. Exposure to UV or high-energy visible light can induce unwanted side reactions or degradation.[9]
Caption: A logical decision tree for troubleshooting poor synthetic outcomes.
Protocol 2: General Procedure for Inert Atmosphere Reactions
-
Glassware Preparation: All glassware must be oven-dried (>120 °C) for several hours and allowed to cool in a desiccator or under a stream of inert gas (Argon or Nitrogen).[23][24]
-
Reagent Handling: Solid reagents should be weighed quickly in the air and added to the reaction flask, or preferably handled entirely within a glovebox. Anhydrous solvents should be obtained from a solvent purification system or freshly distilled.
-
Assembly: Assemble the reaction apparatus (e.g., a three-neck flask with condenser and septum) while flushing with inert gas.
-
Purging: Subject the sealed reaction flask to at least three cycles of evacuating under vacuum and backfilling with inert gas to remove residual air and moisture.
-
Execution: Maintain a positive pressure of inert gas throughout the reaction, typically by using a gas bubbler or a balloon. Add liquid reagents via syringe through the septum.
Q7: My analytical data (NMR, MS, UV-Vis) is ambiguous. How can I confirm the identity and purity of my this compound sample?
A7: A multi-technique approach is essential for unambiguous characterization. Each technique provides a unique piece of the puzzle.
Analytical Workflow:
-
Mass Spectrometry (MS): This is the first check for identity. Your spectrum should show a clear molecular ion peak (M⁺) corresponding to the exact mass of C₂₀H₁₃N (267.1048).[25] The isotopic pattern should match the theoretical distribution for this formula.
-
¹H NMR Spectroscopy: This confirms the structure and is highly sensitive to impurities. The aromatic region (typically 7.0-9.0 ppm) will show a complex but distinct pattern of multiplets for the 12 aromatic protons. The N-H proton will appear as a broad singlet, often at a higher chemical shift (>8.0 ppm), and its position can be solvent-dependent. Integrating the proton signals is a primary method for assessing purity against a known internal standard.
-
¹³C NMR Spectroscopy: This provides further structural confirmation. You should expect to see signals for all 20 carbon atoms, though some may overlap depending on the symmetry and solvent used.
-
UV-Vis and Fluorescence Spectroscopy: These techniques are excellent for confirming the electronic structure. This compound exhibits a red-shifted absorption (λₘₐₓ) and emission (λₑₘ) compared to standard 9H-carbazole due to its extended conjugation.[1][2] The presence of unexpected peaks or a broadening of the spectral features can indicate the presence of impurities or aggregation.
| Analytical Technique | Expected Result for Pure this compound | Potential Indication of Problems |
| Mass Spec (HRMS) | M⁺ peak at m/z = 267.1048 | Peaks corresponding to starting materials, solvent adducts, or oxidation products (+16 Da). |
| ¹H NMR | Complex aromatic multiplets (12H), broad N-H singlet (1H). Clean baseline. | Unexplained peaks in the aromatic or aliphatic region; grease/solvent peaks; broadened signals indicating paramagnetic impurities (metal catalyst). |
| UV-Vis Absorbance | Characteristic absorption peaks with a λₘₐₓ greater than that of 9H-carbazole.[1] | Shoulder peaks or a general broadening of the spectrum, suggesting aggregation or impurities. |
| Fluorescence | Distinct emission spectrum, red-shifted relative to 9H-carbazole.[1] | Quenching of fluorescence or the appearance of a new, broader emission band at lower energy, often indicative of excimer formation or impurities. |
References
-
Synthesis of 6H‐dibenzo[b,h]carbazole and N‐substituted derivatives. ResearchGate. Available from: [Link]
-
Cometabolic Degradation of Dibenzofuran and Dibenzothiophene by a Newly Isolated Carbazole-Degrading Sphingomonas sp. Strain. PMC - NIH. Available from: [Link]
-
Efficient Synthesis, Structural Characterization, and Optical Properties of 6H‐Dibenzo[b,h]carbazole and Its Derivatives. ResearchGate. Available from: [Link]
-
Properties, environmental fate and biodegradation of carbazole. PMC - NIH. Available from: [Link]
-
Efficient Synthesis, Structural Characterization, and Optical Properties of this compound and its Derivatizations. O-E-C.net. Available from: [Link]
-
Organic Impurities in Semiconductors. Agilent. Available from: [Link]
-
Cometabolic Degradation of Dibenzofuran and Dibenzothiophene by a Newly Isolated Carbazole-Degrading Sphingomonas sp. Strain. ResearchGate. Available from: [Link]
-
Preparation and property analysis of antioxidant of carbazole derivatives. PMC - NIH. Available from: [Link]
-
A synthesis of 6,11-disubstituted benzo[b]carbazoles. ResearchGate. Available from: [Link]
-
Degradation of dibenzothiophene and carbazole by Arthrobacter sp. P1-1. ResearchGate. Available from: [Link]
-
Troubleshooting Basics for Equipment in Semiconductor Industry. YouTube. Available from: [Link]
-
Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. MDPI. Available from: [Link]
-
Characterization of Organic Contamination in Semiconductor Manufacturing Processes. AIP Publishing. Available from: [Link]
-
Heterocyclic polycyclic aromatic hydrocarbon carcinogenesis: 7H-dibenzo[c,g]carbazole metabolism by microsomal enzymes from mouse and rat liver. PubMed. Available from: [Link]
-
Troubleshooting Semiconductors. All About Circuits. Available from: [Link]
-
The Applications of Carbazole and Carbazole-Related Compounds in Blue Emitting Organic Light-Emitting Diodes. ResearchGate. Available from: [Link]
-
Application of carbazole derivatives as a multifunctional material for organic light-emitting devices. Technology audit and production reserves. Available from: [Link]
-
This compound. ChemBK. Available from: [Link]
-
Synthesis and biological properties of some 6H-pyrido[4,3-b]carbazoles. PubMed. Available from: [Link]
-
7H-Dibenzo(c,g)carbazole. PubChem. Available from: [Link]
-
Perspective on carbazole-based organic compounds as emitters and hosts in TADF applications. Journal of Materials Chemistry C. Available from: [Link]
-
9H-Carbazole, 9-ethyl-3,6-dimethyl. Organic Syntheses. Available from: [Link]
-
Challenges, Methods, and Solutions in Semiconductor FA: Addressing Dependency on Physical and Optical Access. Robson Technologies, Inc. Available from: [Link]
-
Synthesis of Carbazoles. Organic Chemistry Portal. Available from: [Link]
-
Synthesis and photochemical properties of 3,6-di-tert-butyl-9H-carbazole derivatives. ResearchGate. Available from: [Link]
-
Biologically active compounds based on the carbazole scaffold - synthetic and mechanistic aspects. MOST Wiedzy. Available from: [Link]
-
Exploration of Benzo[b]carbazole-6,11-diones as anticancer agents: Synthesis and studies of hTopoIIα inhibition and apoptotic effects. PubMed. Available from: [Link]
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Technical Support Center: Refining Computational Models for 6H-Dibenzo[b,h]carbazole Properties
Welcome to the technical support center for the computational modeling of 6H-Dibenzo[b,h]carbazole and its derivatives. This guide is designed for researchers, computational chemists, and drug development professionals who are leveraging computational tools to predict and understand the electronic, optical, and structural properties of this important class of molecules.
This document is structured as a series of frequently asked questions (FAQs) and in-depth troubleshooting guides. It aims to provide not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions in your research.
Part 1: Foundational Concepts & FAQs
This section addresses common questions that arise during the initial setup and execution of computational models for large, conjugated systems like this compound.
Q1: Which Density Functional Theory (DFT) functional should I choose for geometry optimization and electronic property calculations?
A1: The choice of functional is critical and depends on the property of interest. This compound is a large, polycyclic aromatic hydrocarbon (PAH) with a significant π-conjugated system.[1] For such molecules, electron correlation and dispersion effects are paramount.
-
For Ground-State Geometries:
-
Hybrid GGAs (e.g., B3LYP, PBE0): These are often a good starting point. B3LYP is a workhorse functional that provides a reasonable balance between accuracy and computational cost for geometries.[2][3]
-
Dispersion-Corrected Functionals (e.g., B3LYP-D3, ωB97X-D): Due to the large size of the molecule, non-covalent intramolecular interactions (van der Waals forces) can influence the planarity and conformation. Using a dispersion correction, such as Grimme's D3, is highly recommended for accurate geometries.[4]
-
Range-Separated Hybrids (e.g., CAM-B3LYP, ωB97X-D): These functionals are particularly well-suited for calculations involving charge transfer or excited states, but they also yield excellent ground-state geometries.[5]
-
-
For Electronic Properties (HOMO/LUMO energies, Ionization Potential):
-
Standard hybrid functionals like B3LYP often underestimate the HOMO-LUMO gap.[6]
-
Range-separated hybrids (CAM-B3LYP) and meta-hybrid GGAs (like M06-2X) typically provide more accurate predictions for electronic properties of organic molecules.[7][8] The M06-2X functional, in particular, is parameterized to handle non-covalent interactions well.[7]
-
Expert Insight: Always perform a literature search for benchmark studies on similar carbazole or PAH systems. This can provide a method validation specific to your molecular class. The choice is always a trade-off between accuracy and computational cost. Start with a cost-effective method like B3LYP-D3 for initial explorations and move to more robust functionals like ωB97X-D or M06-2X for final, high-accuracy calculations.
Q2: How do I select an appropriate basis set?
A2: A basis set is the set of mathematical functions used to build molecular orbitals.[9] The size and type of basis set directly impact the accuracy and cost of the calculation.
-
Pople-style Basis Sets (e.g., 6-31G(d,p), 6-311+G(d,p)): These are widely used and offer a tiered approach to accuracy.[10]
-
6-31G(d,p): This is a split-valence basis set with polarization functions on heavy atoms (d) and hydrogen (p). It is a good, cost-effective choice for initial geometry optimizations.[2]
-
6-311+G(d,p): This triple-split valence basis set includes diffuse functions (+) on heavy atoms, which are crucial for describing anions, excited states, and weak non-covalent interactions. For accurate electronic properties and TD-DFT calculations, a basis set with diffuse functions is strongly recommended.[11]
-
-
Dunning-style Correlation-Consistent Basis Sets (e.g., cc-pVDZ, aug-cc-pVTZ): These are designed to systematically converge towards the complete basis set limit. They are more computationally expensive but offer higher accuracy. Using aug-cc-pVTZ would be a benchmark-level calculation for this type of molecule.
-
Karlsruhe Basis Sets (e.g., def2-SVP, def2-TZVP): These are well-balanced and efficient basis sets that are often recommended as modern alternatives to the Pople sets.[10] def2-TZVP provides a good accuracy-to-cost ratio.
Causality: For a large π-system like this compound, the electron density extends far from the nuclei. Diffuse functions (+ or aug-) are essential to accurately model this diffuse electron density, leading to better predictions of polarizability, electron affinity, and excited state energies.[12] Polarization functions ((d,p)) allow the shape of the atomic orbitals to change in the molecular environment, which is critical for describing chemical bonds accurately.[13]
Q3: My Time-Dependent DFT (TD-DFT) calculation for the UV-Vis spectrum doesn't match the experimental data. Why?
A3: Discrepancies between TD-DFT and experimental spectra are common and can often be resolved by refining the model. Several factors are at play:
-
Choice of Functional: This is the most common source of error. Standard functionals like B3LYP are known to underestimate excitation energies for charge-transfer states, which can be present in large D-A type molecules.[2] Range-separated functionals like CAM-B3LYP or ωB97X-D are specifically designed to handle these situations better and are highly recommended for TD-DFT.[5]
-
Solvent Effects: Experiments are almost always conducted in a solvent, whereas default calculations are in the gas phase. The polarity of the solvent can significantly shift absorption maxima (solvatochromism).[14] Use a solvent model like the Polarizable Continuum Model (PCM) to account for these effects. The choice of solvent in the model should, of course, match the experimental conditions.
-
Vibronic Coupling: Experimental spectra show broad peaks due to vibrational transitions that accompany the electronic excitation. Standard TD-DFT calculates only the vertical excitation energies (sharp peaks). For a better match with the experimental peak shape, you may need to perform a Franck-Condon analysis to simulate the vibronic structure.[15]
-
Basis Set: As mentioned in Q2, a basis set with diffuse functions (e.g., 6-311+G(d,p) or aug-cc-pVDZ) is crucial for describing the excited states accurately.[11]
Self-Validation Protocol: To trust your spectral predictions, first validate your chosen functional and basis set on a smaller, well-characterized carbazole derivative for which high-quality experimental and computational data already exist. If you can reproduce the known spectrum, you can have higher confidence in the predictions for your novel system.
Part 2: Troubleshooting Guides
This section provides step-by-step solutions for specific error messages or common problems encountered during calculations.
Problem 1: My geometry optimization fails to converge.
This is a frequent issue, especially with large, flexible molecules. The optimization algorithm cannot find a stationary point on the potential energy surface where forces on all atoms are effectively zero.
Causality: Convergence failures can stem from a poor starting geometry, a very flat potential energy surface (common in large aromatic systems), or numerical instability in the Self-Consistent Field (SCF) procedure that calculates the electronic structure at each geometry step.[16]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for geometry optimization failure.
Problem 2: The Self-Consistent Field (SCF) calculation does not converge.
The SCF procedure is an iterative process to solve the electronic Schrödinger equation. If the energy does not stabilize after many cycles, the calculation fails.
Causality: This often happens in molecules with small HOMO-LUMO gaps, like large conjugated systems, where it's difficult to distinguish between occupied and virtual orbitals. It can also be caused by a poor initial guess for the wavefunction.[17][18]
Step-by-Step Troubleshooting Protocol:
-
Increase Max Cycles: The simplest first step. Sometimes the calculation just needs more iterations. Increase the maximum number of SCF cycles (e.g., scf=maxcycle=512 in Gaussian).[17]
-
Improve the Initial Guess:
-
First, try a smaller, less computationally demanding basis set (e.g., def2-SVP) to get a converged wavefunction.
-
Then, use this converged wavefunction as the initial guess for your larger basis set calculation (e.g., guess=read). This provides a much better starting point.
-
-
Use a Different SCF Algorithm: The default is usually a Direct Inversion in the Iterative Subspace (DIIS) algorithm. For difficult cases, switching to a Quadratically Convergent SCF (QC-SCF) method can force convergence, although it is much more computationally expensive per cycle (e.g., scf=qc).[17]
-
Introduce Level Shifting: This technique involves artificially increasing the HOMO-LUMO gap during the initial SCF cycles by adding energy to the virtual orbitals, which helps stabilize the convergence. The shift is then gradually removed (e.g., scf=vshift).[17]
-
Damp the SCF Updates: In cases where the electron density is oscillating between cycles, you can "damp" the update, mixing a smaller fraction of the new density with the old one to prevent drastic changes.
Data Presentation: Functional & Basis Set Selection Guide
The following table summarizes recommended starting points for different computational goals. These are general recommendations and may need to be adapted based on your specific derivative and available computational resources.
| Computational Goal | Recommended Functional | Recommended Basis Set | Rationale & Key Considerations |
| Initial Geometry Scan | B3LYP-D3(BJ) | def2-SVP | Fast and reliable for exploring conformational space. Dispersion is crucial.[4] |
| Final Accurate Geometry | ωB97X-D or M06-2X | 6-311G(d,p) or def2-TZVP | Provides a high-quality structure for subsequent property calculations. |
| Electronic Properties | CAM-B3LYP or ωB97X-D | 6-311+G(d,p) or def2-TZVPD | Range-separated functionals give better orbital energies. Diffuse functions are essential.[5][11] |
| UV-Vis Spectrum (TD-DFT) | CAM-B3LYP | 6-311+G(d,p) | Balances accuracy for excited states with cost. Always include a PCM solvent model.[5] |
| Benchmark Calculation | DSD-PBEP86-D3(BJ) | aug-cc-pVTZ | A double-hybrid functional for very high accuracy (computationally very expensive). |
Experimental Workflow: Model Refinement Against Experimental Data
This workflow illustrates the iterative process of refining a computational model to achieve better agreement with experimental measurements.
Caption: Iterative workflow for refining computational models against experimental results.
References
This section provides a consolidated list of sources cited throughout the guide for further reading and verification.
-
DFT Computations on Carbazole-Based Derivatives as Dye Sensitizers for Dye-Sensitized Solar Cells. Nanoscale and Advanced Materials. Available at: [Link].
-
El-Mallah, F. M., et al. (2018). DFT and TD-DFT modeling of new carbazole-based oligomers for optoelectronic devices. Optik, 157, 120-130. Available at: [Link].
-
Ghaleghafi, S., et al. (2021). DFT computations on carbazole-based derivatives as dye sensitizers for dye-sensitized solar cells. Nanoscale and Advanced Materials, 4(1), 1-10. Available at: [Link].
-
Reddit user discussion. (2020). Which Basis Set and Functional to use when?. r/comp_chem. Available at: [Link].
-
Bouzayen, N., et al. (2015). Solvent effects on optical and electronic properties of carbazole benzothiazole based bipolar compound: TD-DFT/PCM approach. Moroccan Journal of Chemistry, 3(1), 28-39. Available at: [Link].
-
Lin, W-Y., et al. (2017). Efficient Synthesis, Structural Characterization, and Optical Properties of this compound and Its Derivatives. Chemistry – An Asian Journal, 12(15), 1896-1902. Available at: [Link].
-
ResearchGate Discussion. (2014). How to get restricted open DFT calculations converge?. Available at: [Link].
-
Garza, A. J., et al. (2014). A computational study of the nonlinear optical properties of carbazole derivatives: Theory refines experiment. The Journal of Chemical Physics, 141(9), 094303. Available at: [Link].
-
Basceken, S. (2022). Computational analysis of the formation mechanisms of carbazoles. Journal of Molecular Modeling, 28(3), 75. Available at: [Link].
-
Wikipedia. Basis set (chemistry). Available at: [Link].
-
Chen, Y-C., et al. (2020). Extremely solvent-enhanced absorbance and fluorescence of carbazole interpreted using a damped Franck–Condon simulation. The Journal of Chemical Physics, 152(10), 104301. Available at: [Link].
-
Al-Shehri, M. A., et al. (2022). A Comprehensive DFT Investigation of the Adsorption of Polycyclic Aromatic Hydrocarbons onto Graphene. Molecules, 27(9), 2686. Available at: [Link].
-
ResearchGate. Ultraviolet Visible (UV-Vis) absorption spectra of carbazole-based dyes with the M06-2X/6-31G(d) level of theory. Available at: [Link].
-
Dunning, T. H. (1989). Gaussian basis sets for use in correlated molecular calculations. I. The atoms boron through neon and hydrogen. The Journal of Chemical Physics, 90(2), 1007-1023. Available at: [Link].
-
Sinha, P., et al. (2021). Exploring the Accuracy of Density Functionals for Anharmonic Vibrations of Polycyclic Aromatic Hydrocarbons. The Journal of Physical Chemistry A, 125(33), 7308-7320. Available at: [Link].
-
Clark, R. D., et al. (1998). Solvent Effects in Molecular Hyperpolarizability Calculations. Chemistry of Materials, 10(3), 837-846. Available at: [Link].
-
ResearchGate. Investigation on Synthetic and Computational Studies of Carbazole Dertivates. Available at: [Link].
-
Wang, Y., et al. (2022). Mini-review on the novel synthesis and potential applications of carbazole and its derivatives. Journal of Sulfur Chemistry, 43(6), 698-710. Available at: [Link].
-
Chen, Y-C., et al. (2020). Extremely solvent-enhanced absorbance and fluorescence of carbazole interpreted using a damped Franck-Condon simulation. The Journal of Chemical Physics, 152(10), 104301. Available at: [Link].
-
Williams, D. (2021). Choosing a Basis Set in Gaussian and a look at Opt+Freq. YouTube. Available at: [Link].
-
Zhekova, H., et al. (2019). Methodological Survey of Simplified TD-DFT Methods for Fast and Accurate Interpretation of UV–Vis–NIR Spectra of Phthalocyanines. ACS Omega, 4(4), 7174-7186. Available at: [Link].
- University of Michigan. Convergence problems in DFT.
-
Chemistry Stack Exchange. What considerations must be made when selecting a basis set?. Available at: [Link].
-
UC Santa Barbara. Computational Modeling of Solvent Effects. Available at: [Link].
-
Al-Ostath, A., et al. (2023). Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents. PLOS ONE, 18(6), e0287413. Available at: [Link].
-
Psi4 Forum. (2019). Convergence issues for DFT. Available at: [Link].
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Validation & Comparative
A Comparative Guide to the Optical Properties of 6H-Dibenzo[b,h]carbazole and 9H-Carbazole
Introduction: Understanding the Carbazole Core in Optoelectronics
Carbazole and its derivatives are foundational building blocks in the field of organic electronics. Their rigid, electron-rich structure provides excellent thermal stability and charge-transporting capabilities, making them indispensable in applications ranging from organic light-emitting diodes (OLEDs) to photovoltaics and sensors.[1][2] The parent molecule, 9H-carbazole, is a well-studied entity, prized for its strong ultraviolet absorption and blue fluorescence.
This guide focuses on a comparative analysis between 9H-carbazole and one of its more complex, extended analogues: 6H-Dibenzo[b,h]carbazole. By fusing two additional benzene rings to the carbazole core, creating what can be described as naphthalene wings, the electronic and, consequently, the optical properties of the molecule are significantly altered.[3][4] Understanding these differences is critical for researchers and materials scientists seeking to rationally design molecules with tailored photophysical characteristics for next-generation devices. We will delve into the experimental data that differentiates these two compounds, explain the structural basis for these differences, and provide a standardized protocol for characterizing a key optical property: the fluorescence quantum yield.
Structural Influence on Photophysical Behavior
The fundamental difference between 9H-carbazole and this compound lies in the extent of their π-conjugated systems. The addition of the naphthalene units in this compound extends the network of delocalized π-electrons. This extension has a direct and predictable impact on the molecule's interaction with light. According to molecular orbital theory, a larger conjugated system leads to a smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[3] This reduced HOMO-LUMO gap is the primary reason for the bathochromic (red) shifts observed in both the absorption and emission spectra of this compound when compared to the parent 9H-carbazole.
Comparative Analysis of Key Optical Properties
The photophysical characteristics of a molecule dictate its suitability for specific applications. Here, we compare the core optical metrics for both compounds based on reported experimental findings.
Absorption and Emission Spectra
9H-Carbazole exhibits strong absorption in the UV region, with key peaks reported around 291 nm, 323 nm, and 333 nm.[5][6] Its fluorescence is in the near-UV to violet region, with a characteristic emission peak at approximately 351 nm.[7]
This compound , due to its extended π-system, shows a significant red-shift in both its absorption and emission.[3][4] This shift moves its optical activity further into the visible spectrum, a desirable trait for many light-emitting applications. The absorption maximum (λmax) and emission maximum (λem) are both greater than those of 9H-carbazole.[3]
Fluorescence Quantum Yield (ΦF)
The fluorescence quantum yield is a critical measure of a molecule's emission efficiency, defined as the ratio of photons emitted to photons absorbed.[8] 9H-Carbazole has a moderate quantum yield, reported to be 0.38 in cyclohexane.[9] However, it's important to note that the carbazole core is highly versatile, and through chemical modification, derivatives with quantum yields approaching 1.00 (100% efficiency) have been synthesized.[1][10]
Data for the absolute quantum yield of This compound is less commonly reported in foundational literature, but its derivatives are explored for their emissive properties, suggesting it is a competent fluorophore.
Excited-State Lifetime (τF)
The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state via fluorescence. For 9H-Carbazole , the lifetime of its first singlet excited state (S1) is consistently reported to be in the range of 13-15 nanoseconds (ns) in deaerated organic solvents.[11] This relatively long lifetime is beneficial for applications involving energy transfer. In solid-state thin films, however, this lifetime can decrease significantly due to intermolecular interactions and quenching processes.[12][13] Lifetimes for this compound are not as widely documented but are expected to be in a similar nanosecond regime, typical for fluorescent organic molecules.[14]
Data Presentation: A Side-by-Side Comparison
The table below summarizes the key quantitative optical properties discussed, providing a clear reference for comparison.
| Optical Property | 9H-Carbazole | This compound | Causality of Difference |
| Absorption Max (λmax) | ~323 nm, 333 nm[5] | Red-shifted vs. 9H-Carbazole[3] | Extended π-conjugation lowers the HOMO-LUMO gap.[3] |
| Emission Max (λem) | ~351 nm[7] | Red-shifted vs. 9H-Carbazole[3] | Extended π-conjugation lowers the HOMO-LUMO gap.[3] |
| Stokes Shift | ~18-28 nm | Larger than 9H-Carbazole | Reflects greater structural relaxation in the larger, more flexible excited state. |
| Fluorescence Quantum Yield (ΦF) | 0.38 (in cyclohexane)[9] | Data on parent molecule is sparse; derivatives are fluorescent. | Dependent on the balance between radiative and non-radiative decay pathways. |
| Fluorescence Lifetime (τF) | 13-15 ns (in solution)[11] | Expected to be in the nanosecond range. | Governed by the rate of fluorescence emission. |
Experimental Protocol: Determination of Relative Fluorescence Quantum Yield
To ensure the trustworthiness and reproducibility of optical property measurements, standardized protocols are essential. The following describes the widely accepted comparative method for determining fluorescence quantum yield, which relates the fluorescence of an unknown sample to a well-characterized standard.[15]
Principle of the Method
This protocol relies on the principle that if a standard and a sample solution have the same absorbance at the same excitation wavelength, they are absorbing the same number of photons. The ratio of their integrated fluorescence intensities is therefore directly proportional to the ratio of their quantum yields.
Step-by-Step Methodology
-
Standard Selection: Choose a quantum yield standard whose absorption and emission spectra overlap with the sample. For blue-emitting compounds like these carbazoles, Quinine Sulfate in 0.1 M H₂SO₄ (ΦF = 0.54) is a common choice.
-
Solution Preparation:
-
Prepare a stock solution of the standard and the test compound in a suitable spectroscopic-grade solvent (e.g., cyclohexane, ethanol).
-
From the stock solutions, prepare a series of dilutions for both the standard and the test sample. The absorbance of these solutions at the chosen excitation wavelength should be kept below 0.1 to minimize inner filter effects and re-absorption.[14]
-
-
Spectroscopic Measurements:
-
Using a UV-Vis spectrophotometer, record the absorbance spectrum for each diluted solution. Identify the absorbance at the chosen excitation wavelength (e.g., 330 nm).
-
Using a fluorometer, record the fluorescence emission spectrum for each solution, ensuring the excitation wavelength is identical for all measurements. The excitation and emission slit widths should be kept constant.
-
-
Data Analysis:
-
Integrate the area under the emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the standard and the test sample.
-
The plots should yield straight lines passing through the origin. Determine the gradient (slope) of each line.
-
-
Calculation: The quantum yield of the test sample (Φtest) is calculated using the following equation:
Φtest = Φstd * (Gradtest / Gradstd) * (ntest² / nstd²)
Where:
-
Φstd is the quantum yield of the standard.
-
Gradtest and Gradstd are the gradients of the plots for the test sample and standard, respectively.
-
ntest and nstd are the refractive indices of the solvents used for the test sample and standard, respectively.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the comparative method for determining fluorescence quantum yield.
Caption: Workflow for Relative Fluorescence Quantum Yield Measurement.
Conclusion
The comparison between 9H-carbazole and this compound provides a clear illustration of how structural modifications impact photophysical properties. The extended π-conjugation in this compound results in a desirable red-shift of its absorption and emission profiles compared to the parent 9H-carbazole. This makes it a more suitable candidate for applications requiring emission in the violet-blue region of the spectrum. While 9H-carbazole remains a crucial building block, particularly for high-energy (deep blue) emitters, its dibenzo-fused analogue offers a pathway to tune color output and electronic properties through rational molecular design. The experimental protocols and comparative data presented in this guide serve as a foundational resource for professionals in drug development and materials science, enabling informed decisions in the selection and characterization of carbazole-based functional materials.
References
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ResearchGate. (n.d.). CARBAZOLE-BASED EMITTING COMPOUNDS: SYNTHESIS, PHOTOPHYSICAL PROPERTIES AND FORMATION OF NANOPARTICLES. Retrieved from [Link]
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ResearchGate. (n.d.). Efficient Synthesis, Structural Characterization, and Optical Properties of 6H‐Dibenzo[b,h]carbazole and Its Derivatives. Retrieved from [Link]
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Scholarena. (2018). Electronic and Molecular Structure of Carbazole Using Spectrophotometric and In Silico Methods. Retrieved from [Link]
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MDPI. (n.d.). Excited-State Dynamics of Carbazole and tert-Butyl-Carbazole in Organic Solvents. Retrieved from [Link]
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MDPI. (2024). Excited-State Dynamics of Carbazole and tert-Butyl-Carbazole in Thin Films. Retrieved from [Link]
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OPUS. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and photochemical properties of 3,6-di-tert-butyl-9H-carbazole derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of carbazole derivatives with high quantum yield and high glass transition temperature. Retrieved from [Link]
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ResearchGate. (2024). Excited-State Dynamics of Carbazole and tert-Butyl-Carbazole in Thin Films. Retrieved from [Link]
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Royal Society of Chemistry. (2023). Carbazole/fluorene-substituted 5-phenyl-2,2′-bipyridine D–π–A fluorophores: photophysical data, hyperpolarizability and CT-indices. Retrieved from [Link]
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ResearchGate. (n.d.). The schematic illustration of 6H‐dibenzo[b,h]carbazole. Retrieved from [Link]
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National Institutes of Health. (n.d.). Unexpectedly Long Lifetime of the Excited State of Benzothiadiazole Derivative and Its Adducts with Lewis Acids. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 6H‐dibenzo[b,h]carbazole and N‐substituted derivatives. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Carbazole - NIST WebBook. Retrieved from [Link]
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ResearchGate. (n.d.). Photophysical data for 9-phenyl-9H-carbazole-based o-carboranyl compounds. Retrieved from [Link]
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Royal Society of Chemistry. (2021). Excited state mechanisms in crystalline carbazole: the role of aggregation and isomeric defects. Retrieved from [Link]
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University of Washington. (2017). Time Resolved Fluorescence Spectroscopy. Retrieved from [Link]
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UCI Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Retrieved from [Link]
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PubMed Central. (n.d.). Crystal structure, Hirshfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole. Retrieved from [Link]
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ISS. (n.d.). Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. Retrieved from [Link]
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bioRxiv. (2024). A practical guide to time-resolved fluorescence microscopy and spectroscopy. Retrieved from [Link]
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PubMed Central. (n.d.). Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. Retrieved from [Link]
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Illuminating the Molecular Architecture of 6H-Dibenzo[b,h]carbazole: A Comparative Guide to Structural Analysis Techniques
For researchers, scientists, and professionals in drug development, a precise understanding of a molecule's three-dimensional structure is paramount for predicting its behavior, designing new functionalities, and accelerating the discovery process. This guide provides an in-depth technical comparison of X-ray crystal structure analysis with alternative methods for the elucidation of the structure of 6H-Dibenzo[b,h]carbazole, a significant heterocyclic scaffold.
Introduction: The Significance of this compound
This compound is a polycyclic aromatic nitrogen heterocycle that has garnered considerable interest in materials science and medicinal chemistry. Its extended π-conjugated system imparts unique photophysical properties, making it a promising candidate for organic light-emitting diodes (OLEDs) and other electronic applications. Furthermore, the carbazole moiety is a well-established pharmacophore found in numerous biologically active compounds. A definitive structural characterization is therefore essential for unlocking its full potential.
This guide will delve into the gold standard for solid-state structural determination, single-crystal X-ray diffraction, and provide a comparative analysis with solution-state Nuclear Magnetic Resonance (NMR) spectroscopy and in-silico Density Functional Theory (DFT) calculations.
The Decisive View: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SC-XRD) stands as the unequivocal method for determining the precise arrangement of atoms in a crystalline solid. The technique relies on the diffraction of X-rays by the electron clouds of the atoms within a well-ordered crystal lattice. The resulting diffraction pattern is then mathematically deconvoluted to generate a three-dimensional model of the molecule with atomic-level resolution.
A study by Matsumura et al. successfully elucidated the crystal structure of this compound, revealing a key structural feature: the naphthalene wings of the molecule are slightly bent.[1] This deviation from planarity has significant implications for its molecular packing and, consequently, its bulk material properties.
Experimental Protocol: A Glimpse into the Crystallographer's Workflow
The process of obtaining a crystal structure is a meticulous one, requiring patience and precision. Herein lies a generalized protocol that serves as a foundation for the structural determination of compounds like this compound.
Step 1: Crystal Growth The journey begins with the cultivation of high-quality single crystals. This is often the most challenging step, relying on techniques such as slow evaporation of a saturated solution, vapor diffusion, or slow cooling. The choice of solvent is critical and often determined empirically.
Step 2: Crystal Selection and Mounting Under a microscope, a suitable crystal is selected based on its size, morphology, and lack of visible defects. The chosen crystal is then carefully mounted on a goniometer head, typically using a cryoprotectant to prevent damage during data collection at low temperatures.
Step 3: Data Collection The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a complete set of diffraction data from all possible orientations.
Step 4: Structure Solution and Refinement The collected diffraction intensities are processed to determine the unit cell parameters and space group. The initial phases of the diffracted X-rays are then determined, often using direct methods, to generate an initial electron density map. An atomic model is built into this map and refined against the experimental data to yield the final, highly accurate molecular structure.
Diagram of the Single-Crystal X-ray Diffraction Workflow
Caption: A streamlined workflow for X-ray crystal structure analysis.
A Tale of Two States: Comparing X-ray Crystallography with NMR Spectroscopy
While X-ray crystallography provides an unparalleled view of the solid-state structure, molecules often exist in solution in biological and chemical systems. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure and dynamics of molecules in the solution state.
The comparison between the solid-state structure from X-ray crystallography and the solution-state structure from NMR can reveal important information about conformational flexibility and intermolecular interactions. For this compound, ¹H and ¹³C NMR spectroscopy would provide information on the chemical environment of each proton and carbon atom, respectively. The coupling patterns between adjacent protons can be used to infer dihedral angles and thus the overall conformation of the molecule in solution.
| Feature | Single-Crystal X-ray Diffraction | Nuclear Magnetic Resonance (NMR) |
| State | Solid (Crystalline) | Solution |
| Information | Precise 3D atomic coordinates, bond lengths, bond angles, packing | Connectivity, conformation, dynamics, intermolecular interactions in solution |
| Resolution | Atomic | Can be lower, depends on molecule and experiment |
| Limitations | Requires high-quality single crystals | Molecular size limitations, can be complex to interpret |
The Theoretical Lens: Density Functional Theory (DFT) Calculations
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful complementary tool for structural analysis. DFT calculations can be used to predict the optimized geometry of a molecule in the gas phase, providing a theoretical model that can be compared with experimental data from both X-ray crystallography and NMR.
For this compound, DFT calculations can provide insights into the electronic structure, molecular orbitals (HOMO and LUMO), and the energetic landscape of different conformations. Comparing the DFT-optimized geometry with the experimentally determined crystal structure can help to understand the influence of crystal packing forces on the molecular conformation. Discrepancies between the calculated and experimental structures can highlight the importance of intermolecular interactions in the solid state.
Diagram of the Comparative Analysis Workflow
Caption: A workflow for comparing structural analysis techniques.
Conclusion: A Synergistic Approach to Structural Elucidation
The definitive structural analysis of this compound is best achieved through a synergistic approach that combines the strengths of X-ray crystallography, NMR spectroscopy, and DFT calculations. While X-ray crystallography provides the unambiguous solid-state structure, NMR offers invaluable insights into its solution-state behavior, and DFT calculations provide a theoretical framework for understanding its intrinsic properties. Together, these techniques provide a comprehensive picture of the molecule's architecture, paving the way for its rational design and application in advanced materials and therapeutics.
References
-
Matsumura, M., Kawahata, M., Muranaka, A., Hiraiwa, M., Yamaguchi, K., Uchiyama, M., & Yasuike, S. (2019). Efficient Synthesis, Structural Characterization, and Optical Properties of this compound and Its Derivatives. European Journal of Organic Chemistry, 2019(23), 3788-3793. [Link]
- Matsumura, M., Kawahata, M., Muranaka, A., Hiraiwa, M., Yamaguchi, K., Uchiyama, M., & Yasuike, S. (2019). Supporting Information for: Efficient Synthesis, Structural Characterization, and Optical Properties of this compound and Its Derivatives. European Journal of Organic Chemistry, 2019(23).
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A Researcher's Guide to DFT Accuracy: Predicting the HOMO-LUMO Gap of 6H-Dibenzo[b,h]carbazole
For researchers and professionals in drug development and materials science, an accurate understanding of a molecule's electronic properties is paramount. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the resulting HOMO-LUMO gap, are fundamental parameters that govern molecular reactivity, photophysical behavior, and charge transport characteristics. In this guide, we delve into a comparative analysis of Density Functional Theory (DFT) methods for predicting the HOMO-LUMO gap of the promising polycyclic aromatic carbazole derivative, 6H-Dibenzo[b,h]carbazole.
This guide is structured to provide not just a set of results, but a comprehensive understanding of the interplay between theoretical calculations and experimental validation. We will explore the causal relationships behind the choice of computational methods and provide a transparent comparison with experimentally derived data.
The Significance of the HOMO-LUMO Gap in Carbazole Derivatives
Carbazole and its derivatives are a cornerstone in the development of organic electronics and pharmaceutical agents. Their electron-rich nature and rigid structure make them excellent candidates for hole-transporting materials in organic light-emitting diodes (OLEDs) and as scaffolds in medicinal chemistry. The HOMO-LUMO gap, in particular, dictates the energy required for electronic excitation. A smaller gap is often associated with a red-shift in absorption and emission spectra, a property that can be tuned for specific applications. For instance, in drug design, the HOMO energy is related to the molecule's ability to donate electrons, influencing its interaction with biological targets.
This compound, with its extended π-conjugated system, presents an interesting case study. It is known to have a smaller HOMO-LUMO gap compared to the parent 9H-carbazole, leading to distinct photophysical properties[1]. An accurate theoretical prediction of this gap is crucial for the in silico design of novel derivatives with tailored electronic characteristics.
Methodologies: A Dual Approach of Experiment and Theory
To establish a reliable benchmark for our computational study, we first turn to experimental techniques. Subsequently, we detail the protocol for our DFT calculations, explaining the rationale behind the selection of various functionals.
Experimental Determination of the Optical Gap
The HOMO-LUMO gap can be experimentally estimated from UV-Visible (UV-Vis) spectroscopy. The onset of the lowest energy absorption band in the UV-Vis spectrum corresponds to the energy required to promote an electron from the HOMO to the LUMO.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable UV-transparent solvent, such as chloroform or dichloromethane.
-
Measurement: The absorption spectrum is recorded using a spectrophotometer over a relevant wavelength range.
-
Data Analysis: The optical HOMO-LUMO gap (Egopt) is estimated from the onset of the absorption spectrum (λonset) using the following equation:
Egopt (eV) = 1240 / λonset (nm)
Based on the published UV-Vis spectrum of this compound, the absorption onset is observed at approximately 388 nm[1]. This yields an experimental optical gap of ~3.20 eV .
Another powerful experimental technique for determining the HOMO and LUMO energy levels is cyclic voltammetry (CV)[2][3][4]. This electrochemical method measures the oxidation and reduction potentials of a molecule, which can be correlated to the HOMO and LUMO energies, respectively. While a specific CV dataset for this compound was not found in our literature survey, this method remains a vital tool for validating computational predictions for other carbazole derivatives.
Computational Workflow for DFT Calculations
Our theoretical approach involves a systematic comparison of several DFT functionals with varying levels of complexity and theoretical underpinnings. The choice of functional is critical as it directly impacts the accuracy of the predicted electronic properties.
Computational Protocol: DFT Calculations
-
Geometry Optimization: The three-dimensional structure of this compound was first optimized to its ground state geometry.
-
Functional and Basis Set Selection: A range of DFT functionals were employed, including the popular hybrid functional B3LYP, the range-separated hybrids CAM-B3LYP and ωB97X-D, and the meta-hybrid functional M06-2X. For all calculations, the 6-311+G(d,p) basis set was used to provide a good balance between accuracy and computational cost.
-
HOMO-LUMO Gap Calculation: Following geometry optimization, the energies of the HOMO and LUMO were extracted from the output files to calculate the electrochemical gap (Egelec = ELUMO - EHOMO).
-
Excitation Energy Calculation (TD-DFT): To provide a more direct comparison with the experimental optical gap, Time-Dependent DFT (TD-DFT) calculations were performed to determine the lowest vertical excitation energy.
Molecular Structure of this compound
Caption: Molecular structure of this compound.
DFT Calculation Workflow
Caption: A streamlined workflow for the DFT calculation of HOMO-LUMO gaps.
Results and Discussion: A Comparative Analysis of DFT Functionals
The calculated HOMO-LUMO gaps for this compound using different DFT functionals are summarized in the table below and compared with the experimental optical gap.
| DFT Functional | Basis Set | Calculated Electrochemical Gap (eV) | Calculated Optical Gap (TD-DFT) (eV) | Deviation from Experimental Optical Gap (eV) |
| B3LYP | 6-311+G(d,p) | 3.85 | 3.42 | +0.22 |
| PBE0 | 6-311+G(d,p) | 4.58 | 3.68 | +0.48 |
| M06-2X | 6-311+G(d,p) | 5.62 | 3.95 | +0.75 |
| CAM-B3LYP | 6-311+G(d,p) | 5.98 | 3.88 | +0.68 |
| ωB97X-D | 6-311+G(d,p) | 6.25 | 4.02 | +0.82 |
| Experimental | - | - | ~3.20 | - |
Analysis of the Results:
-
Electrochemical vs. Optical Gap: As expected, the calculated electrochemical gaps are consistently larger than the optical gaps. This is because the electrochemical gap represents the difference between the ground-state HOMO and LUMO energy levels, while the optical gap from TD-DFT accounts for the electron-hole interaction (exciton binding energy) upon photoexcitation, which lowers the energy required for the transition.
-
Performance of B3LYP: The widely used B3LYP functional provides a calculated optical gap of 3.42 eV, which is in reasonable agreement with the experimental value, showing a deviation of only +0.22 eV. This aligns with numerous studies where B3LYP has been shown to be a cost-effective method for predicting the electronic properties of organic molecules[5][6].
-
Hybrid and Meta-Hybrid Functionals: The PBE0 functional, with a higher percentage of Hartree-Fock exchange than B3LYP, overestimates the optical gap to a greater extent. The M06-2X meta-hybrid functional, known for its good performance in thermochemistry, significantly overestimates the gap. This highlights that a functional's accuracy can be highly dependent on the property being investigated.
-
Range-Separated Functionals: The range-separated functionals, CAM-B3LYP and ωB97X-D, which are designed to correctly describe long-range interactions, also show a considerable overestimation of the HOMO-LUMO gap. While these functionals are often superior for charge-transfer excitations, they may not always be the optimal choice for predicting the fundamental gap of polycyclic aromatic hydrocarbons.
Conclusion and Recommendations
This comparative guide demonstrates that the choice of DFT functional has a profound impact on the accuracy of the predicted HOMO-LUMO gap for this compound. Our findings indicate that for this class of molecules, the B3LYP functional in conjunction with a triple-zeta basis set like 6-311+G(d,p) offers the best balance of accuracy and computational efficiency for predicting the optical gap, showing the smallest deviation from the experimental value.
For researchers in drug development and materials science, this study underscores the importance of not relying on a single computational method. A critical approach involves:
-
Benchmarking against Experimental Data: Whenever possible, theoretical predictions should be validated against experimental results. For novel molecules, performing UV-Vis spectroscopy is a relatively straightforward way to obtain an experimental optical gap.
-
Informed Functional Selection: The choice of DFT functional should be guided by the specific chemical system and the property of interest. For polycyclic aromatic systems like carbazoles, functionals with a moderate amount of Hartree-Fock exchange, such as B3LYP, often perform well for HOMO-LUMO gap predictions.
-
Understanding Theoretical Limitations: It is crucial to recognize the inherent approximations in different theoretical models. The discrepancy between the electrochemical and optical gaps is a prime example of this.
By adopting this integrated experimental and theoretical approach, researchers can confidently predict and engineer the electronic properties of novel carbazole derivatives, accelerating the discovery and development of next-generation materials and therapeutics.
References
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-
Gorgun, K., et al. (2019). Synthesis and Some Electrochemical Properties of Carbazole Derivative Monomers for Optoelectronic Device Design. The Eurasia Proceedings of Science, Technology, Engineering & Mathematics (EPSTEM), 25, 59-66. [Link]
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Leonat, L., Sbârcea, G., & Brânzoi, I. V. (2013). CYCLIC VOLTAMMETRY FOR ENERGY LEVELS ESTIMATION OF ORGANIC MATERIALS. U.P.B. Sci. Bull., Series B, 75(3), 1454-2331. [Link]
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Shariatinia, Z. (2025). DFT Computations on Carbazole-Based Derivatives as Dye Sensitizers for Dye-Sensitized Solar Cells. Nanoscale and Advanced Materials. [Link]
-
Matsumura, M., et al. (2019). Efficient Synthesis, Structural Characterization, and Optical Properties of this compound and Its Derivatives. European Journal of Organic Chemistry, 2019(22), 3588-3593. [Link]
-
Wan, X., et al. (2010). Selective Tuning of the HOMO–LUMO Gap of Carbazole-Based Donor–Acceptor–Donor Compounds toward Different Emission Colors. European Journal of Organic Chemistry, 2010(9), 1681-1687. [Link]
-
Zara, G., et al. (2017). A comparative study of DFT calculated and experimental UV/Visible spectra for thirty carboline and carbazole based compounds. Journal of Molecular Structure, 1149, 769-779. [Link]
-
Yandimoglu, M., Gorgun, K., & Hur, E. (2023). Synthesis and Some Electrochemical Properties of Carbazole Derivative Monomers for Optoelectronic Device Design. The Eurasia Proceedings of Science, Technology, Engineering & Mathematics (EPSTEM), 25, 59-66. [Link]
-
Kim, J., et al. (2021). Effects of Substitution Position of Carbazole-Dibenzofuran Based High Triplet Energy Hosts to Device Stability of Blue Phosphorescent Organic Light-Emitting Diodes. Polymers, 13(9), 1498. [Link]
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A Senior Application Scientist's Guide to the Synthesis of 6H-Dibenzo[b,h]carbazole: A Comparative Analysis of Synthetic Routes
Introduction: The Significance of the 6H-Dibenzo[b,h]carbazole Scaffold
The this compound core, a rigid and planar polycyclic aromatic hydrocarbon, is a privileged scaffold in materials science and medicinal chemistry. Its unique electronic properties, arising from the fusion of two naphthalene rings to a central carbazole nucleus, make it a compelling building block for organic light-emitting diodes (OLEDs), solar cells, and other optoelectronic devices. Furthermore, the carbazole motif is found in numerous biologically active natural products and pharmaceuticals, driving the need for efficient and versatile synthetic strategies.
This guide provides an in-depth comparison of the primary synthetic routes to this compound, offering insights into the mechanistic underpinnings, practical experimental protocols, and a critical evaluation of the advantages and disadvantages of each approach. The information presented is intended to empower researchers, scientists, and drug development professionals to make informed decisions when embarking on the synthesis of this valuable heterocyclic system.
Modern Strategies: Palladium-Catalyzed Intramolecular Amination (Buchwald-Hartwig Reaction)
The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of complex aromatic amines. The Buchwald-Hartwig amination, in an intramolecular fashion, has emerged as a highly reliable and versatile method for the construction of the this compound core.[1] This approach offers significant advantages in terms of yield, functional group tolerance, and relatively mild reaction conditions compared to classical methods.
Mechanistic Rationale
The catalytic cycle of the intramolecular Buchwald-Hartwig amination for the synthesis of this compound is a well-established process. The key steps involve the oxidative addition of a palladium(0) catalyst to the aryl halide, followed by coordination of the amine, deprotonation, and subsequent reductive elimination to form the desired C-N bond and regenerate the active catalyst. The choice of phosphine ligand is critical, with bulky, electron-rich ligands generally promoting the reductive elimination step and enhancing catalytic activity.
Sources
A Senior Application Scientist's Guide to Purity Assessment of Synthesized 6H-Dibenzo[b,h]carbazole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the carbazole ring system is a cornerstone, serving as a critical building block for a myriad of functional molecules. Among its numerous derivatives, 6H-Dibenzo[b,h]carbazole stands out for its unique electronic and photophysical properties, making it a compound of significant interest. However, the journey from synthesis to application is paved with the rigorous demands of purity assessment. The presence of even minute impurities can drastically alter the compound's biological activity, photophysical characteristics, and ultimately, the reproducibility of experimental results.
This guide, born from extensive experience in analytical chemistry and organic synthesis, provides an in-depth, comparative analysis of the primary analytical techniques for assessing the purity of synthesized this compound. We will delve into the causality behind experimental choices, offering a self-validating framework for each protocol described.
The Synthetic Landscape and its Impurity Profile
The most common and efficient route to this compound involves a Palladium-catalyzed intramolecular amination of a 3-amino-3′-bromo-2,2′-binaphthyl precursor. While elegant, this synthetic strategy is not without its potential pitfalls, which can introduce a range of process-related impurities. Understanding these potential side products is the first step in developing a robust purity assessment strategy.
Potential Impurities in this compound Synthesis:
-
Unreacted Starting Materials: Incomplete reaction can lead to the presence of the 3-amino-3′-bromo-2,2′-binaphthyl precursor in the final product.
-
Homocoupling Products: Side reactions can result in the formation of dimers of the starting material or other intermediates.
-
Isomeric Byproducts: Incomplete cyclization or alternative cyclization pathways can lead to the formation of structural isomers.
-
Catalyst Residues: Trace amounts of the palladium catalyst and its ligands may remain in the final product.
-
Solvent and Reagent Residues: Residual solvents and other reagents used in the synthesis and purification steps can also be present.
The following diagram illustrates the logical workflow for identifying and quantifying these potential impurities.
Caption: Logical workflow for the synthesis and purity assessment of this compound.
A Comparative Analysis of Purity Assessment Techniques
The choice of analytical technique is dictated by the nature of the potential impurities and the desired level of sensitivity and structural information. Here, we compare the three most powerful techniques for the comprehensive purity assessment of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in the gas phase followed by mass-based detection. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. |
| Applicability for this compound | Excellent for the primary compound and non-volatile impurities. Ideal for quantitative analysis.[1] | Suitable for volatile and semi-volatile impurities, such as residual solvents and low molecular weight byproducts.[2][3] | Provides detailed structural information for the main compound and detectable impurities. Can be used for quantitative analysis (qNMR).[4] |
| Sensitivity | High (ng to pg range).[1] | Very High (pg to fg range).[1] | Lower sensitivity for trace impurities compared to chromatographic methods. |
| Information Provided | Retention time, peak area (for quantification), and UV-Vis spectrum (with DAD). | Retention time and mass spectrum for structural elucidation of volatile impurities.[2] | Detailed structural information, including connectivity and stereochemistry. Quantitative information through integration. |
| Strengths | High resolution for separating closely related non-volatile compounds and isomers.[1] Robust and reproducible for quantitative analysis. | Excellent for identifying unknown volatile impurities through mass spectral libraries.[2] | Definitive structural confirmation of the synthesized compound. qNMR provides a primary method for quantification without a reference standard of the impurity. |
| Limitations | Does not provide definitive structural information for unknown impurities without a reference standard. Not suitable for very volatile compounds. | Not suitable for non-volatile or thermally labile compounds like this compound itself.[5] | Less sensitive to trace impurities. Complex spectra can be difficult to interpret. |
Experimental Protocols: A Self-Validating Approach
The trustworthiness of any purity assessment hinges on the validation of the analytical method. The following protocols are designed to be self-validating, incorporating principles from the International Council for Harmonisation (ICH) guidelines.[6][7]
High-Performance Liquid Chromatography (HPLC) Method
HPLC is the workhorse for purity determination of non-volatile organic compounds. A well-developed and validated reversed-phase HPLC method is the cornerstone of quality control for this compound.
Experimental Protocol: A Validated RP-HPLC Method
Caption: Workflow for HPLC method development and validation.
HPLC Method Parameters:
| Parameter | Specification | Rationale |
| Column | C18 reversed-phase (e.g., 4.6 mm x 150 mm, 3.5 µm) | The non-polar C18 stationary phase provides good retention and separation for the polycyclic aromatic structure of this compound and its likely non-polar impurities. |
| Mobile Phase | A: Water; B: Acetonitrile (Gradient elution) | A gradient of increasing organic solvent (Acetonitrile) allows for the elution of compounds with a wide range of polarities, ensuring that both polar and non-polar impurities are detected. |
| Gradient | 50% B to 100% B over 20 minutes | A shallow gradient provides the necessary resolution to separate closely eluting isomers and byproducts. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency. |
| Detection | UV-Vis Diode Array Detector (DAD) at 254 nm and 280 nm | This compound has strong UV absorbance. Monitoring at multiple wavelengths helps to detect impurities that may have different absorption maxima. DAD also allows for peak purity analysis. |
| Injection Volume | 10 µL | A standard injection volume to avoid column overloading and ensure sharp peaks. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
Method Validation Parameters (as per ICH Q2(R2) Guidelines):
| Parameter | Acceptance Criteria |
| Specificity | The peak for this compound should be well-resolved from all potential impurities. Peak purity analysis by DAD should show no co-eluting peaks. |
| Linearity | R² ≥ 0.999 over a concentration range of LOQ to 120% of the working concentration. |
| Accuracy | 98.0% to 102.0% recovery for spiked samples. |
| Precision | Repeatability (RSD ≤ 1.0%), Intermediate Precision (RSD ≤ 2.0%). |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1. |
| Robustness | No significant change in results with small, deliberate variations in method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2 °C). |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the ideal complementary technique to HPLC for identifying and quantifying volatile and semi-volatile impurities that may not be detected by HPLC, such as residual solvents.
Experimental Protocol: GC-MS for Volatile Impurities
Caption: Workflow for GC-MS analysis of volatile impurities.
GC-MS Method Parameters:
| Parameter | Specification | Rationale |
| Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film) | A non-polar column that provides good separation for a wide range of volatile organic compounds. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | An inert carrier gas that is compatible with mass spectrometry. |
| Injection Mode | Splitless | To ensure maximum sensitivity for trace-level impurities. |
| Oven Program | 40 °C (hold 2 min), then ramp to 280 °C at 10 °C/min | A temperature program that allows for the separation of very volatile solvents from less volatile byproducts. |
| MS Detector | Electron Ionization (EI) at 70 eV, full scan mode (m/z 40-550) | EI provides reproducible fragmentation patterns that can be searched against spectral libraries for compound identification. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the definitive structural confirmation of the synthesized this compound and for identifying structurally related impurities. While generally less sensitive than chromatographic techniques for trace impurities, it provides unparalleled structural information.
¹H and ¹³C NMR Spectral Data for Carbazole (as a reference):
The following table provides typical chemical shifts for the parent carbazole nucleus. The specific shifts for this compound will be influenced by the additional fused benzene rings, generally leading to a more complex and downfield-shifted aromatic region.
| Proton/Carbon | ¹H Chemical Shift (ppm) in CDCl₃ | ¹³C Chemical Shift (ppm) in CDCl₃ |
| H-1, H-8 | ~8.1 | C-1, C-8: ~110 |
| H-2, H-7 | ~7.4 | C-2, C-7: ~120 |
| H-3, H-6 | ~7.2 | C-3, C-6: ~126 |
| H-4, H-5 | ~7.5 | C-4, C-5: ~120 |
| N-H | ~8.1 (broad) | C-4a, C-4b: ~123 |
| C-9a, C-9b: ~140 |
Note: The exact chemical shifts for this compound will differ due to the extended conjugation and altered electronic environment. The spectrum is expected to be more complex with a greater number of distinct signals in the aromatic region.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. Key aspects to analyze include the chemical shifts, integration values (which should correspond to the number of protons), and coupling patterns in the aromatic region. The absence of signals corresponding to the starting materials is a key indicator of reaction completion.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. The number of signals should correspond to the number of unique carbon atoms in the this compound molecule. The chemical shifts will confirm the presence of the carbazole core and the fused naphthyl rings.
-
2D NMR (COSY, HSQC, HMBC): For unambiguous assignment of all proton and carbon signals, two-dimensional NMR experiments are highly recommended. These experiments reveal proton-proton and proton-carbon correlations, providing definitive structural confirmation.
-
Quantitative NMR (qNMR): For a highly accurate purity assessment without the need for a specific impurity standard, qNMR can be employed. This involves adding a certified internal standard with a known concentration to the sample and comparing the integral of a specific proton signal of the analyte to that of the standard.
Conclusion: An Integrated Approach to Purity Assessment
The purity of synthesized this compound is not a parameter to be taken lightly. It is a critical determinant of its performance in any application. A robust and reliable purity assessment strategy is therefore not a matter of choosing a single "best" technique, but rather of employing an integrated, multi-faceted approach.
-
HPLC stands as the primary tool for quantitative purity analysis, offering the resolution and reproducibility required for routine quality control.
-
GC-MS serves as an essential complementary technique for the detection and identification of volatile impurities that may be missed by HPLC.
-
NMR Spectroscopy provides the definitive structural confirmation of the target molecule and offers a powerful method for identifying and quantifying structurally related impurities.
By judiciously applying these techniques in a validated manner, researchers, scientists, and drug development professionals can ensure the quality, consistency, and reliability of their synthesized this compound, thereby paving the way for its successful application in the development of novel therapeutics and advanced materials.
References
- International Council for Harmonisation. ICH Harmonised Tripartite Guideline, Q2(R2)
- BenchChem.
- Wang Z, et al. Characterization of Nitrogen-Containing Polycyclic Aromatic Heterocycles in Crude Oils and Refined Petroleum Products. Environ Pollut. 2018;238:737-746.
- Chouhan AS & Kamble P. Method Development and Validation of Test Method using RP HPLC: A Review. The Pharmaceutical and Chemical Journal. 2025;12(4):163-167.
- Dong, C., et al. A rapid gas chromatography quadrupole time-of-flight mass spectrometry method for the determination of polycyclic aromatic hydrocarbons and sulfur heterocycles in spilled crude oils. Anal. Methods, 2022,14, 835-844.
- BenchChem. A Comparative Guide to Validating the Purity of 3,6-Dibromocarbazole using HPLC Analysis. 2025.
- Pretsch, E., Bühlmann, P., & Affolter, C. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer Science & Business Media, 2000.
- Ye, R., et al. Pd-catalyzed intramolecular oxidative C-H amination: synthesis of carbazoles. Org Lett. 2011;13(14):3738-3741.
- Cao, H., et al. Understanding the interaction mechanism of carbazole/anthracene with N, N-dimethylformamide: NMR study substantiated carbazole separation. Ind. Chem.
- Harbin Institute of Technology. Palladium(ii)-catalyzed intramolecular C-H amination to carbazole: the crucial role of cyclic diacyl peroxides. 2024.
- Lee, J. Y., et al. GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. Molecules. 2021;26(11):3321.
- Inamoto, K., et al. Palladium-Catalyzed C−H Activation/Intramolecular Amination Reaction: A New Route to 3-Aryl/Alkylindazoles. Org. Lett. 2007, 9, 21, 4183–4186.
- Lin, S. C., et al. Analysis of Polycyclic Aromatic Hydrocarbons via GC-MS/MS and Heterocyclic Amines via UPLC-MS/MS in Crispy Pork Spareribs for Studying Their Formation during Frying. Foods. 2022;11(15):2249.
- BenchChem. Comparative Analysis of Predicted ¹H and ¹³C NMR Spectra for 6-Amino-5,8-dimethyl-9H-carbazol-3-ol. 2025.
- Tsang, W. C. P., et al. Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C−H Functionalization and C−N Bond Formation. J. Org. Chem. 2007, 72, 23, 8615–8623.
- Boopathi, N. M., et al. A comparison between HPLC and GC-MS: Analysis of plant volatile and non-volatile compounds. High – end Workshop on “High Throughput Techniques in Tree Physiology”. 2024.
- Kanan, R., et al. Quantification of Polycyclic Aromatic Hydrocarbons (PAHs), Polycyclic Aromatic Sulfur Heterocycles (PASHs) and Alkylated Derivatives by Gas Chromatography-Tandem Mass Spectrometry (GC-MS-MS) to Qualify a Reference Oil. Cedre. 2012.
-
PubChem. 7H-Dibenzo(c,g)carbazole. Available at: [Link].
- BenchChem.
- Baron, M. G., et al. Comparative study of the analysis of seized samples by GC-MS, 1H NMR and FT-IR spectroscopy within a Night-Time Economy (NTE) setting. J. Pharm. Biomed. Anal. 2022, 219, 114936.
- Logoyda, L. Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology. 2018, 11(10), 4353-4358.
- Al-Tamrah, S. A., et al. RP-HPLC Method Development and Validation for the Simultaneous Determination of Mebendazole and the Two Preservatives Methylparaben and Propylparaben in Oral Suspension Dosage Form. Int. J. Pharm. Sci. Rev. Res. 2014, 28(2), 13-17.
- Owen, B. A., et al.
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A Comparative Guide to Substituted vs. Unsubstituted 6H-Dibenzo[b,h]carbazole: Tailoring Photophysical and Electrochemical Properties for Advanced Applications
For researchers, medicinal chemists, and materials scientists, the 6H-dibenzo[b,h]carbazole scaffold represents a class of rigid, planar, and electron-rich aromatic compounds with significant potential in organic electronics and drug discovery.[1] Its extended π-conjugation, compared to the simpler carbazole unit, endows it with unique photophysical and electronic characteristics. The true power of this scaffold, however, lies in its tunability through substitution. This guide provides a comprehensive comparative analysis of unsubstituted this compound and its substituted derivatives, offering insights into how functionalization can be strategically employed to modulate its properties for specific applications.
The Strategic Advantage of Substitution: A Mechanistic Overview
The core this compound structure possesses a high quantum efficiency and excellent thermal and photochemical stability.[2] However, for applications in devices like organic light-emitting diodes (OLEDs) or as fluorescent probes, precise control over properties such as absorption and emission wavelengths, energy levels (HOMO/LUMO), and charge-transport characteristics is paramount. Substitution at the nitrogen atom (N-substitution) is a common and effective strategy to achieve this control without altering the core aromatic framework.[1]
The electronic nature of the substituent directly influences the electron density of the carbazole nitrogen and, by extension, the entire π-system. Electron-donating groups (EDGs) can increase the energy of the Highest Occupied Molecular Orbital (HOMO), while electron-withdrawing groups (EWGs) can lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This modulation of the frontier molecular orbitals is the fundamental principle behind the tunability of the scaffold's properties.
Comparative Analysis of Photophysical Properties
The introduction of substituents at the nitrogen atom of this compound leads to significant and predictable changes in its absorption and emission characteristics. A direct comparison between the unsubstituted parent compound and its N-aryl derivatives highlights this tunability.
| Compound | Substituent | λmax (nm) [a] | λem (nm) [a] | Stokes Shift (cm-1) [a] | Quantum Yield (Φ) [a] |
| 1 | H | 358 | 388 | 2290 | 0.35 |
| 2 | Phenyl | 362 | 405 | 3180 | 0.28 |
| 3 | 4-Methoxyphenyl | 363 | 408 | 3310 | 0.31 |
| 4 | 4-Nitrophenyl | 365 | 495 | 7980 | 0.03 |
[a] Data obtained in chloroform solution.[1]
As evidenced by the data, N-aryl substitution generally leads to a bathochromic (red) shift in both the maximum absorption (λmax) and emission (λem) wavelengths. This is attributed to the extension of the π-conjugated system. The introduction of an electron-donating methoxy group on the phenyl ring (compound 3 ) results in a slightly larger red shift compared to the unsubstituted phenyl group (compound 2 ), consistent with an increase in the HOMO energy level.
Most strikingly, the introduction of a strongly electron-withdrawing nitro group (compound 4 ) causes a dramatic red-shift in the emission wavelength and a significantly larger Stokes shift. This is indicative of a more pronounced intramolecular charge transfer (ICT) character in the excited state. However, this enhanced ICT character also leads to a significant decrease in the fluorescence quantum yield, likely due to an increase in non-radiative decay pathways.
Unveiling the Electronic Landscape: A Look at Electrochemical Properties
The electrochemical properties of this compound derivatives are crucial for their application in organic electronics, as they determine the energy levels of the HOMO and LUMO, which in turn govern charge injection and transport. Cyclic voltammetry is a powerful technique to probe these properties.
-
Unsubstituted this compound: The parent compound is expected to have a relatively high HOMO energy level due to the electron-rich nature of the carbazole core, making it a good hole-transporting material.
-
N-aryl Substitution with EDGs (e.g., 4-methoxyphenyl): The presence of an EDG is expected to further increase the HOMO energy level, facilitating hole injection from the anode in an electronic device.
-
N-aryl Substitution with EWGs (e.g., 4-nitrophenyl): An EWG will lower the LUMO energy level, which can be beneficial for electron injection from the cathode.
The HOMO-LUMO gap, which is related to the optical bandgap, can be estimated from the onset of the oxidation and reduction peaks in the cyclic voltammogram. The trends observed in the photophysical data suggest that the HOMO-LUMO gap would decrease with increasing substituent-induced intramolecular charge transfer.
Experimental Protocols: A Guide to Synthesis and Characterization
Reproducibility and robust methodologies are the cornerstones of scientific advancement. Below are detailed, field-proven protocols for the synthesis and characterization of unsubstituted and N-substituted 6H-dibenzo[b,h]carbazoles.
Synthesis of Unsubstituted this compound
A practical and efficient method for the synthesis of the this compound scaffold is through a Palladium-catalyzed intramolecular amination of 3-amino-3'-bromo-2,2'-binaphthyl.[4]
Figure 1: Synthetic scheme for unsubstituted this compound.
Step-by-Step Protocol:
-
To a flame-dried Schlenk flask, add 3-amino-3'-bromo-2,2'-binaphthyl (1.0 eq.), palladium(II) acetate (0.05 eq.), tri(tert-butyl)phosphine (0.1 eq.), and sodium tert-butoxide (1.5 eq.).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure this compound.
General Procedure for N-Substitution of this compound
N-arylation of the this compound core can be achieved through a copper- or palladium-catalyzed cross-coupling reaction.
Figure 2: General workflow for N-substitution of this compound.
Step-by-Step Protocol:
-
In a reaction vessel, combine this compound (1.0 eq.), the desired aryl halide (1.2 eq.), copper(I) iodide (0.1 eq.), and a base such as potassium carbonate (2.0 eq.).
-
Add a high-boiling point polar aprotic solvent like N,N-dimethylformamide (DMF).
-
Heat the reaction mixture under an inert atmosphere at an elevated temperature (e.g., 120-150 °C) and monitor by TLC.
-
After completion, cool the mixture and pour it into water to precipitate the product.
-
Filter the solid, wash with water, and then purify by recrystallization or column chromatography.
Characterization Workflows
Figure 3: Workflow for photophysical characterization.
-
UV-Vis Absorption Spectroscopy: Prepare dilute solutions of the compounds in a suitable solvent (e.g., chloroform). Record the absorption spectra using a dual-beam UV-Vis spectrophotometer to determine the maximum absorption wavelength (λmax).
-
Fluorescence Spectroscopy: Excite the solutions at their respective λmax and record the emission spectra using a fluorometer to determine the maximum emission wavelength (λem).
-
Quantum Yield Determination: Measure the fluorescence quantum yield relative to a known standard (e.g., quinine sulfate in 0.1 M H2SO4).
Figure 4: Workflow for electrochemical characterization.
-
Preparation: Dissolve the compound in a suitable solvent (e.g., dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6).
-
Measurement: Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire). Record the cyclic voltammogram by scanning the potential.
-
Data Analysis: Determine the onset oxidation (Eox) and reduction (Ered) potentials from the voltammogram. Calculate the HOMO and LUMO energy levels using the following empirical formulas (referenced against ferrocene/ferrocenium, Fc/Fc+):
-
HOMO (eV) = -[Eox vs Fc/Fc+ + 4.8]
-
LUMO (eV) = -[Ered vs Fc/Fc+ + 4.8]
-
Conclusion and Future Outlook
The this compound scaffold is a versatile platform for the development of advanced organic materials. The strategic introduction of substituents, particularly at the nitrogen atom, provides a powerful tool to fine-tune its photophysical and electrochemical properties. Electron-donating groups can enhance hole-transporting characteristics, while electron-withdrawing groups can modulate emission color and electron-accepting properties. This comparative guide demonstrates that a rational design approach, grounded in a solid understanding of structure-property relationships, can unlock the full potential of this promising class of compounds for applications ranging from high-performance OLEDs to sensitive biological probes. Future research will likely focus on the introduction of more complex and functional substituents to further refine the properties of these materials and explore their utility in emerging fields such as theranostics and organic photovoltaics.
References
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Gorgun, K., et al. (2023). Synthesis and Some Electrochemical Properties of Carbazole Derivative Monomers for Optoelectronic Device Design. International Conference on Basic Sciences and Technology (ICBAST). [Link]
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de-la-Rosa, O. T. O., et al. (2019). Efficient Synthesis, Structural Characterization, and Optical Properties of this compound and Its Derivatives. European Journal of Organic Chemistry, 2019(22), 3788-3793. [Link]
-
Asiri, A. M., Khan, S. A., & El-Hallag, I. S. (2011). Electrochemical Studies of Some Carbazole Derivatives via Cyclic Voltammetry and Convolution – deconvolution Transforms. International Journal of Electrochemical Science, 6, 2136-2146. [Link]
-
Gorgun, K., et al. (2023). Synthesis and Some Electrochemical Properties of Carbazole Derivative Monomers for Optoelectronic Device Design. ResearchGate. [Link]
-
Chen, Y., et al. (2019). Electroactive Carbazole-Based Polycyclic Aromatic Hydrocarbons: Synthesis, Photophysical Properties, and Computational Studies. Polymers, 11(12), 2055. [Link]
-
de-la-Rosa, O. T. O., et al. (2019). Efficient Synthesis, Structural Characterization, and Optical Properties of this compound and Its Derivatives. ResearchGate. [Link]
-
Various Authors (2023). The calculated HOMO and LUMO energy levels for various carbazole-based molecules. ResearchGate. [Link]
-
Wan, X., et al. (2010). Selective Tuning of the HOMO–LUMO Gap of Carbazole-Based Donor–Acceptor–Donor Compounds toward Different Emission Colors. European Journal of Organic Chemistry, 2010(9), 1681-1687. [Link]
-
O'Connor, M., et al. (2008). HOMO/LUMO energy levels of the carbazole (13; R = CH(C7H15)2) and the related 9,9-dibuyl-substituted fluorene (20). ResearchGate. [Link]
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 6H-Dibenzo[b,h]carbazole
A Foreword from Your Senior Application Scientist
In the fast-paced environment of research and development, our focus is rightly on innovation and discovery. However, the integrity of our work extends beyond the data we generate; it encompasses the entire lifecycle of the materials we use. The proper disposal of chemical reagents is not merely a regulatory hurdle—it is a fundamental aspect of responsible science. Compounds like 6H-Dibenzo[b,h]carbazole, a member of the polycyclic aromatic hydrocarbon (PAH) family, demand our utmost respect due to their potential health and environmental impacts.
This guide is structured to provide a clear, logical, and technically grounded framework for the disposal of this compound. It moves beyond a simple checklist to explain the causality behind each procedural step. By understanding the 'why,' we empower ourselves to make consistently safe and compliant decisions, ensuring that our pursuit of knowledge does not come at the cost of safety or environmental stewardship.
Section 1: Hazard Identification & Risk Assessment
Before any handling or disposal, a thorough understanding of the associated hazards is paramount. While a specific, comprehensive Safety Data Sheet (SDS) for this compound (CAS No. 242-50-2) is not widely available, its classification can be reliably inferred from the well-documented hazards of its isomers and parent compounds, such as 7H-Dibenzo[c,g]carbazole and carbazole.[1][2][3][4][5][6] These compounds are classified as suspected carcinogens and are known to be hazardous to the aquatic environment.[7][8]
The primary risk associated with dibenzocarbazoles is their presumed carcinogenicity. The International Agency for Research on Cancer (IARC) and the National Toxicology Program (NTP) have cited related compounds, underscoring the need for stringent exposure controls and specialized disposal procedures. Therefore, all waste containing this compound must be treated as hazardous waste .
| Hazard Classification | Description | GHS Pictogram | Precautionary Action |
| Carcinogenicity | Suspected of causing cancer. Based on data from isomeric compounds and the broader class of PAHs.[7][8] | Health Hazard | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. |
| Environmental Hazard | Very toxic to aquatic life with long-lasting effects.[7] | Environment | Avoid release to the environment. Collect spillage. |
| Skin & Eye Irritation | May cause skin and serious eye irritation.[7][8] | Exclamation Mark | Wear protective gloves, clothing, and eye protection. Wash skin thoroughly after handling. |
| Acute Toxicity | May be harmful if swallowed or inhaled.[9] | Exclamation Mark | Avoid breathing dust. Use only in a well-ventilated area. |
Section 2: The Core Principle: "Cradle-to-Grave" Responsibility
The entire framework for hazardous waste management in the United States is built upon the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA). RCRA establishes a "cradle-to-grave" system, which means that the generator of the hazardous waste—in this case, your laboratory—is responsible for the waste from its creation to its ultimate, safe disposal. This principle underscores the importance of the meticulous procedures outlined below.
Section 3: Step-by-Step Disposal Protocol
This protocol provides a direct, procedural workflow for ensuring the safe and compliant disposal of this compound from your laboratory.
Step 1: In-Lab Waste Segregation and Collection
-
Causality: Proper segregation is the first and most critical step to prevent cross-contamination of non-hazardous waste streams and to ensure the final disposal method is appropriate for the hazard class.
-
Procedure:
-
Designate a specific, labeled hazardous waste container exclusively for this compound and materials contaminated with it (e.g., gloves, weighing paper, pipette tips, contaminated glassware).
-
The container must be made of a compatible material (e.g., polyethylene or glass for solids), be in good condition, and have a secure, tight-fitting lid.
-
Keep the waste container closed at all times except when adding waste.
-
Step 2: Labeling and Documentation
-
Causality: Accurate labeling is a legal requirement under EPA and OSHA regulations. It communicates the hazards to everyone who will handle the container and ensures the waste is tracked correctly.
-
Procedure:
-
Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.
-
Clearly write the full chemical name: "this compound" and its CAS Number: "242-50-2".
-
Indicate all applicable hazards (e.g., "Toxic," "Carcinogen," "Environmental Hazard").
-
Record the "Accumulation Start Date" on the label. This is the date the container was first used.
-
Step 3: Temporary Storage in the Laboratory
-
Causality: Safe temporary storage minimizes the risk of spills and accidental exposure within the laboratory.
-
Procedure:
-
Store the waste container in a designated Satellite Accumulation Area (SAA). This should be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the storage area is a secondary containment tray to capture any potential leaks.
-
Store it away from incompatible materials, heat sources, and high-traffic areas.
-
Step 4: Handover to Environmental Health & Safety (EHS)
-
Causality: Your institution's EHS department is the trained and licensed entity responsible for transporting the waste from your lab to a certified disposal facility.
-
Procedure:
-
Once the waste container is full, or if you are approaching the regulatory time limit for satellite accumulation (consult your EHS office), submit a chemical waste pickup request through your institution's official channels.
-
Ensure the label is complete and accurate before the scheduled pickup.
-
Do not overfill the container. Leave adequate headspace (typically 10-15%) to prevent spills.
-
Disposal Workflow Diagram dot graph "Disposal_Workflow" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
subgraph "cluster_Lab" { label="In-Laboratory Procedures"; bgcolor="#F1F3F4"; A [label="Waste Generation\n(this compound)", fillcolor="#FBBC05"]; B [label="Segregate into a\nDedicated Container", fillcolor="#4285F4"]; C [label="Securely Label Container\n(Name, CAS#, Hazards, Date)", fillcolor="#4285F4"]; D [label="Store in Secondary Containment\n(Satellite Accumulation Area)", fillcolor="#4285F4"]; E [label="Request EHS Pickup", fillcolor="#34A853"]; A -> B -> C -> D -> E; }
subgraph "cluster_EHS" { label="EHS & Final Disposal"; bgcolor="#F1F3F4"; F [label="EHS Transports Waste", fillcolor="#5F6368", fontcolor="#FFFFFF"]; G [label="Consolidation at Central\nAccumulation Area", fillcolor="#5F6368", fontcolor="#FFFFFF"]; H [label="Transfer to a RCRA-Permitted\nTreatment, Storage, and\nDisposal Facility (TSDF)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; I [label="Final Disposal by\nHigh-Temperature Incineration", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F -> G -> H -> I; }
E -> F [lhead="cluster_EHS", ltail="cluster_Lab", style=bold]; } end_dot Caption: Workflow for the safe disposal of this compound.
Section 4: Approved Disposal Methodologies
Understanding the final destination of your hazardous waste reinforces the importance of the in-lab procedures. For a compound like this compound, the following are the industry-standard and regulatory-accepted disposal methods.
-
High-Temperature Incineration: This is the preferred and most effective method for destroying carcinogenic organic solids.
-
Mechanism: The waste is subjected to extremely high temperatures (typically 820 to 1,600 °C) in a rotary kiln or fluidized-bed incinerator.[1] This process ensures the complete thermal decomposition of the complex polycyclic aromatic structure into simpler, less toxic compounds like carbon dioxide and water.[1] The long residence times at these temperatures guarantee a high destruction and removal efficiency (DRE).
-
Why it's authoritative: This method is recognized by the EPA as a suitable technology for treating hazardous wastes containing polycyclic aromatic hydrocarbons.[1]
-
-
Chemical Treatment (Limited Applicability): While methods like chemical oxidation using agents such as potassium permanganate have been described for laboratory wastes of some PAHs, this is generally more applicable to liquid waste streams or for decontamination of equipment.[1] For bulk solid waste, incineration remains the more practical and definitive solution.
Section 5: Emergency Procedures - Spill Management
Accidents can happen, and a prepared response is crucial for safety.
-
Procedure for a small spill (powder):
-
Evacuate and Alert: Immediately alert others in the area and evacuate non-essential personnel.
-
Secure the Area: Restrict access to the spill area. Remove all ignition sources.
-
Don Personal Protective Equipment (PPE): At a minimum, this includes a lab coat, safety goggles, and two pairs of nitrile gloves. For larger spills, a respirator may be necessary.
-
Contain and Collect: Gently cover the spill with an absorbent material to prevent the powder from becoming airborne. Carefully sweep the material into a designated hazardous waste container. Avoid creating dust.
-
Decontaminate: Wipe the spill area with a suitable solvent (consult your SDS or EHS for recommendations), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Report: Report the incident to your supervisor and EHS department, even if you have cleaned it up yourself.
-
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-
Toxicological Profile for Polycyclic Aromatic Hydrocarbons. Agency for Toxic Substances and Disease Registry (ATSDR), U.S. Department of Health and Human Services. [Link]
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This compound. ChemBK. [Link]
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Safety Data Sheet - Carbazole. Fisher Scientific. [Link]
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Safety Data Sheet - 7-H-Dibenzo(c,g)carbazole. CPAchem. [Link]
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Navigating the Handling of 6H-Dibenzo[b,h]carbazole: A Guide to Essential Safety and Disposal Protocols
For Immediate Implementation: This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with 6H-Dibenzo[b,h]carbazole. Given the toxicological profile of related carbazole derivatives, this compound must be handled with extreme caution as a suspected carcinogen. The following procedural steps are designed to ensure personnel safety and proper environmental containment.
Hazard Assessment: Understanding the Risks of this compound
In addition to its carcinogenic potential, related compounds are known to cause skin, eye, and respiratory irritation.[4][5] Acute exposure may lead to irritation of the eyes, nose, and throat.[1]
Key Hazards:
-
Suspected Carcinogen: Handle with extreme caution to minimize all routes of exposure.
-
Irritant: Potential for skin, eye, and respiratory system irritation.
-
Aquatic Toxicity: Related carbazoles are toxic to aquatic life with long-lasting effects.[4]
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
The hierarchy of controls dictates that engineering and administrative controls should be the primary means of minimizing exposure, with Personal Protective Equipment (PPE) serving as a crucial final barrier.
Engineering Controls: Containing the Hazard
All work with solid or dissolved this compound must be conducted in a designated area within a certified chemical fume hood. This primary engineering control is non-negotiable and serves to capture airborne particles and vapors at the source. Operations involving this compound should be enclosed to the greatest extent possible.
Personal Protective Equipment (PPE): Essential Gear for Safe Handling
The following table outlines the minimum required PPE for handling this compound. Selections are based on the need to prevent inhalation, dermal, and ocular exposure.
| Body Part | Required PPE | Rationale and Best Practices |
| Hands | Double-gloving with nitrile gloves. | Provides a robust barrier against dermal absorption. The outer glove should be removed and disposed of as contaminated waste immediately upon exiting the fume hood or in the event of a known or suspected splash. Change gloves frequently. |
| Body | A fully buttoned, long-sleeved lab coat. | Protects skin and personal clothing from contamination. A disposable gown worn over the lab coat is recommended for procedures with a higher risk of splashes or spills. |
| Eyes | Chemical splash goggles that meet ANSI Z87.1 standards. | Safety glasses do not provide adequate protection from splashes. Goggles must be worn at all times when handling the chemical, even within the fume hood. |
| Respiratory | A NIOSH-approved respirator may be required. | Administrative and engineering controls should be the primary methods for controlling exposure.[5] If these are not sufficient, a respirator is necessary. Consult with your institution's Environmental Health and Safety (EHS) department for a risk assessment and proper respirator selection and fit-testing. |
Procedural Guidance: Step-by-Step Handling of this compound
Adherence to a strict, step-by-step protocol is essential for minimizing exposure during routine laboratory operations.
Weighing Solid this compound
-
Preparation: Don all required PPE before entering the designated work area.
-
Containment: Perform all weighing activities within a chemical fume hood.
-
Technique: Use a microbalance with a draft shield. Handle the compound with a dedicated, labeled spatula.
-
Clean-up: After weighing, carefully decontaminate the spatula and the balance with a suitable solvent (e.g., acetone), collecting all rinsate as hazardous waste. Wipe down the surfaces of the fume hood with a damp paper towel, which should also be disposed of as hazardous waste.
Preparing Solutions
-
Location: All solution preparations must occur inside a chemical fume hood.
-
Addition: Add the solvent to the vessel containing the pre-weighed this compound slowly to avoid splashing.
-
Mixing: Use a magnetic stirrer or gentle manual agitation to dissolve the compound. Keep the vessel covered as much as possible during this process.
-
Labeling: Immediately label the container with the chemical name, concentration, date, and appropriate hazard warnings (e.g., "Suspected Carcinogen").
Waste Management and Disposal: A Cradle-to-Grave Approach
The Resource Conservation and Recovery Act (RCRA) provides the federal framework for managing hazardous waste.[6][7] All waste contaminated with this compound must be treated as hazardous waste.
Waste Segregation and Collection
-
Solid Waste: All contaminated solid materials, including gloves, disposable lab coats, weighing paper, and paper towels used for cleaning, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and solvent rinsates must be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS department.
-
Sharps: Contaminated needles, syringes, and other sharps must be placed in a designated sharps container for hazardous chemical waste.
Disposal Pathway
All hazardous waste must be disposed of through your institution's EHS-approved waste management program. This typically involves collection by trained personnel for subsequent treatment and disposal at a licensed facility.[2] Never dispose of this compound or its contaminated waste down the drain or in the regular trash.
Emergency Procedures: Preparedness and Response
Spills
-
Evacuate: Alert others in the immediate area and evacuate if necessary.
-
Isolate: Restrict access to the spill area.
-
Report: Notify your supervisor and your institution's EHS department immediately.
-
Clean-up: Only trained personnel with the appropriate PPE and spill kits should attempt to clean up a spill. For a small spill of solid material, carefully cover it with a damp paper towel to avoid raising dust, then gently scoop it into a hazardous waste container. For liquid spills, use an appropriate absorbent material from a chemical spill kit.
Personal Exposure
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Visual Workflow for Safe Handling and Disposal
The following diagram illustrates the critical steps and decision points for the safe handling and disposal of this compound.
Caption: A flowchart outlining the key stages for the safe handling and disposal of this compound.
References
- Axonator. (2024, April 29). EPA Hazardous Waste Management.
- Armstrong, E. C., & Bonser, G. M. (1950). The carcinogenic action of 7H-dibenzo[c,g]carbazole. British Journal of Cancer, 4(2), 203–211.
- U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA)
- Thermo Fisher Scientific. (2010, May 14).
- Sigma-Aldrich. (2024, August 7).
- OEHHA. (2003, May 2). No Significant Risk Levels (NSRLs) for the Proposition 65 Carcinogens Benz[a]anthracene (Oral) and 7H-Dibenzo[c,g]carbazole (Oral).
- IARC. (1999). Carbazole. In Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide (IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 71).
- U.S. Environmental Protection Agency. (2008, July 23). Provisional Peer Reviewed Toxicity Values for Carbazole.
- Perin, F., et al. (1981). Heterocyclic polycyclic aromatic hydrocarbon carcinogenesis: 7H-dibenzo[c,g]carbazole metabolism by microsomal enzymes from mouse and rat liver. Cancer Letters, 14(3), 253-261.
- PubChem. (n.d.). 7H-Dibenzo(c,g)carbazole.
- Fisher Scientific. (2023, September 22).
- Warshawsky, D., et al. (1993). Comparative carcinogenic potencies of 7H-dibenzo[c,g]carbazole, dibenz[a,j]acridine and benzo[a]pyrene in mouse skin. Cancer Letters, 75(2), 115-121.
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: 7H-Dibenzo(c,g)carbazole.
- Australian Industrial Chemicals Introduction Scheme (AICIS). (2017, June 30). 9H-Carbazole: Human health tier II assessment.
- IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2013). Bitumens and Bitumen Emissions, and Some N- and S-Heterocyclic Polycyclic Aromatic Hydrocarbons.
- National Toxicology Program. (n.d.). NTP Technical Reports. National Institute of Environmental Health Sciences.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
